molecular formula C8H9NO2 B2738391 N-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 34060-22-5

N-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B2738391
CAS No.: 34060-22-5
M. Wt: 151.165
InChI Key: LVHVNEHCBSZOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylbenzo[d][1,3]dioxol-5-amine ( 34060-22-5) is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is also known by several synonyms, including N-methyl-3,4-(methylenedioxy)aniline and 5-methylaminobenzodioxolane . This compound is intended for Industrial and scientific research applications and is strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use . Handling this amine requires careful attention to safety. It is recommended to use personal protective equipment, wear chemical impermeable gloves and safety goggles, and ensure the process occurs in a well-ventilated place to avoid breathing mist, gas, or vapors . The substance has associated hazard statements, including that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . In case of exposure, immediately rinse eyes with pure water for at least 15 minutes, wash skin with soap and plenty of water, and consult a doctor . For safe storage, keep the container tightly sealed in a dry, cool, and well-ventilated place, protected from light and under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHVNEHCBSZOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34060-22-5
Record name N-methyl-1,3-dioxaindan-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine: Properties and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for N-Methylbenzo[d]dioxol-5-amine. Much of the information presented herein is based on data from structurally similar compounds and computational predictions. This guide should be used for informational purposes and as a starting point for further research.

Introduction

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is an organic compound belonging to the amphetamine and phenethylamine chemical classes. Its core structure features a benzodioxole ring system, which is also present in a variety of psychoactive compounds, including MDMA (3,4-Methylenedioxymethamphetamine). This structural similarity suggests that N-Methylbenzo[d]dioxol-5-amine may exhibit comparable biological activities, primarily interacting with the monoaminergic systems in the brain. This technical guide aims to provide a comprehensive overview of the known properties and characteristics of N-Methylbenzo[d]dioxol-5-amine and its closely related analogs, highlighting areas where further research is needed.

Chemical and Physical Properties

Direct experimental data for the physical properties of N-Methylbenzo[d]dioxol-5-amine are scarce. The following tables summarize available computed data for the target compound and experimental data for structurally related compounds.

Table 1: Chemical and Physical Properties of N-Methylbenzo[d]dioxol-5-amine and Related Compounds

PropertyN-Methylbenzo[d]dioxol-5-amine (Computed)(1,3-Dioxaindan-5-ylmethyl)(methyl)amine (Experimental)1,3-Benzodioxol-5-amine (Experimental)
Molecular Formula C₈H₉NO₂[1]C₉H₁₁NO₂[2]C₇H₇NO₂[3]
Molecular Weight 151.16 g/mol [1]165.19 g/mol [2]137.14 g/mol [3]
Melting Point Not AvailableNot Available39-41 °C
Boiling Point Not Available126.5 °C at 10 Torr144 °C at 16 mmHg
XLogP3 1.6[1]1.3[2]0.9[3]
Hydrogen Bond Donors 1[1]11
Hydrogen Bond Acceptors 3[1]33
CAS Number 34060-22-5[1]15205-27-3[2]14268-66-7[3]

Spectroscopic Data

Table 2: Spectroscopic Data for (1,3-Dioxaindan-5-ylmethyl)(methyl)amine

TechniqueData
¹³C NMR Chemical shifts and spin-spin coupling constants are available in specialized databases.[2]
Mass Spectrometry (GC-MS) Major peaks (m/z): 135, 164, 165.[2]

Synthesis

A specific, detailed experimental protocol for the synthesis of N-Methylbenzo[d]dioxol-5-amine is not well-documented in publicly accessible literature. However, general synthetic routes for analogous N-alkylated 3,4-methylenedioxyaniline derivatives have been described. A plausible synthetic pathway could involve the N-methylation of 3,4-methylenedioxyaniline.

General Experimental Protocol for N-Alkylation (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of N-Methylbenzo[d]dioxol-5-amine.

Materials:

  • 3,4-Methylenedioxyaniline

  • A methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, acetone)

Procedure:

  • Dissolve 3,4-methylenedioxyaniline and the base in the chosen solvent in a round-bottom flask.

  • Slowly add the methylating agent to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield N-Methylbenzo[d]dioxol-5-amine.

Synthesis_Workflow Start 3,4-Methylenedioxyaniline Reaction N-Methylation Reaction (Reflux) Start->Reaction Reagents Methylating Agent + Base in Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Methylbenzo[d]dioxol-5-amine Purification->Product

A generalized workflow for the synthesis of N-Methylbenzo[d]dioxol-5-amine.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of N-Methylbenzo[d]dioxol-5-amine is limited. However, based on its structural similarity to other psychoactive phenethylamines, it is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, primarily affecting the serotonergic, dopaminergic, and noradrenergic systems.

Studies on the related compound (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) have shown that it exhibits MDMA-like behavioral effects, suggesting a primary interaction with the serotonergic system.[4] It is plausible that N-Methylbenzo[d]dioxol-5-amine shares a similar mechanism of action, leading to an increase in extracellular levels of serotonin, and to a lesser extent, dopamine and norepinephrine.

Hypothesized Signaling Pathway

The presumed mechanism of action involves the interaction of N-Methylbenzo[d]dioxol-5-amine with monoamine transporters (SERT, DAT, and NET). By acting as a substrate for these transporters, it can induce reverse transport, leading to the non-vesicular release of neurotransmitters from the presynaptic terminal into the synaptic cleft.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMBD N-Methylbenzo[d]dioxol-5-amine Transporter Monoamine Transporter (SERT, DAT, NET) NMBD->Transporter Binds & Induces Reverse Transport Release Neurotransmitter Release Transporter->Release Vesicle Synaptic Vesicle (5-HT, DA, NE) Vesicle->Transporter Neurotransmitter Serotonin (5-HT) Dopamine (DA) Norepinephrine (NE) Release->Neurotransmitter Receptor Postsynaptic Receptors (5-HTR, DR, AdR) Neurotransmitter->Receptor Binds Signal Downstream Signaling & Physiological Effects Receptor->Signal

A hypothesized signaling pathway for N-Methylbenzo[d]dioxol-5-amine.

Toxicology and Safety

Specific toxicological data for N-Methylbenzo[d]dioxol-5-amine are not available. A Safety Data Sheet (SDS) for the related compound N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine indicates that it is an irritant. Due to the limited data, N-Methylbenzo[d]dioxol-5-amine should be handled with caution in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.

Metabolism

The metabolic fate of N-Methylbenzo[d]dioxol-5-amine has not been experimentally determined. However, based on the metabolism of similar compounds, it is likely to undergo N-demethylation, and potentially demethylenation of the dioxole ring, followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Metabolism_Workflow Parent N-Methylbenzo[d]dioxol-5-amine PhaseI Phase I Metabolism (e.g., N-demethylation, Demethylenation) Parent->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII Excretion Excretion PhaseII->Excretion

A putative metabolic pathway for N-Methylbenzo[d]dioxol-5-amine.

Conclusion and Future Directions

N-Methylbenzo[d]dioxol-5-amine is a compound of interest due to its structural similarity to known psychoactive substances. However, a significant lack of direct experimental data hinders a complete understanding of its properties and biological effects. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, elemental analysis).

  • Determination of Physicochemical Properties: Experimental measurement of melting point, boiling point, pKa, and solubility.

  • In Vitro and In Vivo Pharmacological Studies: Comprehensive studies to determine its binding affinities for monoamine transporters and receptors, and to characterize its behavioral effects in animal models.

  • Toxicological Evaluation: Assessment of its acute and chronic toxicity to establish a safety profile.

  • Metabolic Profiling: Identification of its major metabolites to understand its pharmacokinetic properties.

A thorough investigation of N-Methylbenzo[d]dioxol-5-amine will provide valuable insights for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

References

An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine (CAS: 34060-22-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is an aromatic amine derivative belonging to the benzodioxole class of compounds. Its chemical structure is characterized by a methylamino group attached to a benzodioxole ring system. This compound is of significant interest to researchers in the fields of medicinal chemistry and pharmacology due to its structural similarity to psychoactive substances such as 3,4-methylenedioxymethamphetamine (MDMA). While specific research on N-Methylbenzo[d]dioxol-5-amine is limited, its potential as a precursor or analogue for novel psychoactive compounds warrants a thorough understanding of its chemical and potential biological properties. This guide provides a comprehensive overview of its known characteristics, a detailed putative synthesis protocol, and a hypothesized biological mechanism of action based on its structural relationship with well-studied entactogens.

Chemical and Physical Properties

N-Methylbenzo[d]dioxol-5-amine is a small molecule with the molecular formula C8H9NO2.[1] The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 34060-22-5[1]
Molecular Formula C8H9NO2[1]
Molecular Weight 151.16 g/mol [1]
SMILES CNC1=CC=C(OCO2)C2=C1[1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Heavy Atom Count 11[1]
Formal Charge 0[1]
Complexity 140[1]

Synthesis

Experimental Protocol: Reductive Amination

Reaction Scheme:

G reactant 3,4-(Methylenedioxy)aniline intermediate reactant->intermediate + reagent1 Formaldehyde (aq) reagent2 Sodium Borohydride solvent Methanol product N-Methylbenzo[d]dioxol-5-amine intermediate->product Reduction

A plausible synthetic route to the target compound.

Materials:

  • 3,4-(Methylenedioxy)aniline (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-(Methylenedioxy)aniline (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • To the cooled solution, add formaldehyde (1.1 eq, 37% aqueous solution) dropwise while stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Re-cool the mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add dichloromethane to extract the product.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Analytical Data

Specific, experimentally determined spectroscopic data for N-Methylbenzo[d]dioxol-5-amine (CAS 34060-22-5) is not publicly available. For reference, the analytical data for the precursor, 3,4-(Methylenedioxy)aniline (CAS 14268-66-7) , is provided below.

Analytical Technique Data for 3,4-(Methylenedioxy)aniline
¹H NMR Spectral data available in public databases such as PubChem.[2]
¹³C NMR Spectral data available in public databases such as PubChem.[2]
Mass Spectrometry (GC-MS) m/z top peak: 137; other significant peaks at 136.[2]
Infrared (IR) Spectroscopy FTIR spectra available in databases like NIST WebBook and PubChem.[2][3]

Putative Biological Activity and Signaling Pathway

Due to the lack of direct pharmacological studies on N-Methylbenzo[d]dioxol-5-amine, its biological activity can be inferred from its close structural similarity to MDMA. MDMA is known to be a potent modulator of monoaminergic neurotransmitter systems, with a primary effect on the serotonin transporter (SERT).[4][5][6]

It is hypothesized that N-Methylbenzo[d]dioxol-5-amine acts as a substrate for SERT, and to a lesser extent, for the dopamine (DAT) and norepinephrine (NET) transporters. This interaction is believed to have two main consequences:

  • Competitive Inhibition of Reuptake: The compound binds to the transporters, preventing the reuptake of endogenous monoamines (serotonin, dopamine, and norepinephrine) from the synaptic cleft.

  • Transporter-Mediated Release: The compound is transported into the presynaptic neuron, which in turn triggers a reversal of the transporter's function, leading to the efflux of monoamines into the synapse.

The primary psychoactive effects of MDMA and, putatively, N-Methylbenzo[d]dioxol-5-amine are attributed to the substantial increase in extracellular serotonin levels.[4][7]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of N-Methylbenzo[d]dioxol-5-amine at the serotonergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Serotonin Vesicle sert SERT vesicle->sert Release serotonin_in Serotonin sert->serotonin_in Reuptake (Blocked) serotonin_out Increased Serotonin sert->serotonin_out Efflux compound N-Methylbenzo[d]dioxol-5-amine compound->sert Binds & Enters receptor 5-HT Receptor serotonin_out->receptor Binds response Neuronal Response receptor->response Activates

Proposed interaction at the serotonergic synapse.

Safety and Handling

There is no specific toxicological data available for N-Methylbenzo[d]dioxol-5-amine. As an aromatic amine, it should be handled with caution. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For inhalation or ingestion, seek immediate medical attention.

Conclusion

N-Methylbenzo[d]dioxol-5-amine is a compound of interest due to its structural relationship to known psychoactive substances. While detailed experimental data is scarce, this guide provides a framework for its synthesis, putative properties, and potential biological activity based on established chemical principles and pharmacological knowledge of related compounds. Further research is necessary to fully characterize this molecule and its effects.

References

"N-methyl-3,4-methylenedioxyaniline" synthesis and discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of N-methyl-3,4-methylenedioxyaniline (MDMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3,4-methylenedioxyaniline, more commonly known as 3,4-methylenedioxymethamphetamine (MDMA), is a synthetic compound with unique psychoactive properties that has traversed a complex journey from a chemical intermediate to a therapeutic agent under investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MDMA. It includes detailed summaries of common synthetic routes from various precursors, quantitative data on yields and purity, and representative experimental protocols. Furthermore, this document illustrates the primary signaling pathway of MDMA in the brain and visualizes key synthetic workflows using the DOT language for clarity and reproducibility.

Discovery and History

The history of MDMA begins in the early 20th century, well before its psychoactive effects were recognized.

  • 1912: The first synthesis of MDMA was achieved by Dr. Anton Köllisch at the German pharmaceutical company Merck.[1][2] It was not synthesized for its psychoactive properties but as an intermediate chemical in the development of a substance to control bleeding.[3] The compound was designated patent #274.350 in 1913, but the patent did not specify an intended use.[4]

  • 1927-1950s: The compound was briefly re-examined in 1927 but largely forgotten.[2] During the 1950s, the U.S. Army and the CIA experimented with MDMA as a potential psychological weapon or truth serum under the project MK-Ultra, with the substance codenamed EA-1475.[3] These experiments were conducted on non-human subjects and resulted in the first known toxicology studies.[3]

  • 1970s: The unique effects of MDMA in humans were rediscovered by the chemist Alexander Shulgin.[5] After hearing about the compound, he synthesized it in 1976 and began to test it on himself.[2] Shulgin published the first scientific paper on its effects in humans in 1978, describing it as producing "an easily controlled altered state of consciousness with emotional and sensual overtones".[5] He introduced it to psychotherapists who began using it as an adjunct to therapy, terming it "Adam" because they believed it returned patients to a more innocent state.[3][4]

  • 1980s-Present: MDMA's use expanded beyond therapeutic settings, becoming popular as a recreational drug known as "ecstasy" in the late 1980s, particularly within rave and electronic dance music cultures.[3][5] This led to its prohibition, with the U.S. Drug Enforcement Agency (DEA) placing it on Schedule I in 1985.[5] In recent years, there has been a resurgence of interest in its therapeutic potential. In 2017, the U.S. Food and Drug Administration (FDA) granted it "breakthrough therapy" designation for its use in psychotherapy for post-traumatic stress disorder (PTSD).[1]

Synthetic Pathways

The synthesis of racemic MDMA can be achieved through various routes, typically starting from naturally occurring precursors or their derivatives. The most common starting materials are safrole, isosafrole, and piperonal.[6] "Pre-precursors" such as vanillin, piperine (from black pepper), and catechol can also be used to synthesize these primary starting materials.[7]

Synthesis from Safrole

Safrole is an oily liquid that can be extracted from the root bark of the sassafras tree.[8] It is a common and direct precursor to MDMA.

  • Route 1: Wacker Oxidation followed by Reductive Amination. This is a common method where safrole is first oxidized to form the ketone 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[6] This intermediate is then converted to MDMA via reductive amination with methylamine.[6][7]

  • Route 2: Hydrobromination and Amination. An alternative route involves the hydrobromination of safrole to create an intermediate where the bromide is subsequently displaced by methylamine to yield MDMA.[6]

G cluster_0 Synthesis of MDMA from Safrole Safrole Safrole MDP2P MDP2P (Ketone Intermediate) Safrole->MDP2P Wacker Oxidation Bromosafrole 1-(1,3-Benzodioxol-5-yl)-2-bromopropane Safrole->Bromosafrole Hydrobromination (HBr) MDMA MDMA MDP2P->MDMA Reductive Amination (Methylamine, NaBH4) Bromosafrole->MDMA Amination (Methylamine)

Caption: Key synthetic routes for MDMA starting from Safrole.

Synthesis from Piperonal

Piperonal can be synthesized from precursors like piperine or vanillin.[7] The synthesis from piperonal typically proceeds through a nitropropene intermediate.

  • Henry Reaction: Piperonal undergoes a Henry reaction with nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP).[6]

  • Reduction: This nitropropene intermediate can be fully reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield 3,4-methylenedioxyamphetamine (MDA). MDA can then be N-methylated to form MDMA.[6] Alternatively, the nitropropene can be partially reduced to the ketone intermediate (MDP2P), which then follows the reductive amination path described previously.[6]

G cluster_0 Synthesis of MDMA from Piperonal Piperonal Piperonal MDP2NP MDP2NP (Nitropropene) Piperonal->MDP2NP Henry Reaction (Nitroethane) MDA MDA MDP2NP->MDA Full Reduction (LiAlH4) MDP2P MDP2P (Ketone) MDP2NP->MDP2P Partial Reduction MDMA MDMA MDA->MDMA N-methylation MDP2P->MDMA Reductive Amination (Methylamine)

Caption: Key synthetic routes for MDMA starting from Piperonal.

Quantitative Data

The following tables summarize quantitative data from a validated multi-kilogram cGMP (Current Good Manufacturing Practice) synthesis of MDMA hydrochloride.[9]

Table 1: Yields and Purity from a Validated cGMP Synthesis of MDMA·HCl

Stage Description Yield (%) Purity by HPLC (% Peak Area)
3 Reductive Amination of MDP2P 71.6 - 75.8 > 99.26
4 Recrystallization in Isopropanol 85.5 - 86.2 > 99.95
Overall 4-Step Process 41 - 53 > 99.9

Data sourced from ACS Omega.[9]

Table 2: Physical and Chemical Properties of Key Compounds

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
3,4-(Methylenedioxy)aniline C₇H₇NO₂ 137.14 39 - 41 144 @ 16 mmHg
N-methyl-3,4-methylenedioxyaniline C₈H₉NO₂ 151.16 N/A N/A
MDMA (freebase) C₁₁H₁₅NO₂ 193.25 N/A N/A

Data sourced from various chemical suppliers and databases.[10][11]

Experimental Protocols

The following protocol is a representative summary based on a published cGMP synthesis process for MDMA·HCl from MDP2P, suitable for informational purposes.[9]

Stage 3: Reductive Amination of MDP2P to MDMA·HCl
  • Reaction Setup: A suitable reactor is charged with aqueous methylamine.

  • Addition of Precursor: 3,4-methylenedioxyphenyl-2-propanone (MDP2P) is added to the reactor.

  • Reduction: The mixture is treated with a reducing agent, such as sodium borohydride (NaBH₄), in the presence of sodium hydroxide (NaOH). The reaction is monitored until completion.

  • Workup: The reaction mixture undergoes an acid/base workup to remove the majority of impurities.

  • Salt Formation: The resulting freebase is acidified with hydrochloric acid (HCl) in isopropanol.

  • Isolation: The precipitated MDMA·HCl salt is isolated via filtration. The typical yield for this stage ranges from 71.6% to 75.8%.[9]

Stage 4: Purification by Recrystallization
  • Dissolution: The crude MDMA·HCl from the previous stage is dissolved in hot isopropanol.

  • Crystallization: The solution is allowed to cool slowly to induce crystallization of the purified product.

  • Isolation and Drying: The white, crystalline solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.

  • Final Product: This stage yields a highly pure product (>99.9% by HPLC) with a recovery of 85.5% to 86.2%.[9]

Mechanism of Action: Signaling Pathway

MDMA exerts its primary psychoactive effects by potently interacting with the serotonin (5-HT) neurotransmitter system in the brain.[12] It also affects the norepinephrine (NE) and dopamine (DA) systems, though to a lesser extent.[12]

The core mechanism involves three main actions:

  • Transporter Inhibition: MDMA binds to and blocks the serotonin transporter (SERT), which is responsible for removing serotonin from the synaptic cleft.[13] This action alone increases the concentration and duration of serotonin in the synapse.

  • Transporter Reversal: MDMA is also a substrate for SERT and is transported into the presynaptic neuron.[14] Once inside, it disrupts the proton gradient of the vesicular monoamine transporter 2 (VMAT2), causing serotonin to be expelled from storage vesicles into the cytoplasm.[14]

  • Serotonin Release: The buildup of cytoplasmic serotonin, combined with MDMA's interaction with the transporter, causes the SERT to reverse its direction of flow, actively pumping serotonin out of the neuron and into the synaptic cleft, leading to a massive increase in extracellular serotonin levels.[13][14]

This surge in serotonin activity is believed to be responsible for the characteristic prosocial, empathogenic, and euphoric effects of MDMA.[15]

G cluster_0 MDMA Mechanism of Action at the Serotonin Synapse MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT 1. Blocks & Reverses VMAT2 Vesicular Transporter (VMAT2) MDMA->VMAT2 2. Disrupts SERT->MDMA Enters Neuron Serotonin_out SERT->Serotonin_out 3. Massive 5-HT Efflux Vesicle Synaptic Vesicle Serotonin_in Vesicle->Serotonin_in Releases 5-HT into cytoplasm PostSynaptic Postsynaptic Receptors Serotonin_out->PostSynaptic Binds Serotonin_in->SERT

Caption: MDMA's actions on the presynaptic serotonin neuron.

References

N-Methylbenzo[d]dioxol-5-amine: A Comprehensive Technical Guide for its Application as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-1,3-benzodioxol-5-amine, is a secondary amine derivative of 1,3-benzodioxole. The benzodioxole moiety is a common structural motif found in numerous natural products and pharmacologically active compounds. As a synthetic precursor, N-Methylbenzo[d]dioxol-5-amine offers a versatile scaffold for the introduction of the methylenedioxyphenyl group into a variety of molecular frameworks. This guide provides an in-depth overview of its chemical properties, its primary application as a precursor in the synthesis of N-substituted phenethylamines via reductive amination, and detailed experimental considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis. The key properties of N-Methylbenzo[d]dioxol-5-amine are summarized in the table below.

PropertyValueReference
CAS Number 34060-22-5[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Not explicitly stated in search results, but related compounds are described as dark brown flakes.[2]
SMILES CNC1=CC2=C(C=C1)OCO2[1]
Purity Typically available at >95%Not specified in search results

N-Methylbenzo[d]dioxol-5-amine as a Synthetic Precursor: The Reductive Amination Pathway

A primary and highly effective method for utilizing N-Methylbenzo[d]dioxol-5-amine in organic synthesis is through reductive amination. This reaction allows for the formation of a new carbon-nitrogen bond, leading to the synthesis of more complex amines, particularly N-substituted phenethylamine derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

The general workflow for the reductive amination of N-Methylbenzo[d]dioxol-5-amine involves two key steps: the formation of an iminium ion intermediate followed by its reduction to the corresponding amine.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product amine N-Methylbenzo[d]dioxol-5-amine iminium Iminium Ion Formation amine->iminium  + Aldehyde/Ketone aldehyde Aldehyde/Ketone (R-CHO) reduction Reduction iminium->reduction  + Reducing Agent product N-Substituted Amine reduction->product

Caption: General workflow of reductive amination using N-Methylbenzo[d]dioxol-5-amine.

Detailed Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the reductive amination of N-Methylbenzo[d]dioxol-5-amine with an aldehyde. This protocol is based on established methods for analogous reactions and can be adapted for specific substrates.[3][4][5]

Materials:

  • N-Methylbenzo[d]dioxol-5-amine

  • Aldehyde or Ketone

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Acid catalyst (optional, e.g., Acetic acid)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Methylbenzo[d]dioxol-5-amine (1.0 eq).

  • Solvent Addition: Dissolve the amine in the chosen anhydrous solvent (e.g., DCM).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution. If an acid catalyst is used, it can be added at this stage (0.1-1.0 eq).

  • Iminium Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once iminium ion formation is significant, add the reducing agent (1.2-2.0 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, as indicated by TLC (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagents and Their Functions

The choice of reagents is critical for the success of the reductive amination. The following table summarizes the key reagents and their roles in the synthesis.

ReagentFunction
N-Methylbenzo[d]dioxol-5-amine The nucleophilic amine precursor.
Aldehyde or Ketone The electrophilic partner that reacts with the amine to form the iminium ion.
Sodium triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reducing agent that reduces the iminium ion to the amine. It is often preferred for its ease of handling and selectivity.[5]
Sodium cyanoborohydride (NaBH₃CN) Another selective reducing agent for iminium ions. It is effective but requires careful handling due to the potential release of hydrogen cyanide under acidic conditions.[5]
Anhydrous Solvent (DCM, DCE, THF) Provides a medium for the reaction and ensures that water does not interfere with the reaction, particularly the reducing agent.
Acetic Acid (optional) Can be used as a catalyst to promote the formation of the iminium ion, especially with less reactive ketones.

Potential Synthetic Targets and Their Significance

By varying the aldehyde or ketone used in the reductive amination, a diverse library of N-substituted phenethylamine derivatives can be synthesized from N-Methylbenzo[d]dioxol-5-amine. The table below presents some representative examples of potential products and their biological relevance, based on analogous structures found in the literature. It is important to note that the specific yields for these reactions starting from N-Methylbenzo[d]dioxol-5-amine are not available in the searched literature and are presented as a general reference based on similar reactions.

Potential Product NameStructure of Aldehyde/Ketone PrecursorPotential Biological SignificanceAnalogous Reaction Yield
N-Methyl-N-(phenylmethyl)benzo[d]dioxol-5-amineBenzaldehydePrecursor for compounds with potential activity at serotonin receptors.46-94%[3]
N-Methyl-N-(2-phenylethyl)benzo[d]dioxol-5-aminePhenylacetaldehydeCore structure for potential psychoactive compounds and research chemicals.Not specified in search results
N-(4-Fluorobenzyl)-N-methylbenzo[d]dioxol-5-amine4-FluorobenzaldehydeIntroduction of fluorine can modulate pharmacokinetic and pharmacodynamic properties.Not specified in search results
N-Methyl-N-(2-thienylmethyl)benzo[d]dioxol-5-amineThiophene-2-carboxaldehydeThiophene-containing compounds often exhibit a range of biological activities.Not specified in search results

Conclusion

N-Methylbenzo[d]dioxol-5-amine is a valuable and versatile precursor for the synthesis of a wide range of N-substituted phenethylamine derivatives. The reductive amination pathway provides a robust and efficient method for its functionalization. This technical guide has provided a comprehensive overview of the properties of N-Methylbenzo[d]dioxol-5-amine, a detailed, generalized experimental protocol for its use in reductive amination, and an outline of its potential applications in the synthesis of biologically relevant molecules. Researchers in drug discovery and medicinal chemistry can leverage this information to design and synthesize novel compounds with the potential for therapeutic applications. Further exploration of its reactivity and the biological evaluation of its derivatives are promising avenues for future research.

References

An In-Depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine: Synthesis, Properties, and Biological Profile of a Close Analog

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Methylbenzo[d]dioxol-5-amine, a substituted methylenedioxyaniline. Due to a notable scarcity of published research on this specific molecule, this document outlines a putative synthesis pathway and its fundamental physicochemical properties. To offer valuable context for researchers in psychopharmacology and related fields, this guide also presents a detailed analysis of the well-characterized and structurally similar compound, 3,4-Methylenedioxymethamphetamine (MDMA), for which N-Methylbenzo[d]dioxol-5-amine is a key structural analog and potential metabolite.

Physicochemical Properties of N-Methylbenzo[d]dioxol-5-amine

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is an aromatic amine. Its core structure consists of a benzene ring fused to a dioxole ring, with a methylamino group attached at the 5-position.

PropertyValueSource
CAS Number 34060-22-5AA Blocks
Molecular Formula C₈H₉NO₂AA Blocks
Molecular Weight 151.16 g/mol AA Blocks
Appearance Not specified in available literature-
Solubility Not specified in available literature-
pKa Not specified in available literature-

Synthesis of N-Methylbenzo[d]dioxol-5-amine: A Putative Pathway

Putative Experimental Protocol: Reductive Amination

The synthesis would likely proceed in two main steps: the formation of an imine intermediate from 3,4-(methylenedioxy)aniline and formaldehyde, followed by the reduction of the imine to the desired N-methylated amine.

Step 1: Imine Formation 3,4-(Methylenedioxy)aniline is reacted with an aqueous solution of formaldehyde. This reaction is typically acid-catalyzed and results in the formation of an unstable imine intermediate.

Step 2: Reduction The imine is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions.

Reaction Scheme:

G 3,4-(Methylenedioxy)aniline 3,4-(Methylenedioxy)aniline Imine_Intermediate Imine Intermediate 3,4-(Methylenedioxy)aniline->Imine_Intermediate + Formaldehyde (Acid Catalyst) Formaldehyde Formaldehyde N_Methylbenzo_d_dioxol_5_amine N-Methylbenzo[d]dioxol-5-amine Imine_Intermediate->N_Methylbenzo_d_dioxol_5_amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: Putative synthesis of N-Methylbenzo[d]dioxol-5-amine via reductive amination.

Biological Activity: A Comparative Analysis with MDMA

Direct pharmacological data for N-Methylbenzo[d]dioxol-5-amine is not available in the current body of scientific literature. However, its close structural similarity to the psychoactive substance 3,4-Methylenedioxymethamphetamine (MDMA) suggests that it may share some biological targets, albeit with different potencies and efficacies. The following sections detail the known pharmacology of MDMA to provide a framework for potential future investigations into N-Methylbenzo[d]dioxol-5-amine.

Primary Pharmacological Targets of MDMA

MDMA's primary mechanism of action involves the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). It acts as a substrate for these transporters, leading to their reversal and subsequent release of the respective neurotransmitters into the synaptic cleft.

TargetActionAffinity (Ki, nM)Reference
SERT Substrate, Releaser106-
DAT Substrate, Releaser10,600-
NET Substrate, Releaser714-
5-HT₂A Receptor Agonist2,700-
α₂-Adrenergic Receptor Agonist1,800-
Histamine H₁ Receptor Agonist4,800-
Muscarinic M₁ Receptor Agonist>10,000-
Signaling Pathways of MDMA

The interaction of MDMA with monoamine transporters and receptors initiates a cascade of intracellular signaling events. The primary pathway involves the elevation of synaptic monoamine levels, which then act on their respective postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA_ext MDMA SERT SERT MDMA_ext->SERT Enters via Transporter DAT DAT MDMA_ext->DAT NET NET MDMA_ext->NET Serotonin 5-HT SERT->Serotonin Reverses Transport Dopamine DA DAT->Dopamine Reverses Transport Norepinephrine NE NET->Norepinephrine Reverses Transport Monoamine_Vesicle Monoamine Vesicles Monoamine_Vesicle->SERT Monoamine_Vesicle->DAT Monoamine_Vesicle->NET 5HT2A_R 5-HT2A Receptor Serotonin->5HT2A_R DA_R Dopamine Receptors Dopamine->DA_R NE_R Adrenergic Receptors Norepinephrine->NE_R Signaling_Cascade Downstream Signaling 5HT2A_R->Signaling_Cascade DA_R->Signaling_Cascade NE_R->Signaling_Cascade

Caption: Simplified signaling pathway of MDMA at the monoaminergic synapse.

Experimental Workflows

General Workflow for In Vitro Receptor Binding Assay

To determine the binding affinity of a compound like N-Methylbenzo[d]dioxol-5-amine to its potential targets, a competitive radioligand binding assay is a standard method.

G Prepare_Membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand Incubate->Separate Quantify Quantify radioactivity of the bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

N-Methylbenzo[d]dioxol-5-amine is a molecule of interest due to its structural relationship with pharmacologically active compounds. This guide has outlined its fundamental properties and a probable synthetic route. The provided pharmacological data on the closely related compound, MDMA, serves as a critical reference point for future research.

To fully elucidate the pharmacological profile of N-Methylbenzo[d]dioxol-5-amine, further research is imperative. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full analytical characterization.

  • In Vitro Pharmacology: Comprehensive screening against a panel of monoamine transporters and G-protein coupled receptors to determine its binding affinities and functional activities.

  • In Vivo Studies: Evaluation of its pharmacokinetic profile and behavioral effects in animal models.

  • Metabolism Studies: Investigation into its metabolic fate, including whether it is a metabolite of MDMA or other related compounds.

Such studies will be instrumental in understanding the potential biological effects of N-Methylbenzo[d]dioxol-5-amine and its place within the broader landscape of psychoactive substances and neuropharmacological research.

Potential Biological Activity of N-Methylbenzo[d]dioxol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of N-Methylbenzo[d]dioxol-5-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activity based on its structural similarity to 3,4-methylenedioxymethamphetamine (MDMA) and other related analogues. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is a chemical compound structurally related to the well-characterized psychoactive substance MDMA. As the N-demethylated metabolite of MDMA, its pharmacological profile is of significant interest for understanding the overall effects and potential neurotoxicity of its parent compound. This technical guide synthesizes the current understanding of the potential biological activities of N-Methylbenzo[d]dioxol-5-amine by examining the known pharmacology of its structural analogues.

Core Pharmacological Profile: Monoamine Transporter Interaction

The primary mechanism of action for MDMA and its analogues involves interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These compounds typically act as substrates for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular neurotransmitter release (efflux).[1][2] This dual action results in a rapid and sustained increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine, which underlies the acute psychoactive effects of these substances.[1][2]

The relative affinity for each transporter significantly influences the pharmacological profile of a given compound. For instance, a higher affinity for SERT is generally associated with the characteristic entactogenic and empathogenic effects of MDMA, while higher affinity for DAT and NET contributes to its stimulant properties.[3]

Potential Receptor Binding and Functional Activity

While the primary targets are the monoamine transporters, MDMA and its analogues can also interact with various neurotransmitter receptors, albeit generally with lower affinity. These interactions can modulate the overall pharmacological effects.

Quantitative Data on Related Compounds

Due to the absence of specific binding and functional assay data for N-Methylbenzo[d]dioxol-5-amine, the following table summarizes data for MDMA and its primary metabolite, MDA, to provide a comparative context.

CompoundTransporter/ReceptorAssay TypeValue (nM)SpeciesReference
(±)-MDMA SERTInhibition of [³H]5-HT uptakeIC₅₀: 390Rat brain synaptosomes[3]
DATInhibition of [³H]DA uptakeIC₅₀: 1500Rat brain synaptosomes[3]
NETInhibition of [³H]NE uptakeIC₅₀: 660Rat brain synaptosomes[3]
5-HT₂ₐ ReceptorBinding Affinity (Ki)Ki: 2600Human cloned receptor[4]
(±)-MDA SERTInhibition of [³H]5-HT uptakeIC₅₀: 108Rat brain synaptosomes[3]
DATInhibition of [³H]DA uptakeIC₅₀: 580Rat brain synaptosomes[3]
NETInhibition of [³H]NE uptakeIC₅₀: 197Rat brain synaptosomes[3]

Note: IC₅₀ is the half maximal inhibitory concentration. Ki is the inhibition constant. Lower values indicate higher affinity/potency.

Signaling Pathways

The interaction of MDMA-like compounds with monoamine transporters initiates a cascade of intracellular signaling events. The primary proposed mechanism involves the reversal of transporter function, leading to neurotransmitter efflux.

MDMA_Signaling MDMA N-Methylbenzo[d]dioxol-5-amine (Hypothesized) Transporter Monoamine Transporter (SERT, DAT, NET) MDMA->Transporter Binds to Efflux Transporter- Mediated Efflux Transporter->Efflux Reuptake Reuptake Inhibition Transporter->Reuptake SynapticVesicle Synaptic Vesicle CytosolicNT Cytosolic Monoamines SynapticVesicle->CytosolicNT Release Neurotransmitter Monoamines (5-HT, DA, NE) Receptor Postsynaptic Receptor Neurotransmitter->Receptor Activates CytosolicNT->Transporter Substrate for Efflux Signal Neuronal Signaling Receptor->Signal

Hypothesized mechanism of action at the monoamine transporter.

Experimental Protocols

To evaluate the potential biological activity of N-Methylbenzo[d]dioxol-5-amine, standard experimental protocols employed for the characterization of MDMA and its analogues would be applicable.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter.

  • Preparation of Membranes: Membranes from cells expressing the target transporter (e.g., HEK293 cells transfected with human SERT, DAT, or NET) or from specific brain regions are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (N-Methylbenzo[d]dioxol-5-amine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value, which represents the binding affinity of the test compound.

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes with Target Transporter Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data to Determine Ki Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells or synaptosomes.

  • Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) or cells expressing the transporter of interest are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

  • Incubation with Radiolabeled Neurotransmitter: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is added, and the incubation is continued for a short period.

  • Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes or cells is determined, and the IC₅₀ value is calculated.

Metabolism and Potential Neurotoxicity

MDMA undergoes metabolism in the liver, primarily through two main pathways: O-demethylenation and N-dealkylation.[5] N-dealkylation of MDMA would yield 3,4-methylenedioxyamphetamine (MDA), not N-Methylbenzo[d]dioxol-5-amine. The latter is an aniline derivative and not a direct metabolite of MDMA via simple N-demethylation of the amphetamine side chain. However, if considering the broader class of methylenedioxy-substituted compounds, the biological activity of aniline derivatives is relevant.

The neurotoxic potential of MDMA and its metabolites is a significant area of research. Some metabolites are thought to contribute to the long-term serotonergic deficits observed after high or repeated doses of MDMA.[6] The potential for N-Methylbenzo[d]dioxol-5-amine to be neurotoxic is unknown and would require empirical investigation.

Structure-Activity Relationships (SAR)

Based on studies of MDMA analogues, certain structural modifications are known to alter pharmacological activity. For example, the N-methyl group of MDMA is important for its potency and selectivity. Removal or modification of this group can impact its interaction with monoamine transporters.[7] The alpha-ethyl homologue of MDMA, MBDB, shows a reduced ability to increase extracellular dopamine compared to MDMA.[7] This suggests that modifications to the alkyl side chain can significantly alter the neurochemical profile.

Conclusion

While direct experimental evidence is lacking, the structural similarity of N-Methylbenzo[d]dioxol-5-amine to MDMA and other psychoactive phenethylamines strongly suggests that its primary biological activity would involve interaction with monoamine transporters. It is hypothesized that it would act as a monoamine reuptake inhibitor and/or releaser, with a specific profile of activity at SERT, DAT, and NET that would determine its overall pharmacological effects. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the biological activity of N-Methylbenzo[d]dioxol-5-amine and to understand its potential contribution to the pharmacology and toxicology of related compounds.

References

An In-Depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]dioxol-5-amine serves as a core scaffold for a diverse range of synthetic compounds with significant pharmacological activities. While famously recognized as the backbone of 3,4-methylenedioxymethamphetamine (MDMA), the structural landscape of its analogs and derivatives extends far beyond, encompassing a variety of N-substituted and ring-modified compounds. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of these molecules. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

The primary biological targets for many of these compounds are the monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—as well as various serotonin (5-HT) receptors, most notably the 5-HT₂A subtype. The interaction with these targets gives rise to a spectrum of psychoactive effects, ranging from entactogenic and empathogenic to stimulant and psychedelic. However, research into derivatives of this scaffold has also revealed potential for other therapeutic applications.

This guide will delve into the synthetic pathways for creating these analogs, present quantitative data on their biological activity, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.

Data Presentation: Pharmacological Profile of N-Methylbenzo[d]dioxol-5-amine Analogs

The following tables summarize the quantitative data for a selection of N-Methylbenzo[d]dioxol-5-amine analogs, focusing on their binding affinities (Ki) and functional potencies (IC₅₀ or EC₅₀) at key monoamine transporters and serotonin receptors. This data provides a basis for understanding the structure-activity relationships within this class of compounds.

Table 1: Monoamine Transporter Inhibition (IC₅₀, nM)

CompoundSERTDATNETReference
MDA2222,3007,800[1]
MDMA2222,3007,800[1]
MDEA----
MBDB540>100,0003,300[2]
Methylone (βk-MDMA)140-270117-220234-708[3]
ODMA---[4]
TDMA---[4]
SeDMA---[4]

Table 2: Serotonin Receptor Binding Affinity (Ki, μM) and Functional Activity (EC₅₀, nM)

Compound5-HT₂A (Ki)5-HT₂A (EC₅₀)5-HT₂B (Ki)5-HT₂C (Ki)Reference
(R)-MDMA4.7---[1]
(S)-MDMA>50---[1]
ODMA-Decreased vs MDMADecreased vs MDMADecreased vs MDMA[4]
TDMA-Decreased vs MDMADecreased vs MDMADecreased vs MDMA[4]
SeDMA-Decreased vs MDMADecreased vs MDMADecreased vs MDMA[4]

A dash (-) indicates that the data was not found in the provided search results.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the synthesis and pharmacological evaluation of N-Methylbenzo[d]dioxol-5-amine derivatives.

Synthesis Protocols

1. General Synthesis of MDMA from Safrole via Wacker Oxidation and Reductive Amination

This cGMP-compliant, multi-kilogram scale synthesis avoids the use of controlled substances in the initial step.[5][6]

  • Step 1: Wacker Oxidation of Safrole to MDP2P.

    • Safrole is oxidized to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using a palladium catalyst.

  • Step 2: Reductive Amination of MDP2P.

    • MDP2P is reacted with aqueous methylamine in the presence of a reducing agent, such as sodium borohydride (NaBH₄), to form the MDMA freebase.[5][7]

  • Step 3: Salt Formation.

    • The MDMA freebase is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid (HCl) to precipitate MDMA hydrochloride.[5]

  • Step 4: Recrystallization.

    • The crude MDMA HCl is recrystallized from a suitable solvent, such as isopropanol, to yield a high-purity crystalline solid.[5]

2. Synthesis of N-Acyl Derivatives

N-acylated derivatives can be synthesized from the corresponding amine through standard amide coupling reactions.

  • A solution of the N-methylated benzodioxole amine in a suitable aprotic solvent (e.g., dichloromethane) is treated with an acyl chloride or carboxylic acid anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.

  • The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The product is then isolated and purified using standard techniques such as extraction and column chromatography.

3. Synthesis of Ring-Substituted Analogs

Ring-substituted analogs can be prepared from appropriately substituted starting materials. For example, brominated analogs can be synthesized from brominated safrole or piperonal.

Biological Assay Protocols

1. Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells or synaptosomes expressing the transporter of interest.

  • Cell/Synaptosome Preparation: Cells (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter, or synaptosomes prepared from specific brain regions (e.g., striatum for DAT) are used.

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated with various concentrations of the test compound.

    • A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to initiate uptake.

    • Uptake is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate the cells/synaptosomes from the assay medium.

    • The radioactivity retained on the filter, representing the amount of substrate taken up, is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

2. Monoamine Transporter Release Assay

This assay determines whether a compound acts as a substrate (releaser) or a blocker of the transporter.

  • Cell/Synaptosome Preparation: Similar to the uptake inhibition assay.

  • Assay Procedure:

    • Cells or synaptosomes are pre-loaded with a radiolabeled substrate.

    • After washing to remove excess extracellular substrate, the cells/synaptosomes are exposed to various concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured over time.

  • Data Analysis: EC₅₀ values for release are calculated from the concentration-response curves. Compounds that induce release are classified as substrates, while those that do not are classified as blockers.

3. 5-HT₂A Receptor Binding Assay

This assay measures the affinity of a compound for the 5-HT₂A receptor.

  • Membrane Preparation: Membranes are prepared from cells expressing the 5-HT₂A receptor.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity bound to the membranes is quantified.

  • Data Analysis: Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

4. 5-HT₂A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to activate the Gq-coupled signaling pathway of the 5-HT₂A receptor.

  • Cell Preparation: Cells expressing the 5-HT₂A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The dye-loaded cells are exposed to varying concentrations of the test compound.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: EC₅₀ values and maximal responses are determined from the concentration-response curves.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_arrestin β-Arrestin Pathway Agonist 5-HT2A Agonist (e.g., MDMA analog) Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq Gq Protein Receptor->Gq Activation GRK GRK Receptor->GRK Phosphorylates b_Arrestin β-Arrestin Receptor->b_Arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq GRK->Receptor Receptor_Internalization Receptor Internalization b_Arrestin->Receptor_Internalization MAPK_Signaling MAPK Signaling b_Arrestin->MAPK_Signaling

Caption: 5-HT₂A Receptor Signaling Pathways.

Experimental Workflows

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological Biological Evaluation Start Starting Materials (e.g., Safrole) Reaction Chemical Reaction (e.g., Reductive Amination) Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Binding Receptor Binding Assay Purification->Binding Functional Functional Assay (e.g., Ca²⁺ Flux) Purification->Functional Data Data Analysis (Ki, EC₅₀) Binding->Data Functional->Data

Caption: General Drug Discovery Workflow.

Logical Relationships

G cluster_sar Structure-Activity Relationship (SAR) cluster_activity Pharmacological Activity Core N-Methylbenzo[d]dioxol-5-amine N_Sub N-Substitution (Alkyl, Acyl, Benzyl) Core->N_Sub Ring_Sub Ring Substitution (Halogen, Alkoxy) Core->Ring_Sub Side_Chain Side Chain Modification (α-alkylation, cyclization) Core->Side_Chain SERT_Activity SERT Affinity/ Activity N_Sub->SERT_Activity DAT_Activity DAT Affinity/ Activity N_Sub->DAT_Activity NET_Activity NET Affinity/ Activity N_Sub->NET_Activity Receptor_Activity 5-HT₂ Receptor Affinity/Activity Ring_Sub->Receptor_Activity Side_Chain->SERT_Activity Side_Chain->Receptor_Activity

Caption: Structure-Activity Relationship Logic.

References

N-Methylbenzo[d]dioxol-5-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and handling precautions for N-Methylbenzo[d]dioxol-5-amine. It is intended for use by trained professionals in a laboratory or industrial setting. The information herein is based on available data for the compound and structurally related chemicals. A complete toxicological profile for N-Methylbenzo[d]dioxol-5-amine is not publicly available. Therefore, a thorough risk assessment should be conducted before handling this substance.

Introduction

N-Methylbenzo[d]dioxol-5-amine, a substituted methylenedioxyaniline derivative, is a chemical intermediate used in the synthesis of various organic compounds, including potential pharmaceutical agents. Its structure, featuring both an aromatic amine and a benzodioxole moiety, suggests potential biological activity and associated toxicological concerns. Aromatic amines as a class are known for their potential to cause skin sensitization, organ toxicity, and in some cases, carcinogenicity. The benzodioxole group is also found in numerous bioactive compounds. Due to the limited availability of specific safety data for N-Methylbenzo[d]dioxol-5-amine, this guide provides a conservative approach to its safe handling based on the known hazards of related chemical classes.

Hazard Identification and Classification

While a specific GHS classification for N-Methylbenzo[d]dioxol-5-amine is not widely published, related aromatic amines are often classified with the hazards listed below. It is prudent to handle N-Methylbenzo[d]dioxol-5-amine as if it possesses these hazards until specific data becomes available.

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralNot ClassifiedData not available
Acute Toxicity, DermalNot ClassifiedData not available
Acute Toxicity, InhalationNot ClassifiedData not available
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Skin SensitizationCategory 1May cause an allergic skin reaction
Germ Cell MutagenicityNot ClassifiedData not available
CarcinogenicityNot ClassifiedData not available
Reproductive ToxicityNot ClassifiedData not available
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Not ClassifiedData not available
Hazardous to the Aquatic Environment, AcuteNot ClassifiedData not available
Hazardous to the Aquatic Environment, ChronicNot ClassifiedData not available

Note: These classifications are based on the general hazards of aromatic amines and should be considered provisional in the absence of specific data for N-Methylbenzo[d]dioxol-5-amine.

Physical and Chemical Properties

Quantitative physical and chemical property data for N-Methylbenzo[d]dioxol-5-amine is limited.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
AppearanceData not available
OdorData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available
Vapor PressureData not available
Flash PointData not available
Auto-ignition TemperatureData not available

Exposure Controls and Personal Protection

Given the potential hazards, strict exposure controls should be implemented.

Table 3: Exposure Control and Personal Protective Equipment (PPE)

Control ParameterRecommendation
Engineering Controls
VentilationUse only in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment
Eye/Face ProtectionWear chemical safety goggles and a face shield.
Skin Protection
- Hand ProtectionWear compatible chemical-resistant gloves (e.g., nitrile rubber).
- Body ProtectionWear a lab coat, and consider additional protective clothing such as an apron or sleeves for larger quantities.
Respiratory ProtectionIf engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Hygiene Measures
GeneralAvoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Table 4: Handling and Storage Recommendations

AspectRecommendation
Safe Handling
Avoid generation of dusts or aerosols. Use non-sparking tools. Keep away from heat, sparks, and open flames.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 5: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information

Specific toxicological data for N-Methylbenzo[d]dioxol-5-amine is largely unavailable. The information below is based on general knowledge of aromatic amines and a study on a structurally similar compound. A note on a chemical supplier's website mentions an "Altered toxicity profile" for this compound, suggesting that its toxicity may differ from related substances, but no further details are provided.

Acute Toxicity:

  • Oral: No data available. A study on the related compound, N-methylbenzo[d]oxazol-2-amine, reported an acute oral LD50 in rats of >2000 mg/kg.

  • Dermal: No data available.

  • Inhalation: No data available.

Chronic Toxicity and Other Health Effects:

  • Skin Irritation/Sensitization: Aromatic amines are frequently skin sensitizers and can cause allergic contact dermatitis.

  • Carcinogenicity: Many aromatic amines are known or suspected carcinogens.

  • Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Experimental Protocols

As specific experimental data for N-Methylbenzo[d]dioxol-5-amine is lacking, a general protocol for determining acute oral toxicity, based on OECD Guideline 423, is provided as an example of how such safety data is generated.

Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rodents (e.g., rats or mice), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water ad libitum.

  • Dosage:

    • A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • The substance is administered orally by gavage.

  • Procedure:

    • A group of three animals is dosed at the starting level.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • If no mortality occurs, a higher dose level is used in another group of three animals.

    • If mortality occurs, the test is repeated at a lower dose level.

  • Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.

Visualizations

The following diagrams illustrate standard workflows for chemical safety assessment and handling.

G cluster_0 Risk Assessment Workflow A Identify Chemical Hazards (Literature, SDS of Analogs) B Assess Exposure Potential (Quantity, Frequency, Duration) A->B C Characterize Risk (High, Medium, Low) B->C D Implement Control Measures (PPE, Engineering Controls) C->D E Review and Update Assessment D->E E->A G cluster_1 Safe Handling Protocol A Consult SDS and Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Transfer Compound Carefully C->D E Clean Work Area and Dispose of Waste Properly D->E F Remove PPE and Wash Hands E->F

N-Methylbenzo[d]dioxol-5-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of N-Methylbenzo[d]dioxol-5-amine (CAS: 34060-22-5). Due to the limited publicly available quantitative data for this specific compound, this guide integrates information from structurally analogous compounds and outlines detailed experimental protocols for its characterization.

Physicochemical Properties

N-Methylbenzo[d]dioxol-5-amine is a derivative of 3,4-methylenedioxyaniline. Its core chemical properties are summarized below. The predicted octanol-water partition coefficient (XLogP3) of 1.6 suggests moderate lipophilicity.[1] Recommended storage conditions are 2-8°C under an inert atmosphere in a dark place, indicating potential sensitivity to light and oxidation.[2]

PropertyValueSource
CAS Number 34060-22-5[1]
Molecular Formula C8H9NO2[1]
Molecular Weight 151.16 g/mol [1]
Predicted XLogP3 1.6[1]
Storage Conditions 2-8°C, inert atmosphere, dark place[2]

Solubility Profile

Inference from Analogous Compounds:

The parent amine, 3,4-(Methylenedioxy)aniline (CAS: 14268-66-7), is described as "slightly soluble" in water.[3][4][5] Generally, N-alkylation can slightly decrease aqueous solubility. Another analogue, Hydroxyethyl-3,4-Methylenedioxyaniline HCl, is reported to be soluble in water, DMSO, and ethanol.[6] The hydrochloride salt form significantly enhances water solubility.

Analogous CompoundCAS NumberRelevant PropertySource
3,4-(Methylenedioxy)aniline14268-66-7"Slightly soluble" in water; Air & Light Sensitive[3][4][5]
Hydroxyethyl-3,4-Methylenedioxyaniline HClNot specifiedSoluble in water, DMSO, and ethanol[6]
N-Ethylbenzo[d][7][8]dioxol-5-amine32953-14-3Structurally similar N-alkylated amine[9]

Logical Inference Workflow

cluster_analog Analogous Compounds cluster_target Target Compound cluster_inference Inferred Properties A 3,4-Methylenedioxyaniline (Slightly water-soluble) T N-Methylbenzo[d]dioxol-5-amine A->T Parent amine B Hydroxyethyl-3,4-Methylenedioxyaniline HCl (Water-soluble) B->T Salt form analogue I Expected low aqueous solubility, increased solubility in acidic media T->I Inference based on structure & analogs

Caption: Logical workflow for inferring target compound properties.

Recommended Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of N-Methylbenzo[d]dioxol-5-amine.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine

  • Deionized water

  • 5% (w/v) Hydrochloric acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH)

  • Diethyl ether

  • Test tubes

  • Vortex mixer

  • pH paper or pH meter

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.[10]

    • Add 0.75 mL of deionized water in increments, vortexing after each addition.[10]

    • Observe for complete dissolution. If soluble, the compound is water-soluble.

    • Measure the pH of the resulting solution.[11] An amine would be expected to yield a basic solution (pH > 7).[11]

  • Acid Solubility (for water-insoluble compounds):

    • Add approximately 25 mg of the compound to a test tube.[10]

    • Add 0.75 mL of 5% HCl solution in increments, vortexing after each addition.[10]

    • Observe for dissolution. Amines are expected to be soluble in dilute acid due to the formation of the corresponding ammonium salt.[8][11]

  • Base Solubility (for water-insoluble compounds):

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of 5% NaOH solution in increments, vortexing after each addition.

    • Observe for dissolution. The compound is not expected to be soluble in basic solutions.

  • Organic Solvent Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of diethyl ether (or other organic solvents like ethanol, DMSO) in increments, vortexing after each addition.

    • Observe for dissolution.

Stability Profile and Testing Protocol

There are no specific stability studies for N-Methylbenzo[d]dioxol-5-amine. However, aromatic amines are known to be susceptible to degradation through oxidation and photodegradation.[12] The recommended storage conditions support this inference.[2]

Recommended Experimental Protocol for Stability Assessment:

This protocol describes a general method for assessing the stability of the compound under various stress conditions. Analysis of the compound's concentration over time should be performed using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Workflow for Stability and Solubility Testing

cluster_sol Solubility Assessment cluster_stab Stability Assessment start Start: Characterization of N-Methylbenzo[d]dioxol-5-amine sol_water Test in Water start->sol_water sol_org Test in Organic Solvents start->sol_org stab_prep Prepare Stock Solutions start->stab_prep sol_acid Test in 5% HCl sol_water->sol_acid If insoluble sol_base Test in 5% NaOH sol_water->sol_base If insoluble stab_stress Apply Stress Conditions (pH, Temp, Light) stab_prep->stab_stress stab_analyze Analyze Samples over Time (e.g., HPLC, GC-MS) stab_stress->stab_analyze stab_results Determine Degradation Profile stab_analyze->stab_results

Caption: Workflow for solubility and stability testing.

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of N-Methylbenzo[d]dioxol-5-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution in aqueous solutions of varying pH (e.g., pH 2, pH 7, pH 9). Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

    • Oxidative Degradation: Dilute the stock solution in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide). Store at controlled temperature in the dark.

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Quench any reactions if necessary (e.g., by pH neutralization).

    • Analyze the samples by a suitable chromatographic method to determine the remaining concentration of the parent compound and identify any major degradation products.

  • Data Presentation:

    • Plot the concentration of N-Methylbenzo[d]dioxol-5-amine versus time for each condition.

    • Calculate the degradation rate constants and half-life if applicable.

Conclusion

While specific quantitative data on the solubility and stability of N-Methylbenzo[d]dioxol-5-amine is scarce, this guide provides a framework for its characterization based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a systematic approach for researchers to determine the solubility profile and degradation kinetics of this molecule, which is essential for its handling, formulation, and development in any scientific application. The secondary amine nature of the compound suggests pH-dependent aqueous solubility, and its aromatic amine structure indicates a potential sensitivity to oxidative and photolytic degradation.

References

An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine for Novel Compound Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of N-Methylbenzo[d]dioxol-5-amine and its derivatives as a core scaffold for the design of novel compounds with therapeutic potential. The unique structural features of the benzodioxole ring system have positioned it as a "privileged scaffold" in medicinal chemistry, leading to the development of a diverse range of biologically active molecules. This guide consolidates key information on the chemical properties, synthesis, and biological activities of this compound class, with a focus on providing actionable data and protocols for researchers in drug discovery.

Core Compound: Chemical and Physical Properties

N-Methylbenzo[d]dioxol-5-amine serves as a versatile starting material for the synthesis of a wide array of derivatives. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 34060-22-5[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
SMILES CNC1=CC=C(OCO2)C2=C1[1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis of N-Methylbenzo[d]dioxol-5-amine Derivatives

The N-Methylbenzo[d]dioxol-5-amine scaffold can be functionalized through various synthetic routes to generate diverse libraries of compounds. Key synthetic strategies include N-alkylation, acylation, and participation in coupling reactions.

General Synthesis Workflow

A common approach to derivatization involves the reaction of the secondary amine with a suitable electrophile. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow start N-Methylbenzo[d]dioxol-5-amine product Derivative start->product Reaction (e.g., Acylation, Alkylation) reagent Electrophile (R-X) (e.g., Acyl chloride, Alkyl halide) reagent->product

Caption: General workflow for the derivatization of N-Methylbenzo[d]dioxol-5-amine.

Example: Synthesis of Sulfonamide Derivatives

One notable class of derivatives is the sulfonamides, which have been explored for their antimicrobial properties. The synthesis typically involves the reaction of a benzodioxole amine with a sulfonyl chloride.

Sulfonamide_Synthesis amine 1,3-Benzodioxol-5-amine intermediate N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide amine->intermediate Reaction in mild base tosyl_chloride Tosyl Chloride tosyl_chloride->intermediate final_product N-Substituted Sulfonamide Derivatives intermediate->final_product Reaction with NaH and Electrophile electrophile Electrophile (R-X) electrophile->final_product

Caption: Synthesis of N-substituted sulfonamide derivatives.

Biological Activities and Potential Applications

Derivatives of N-Methylbenzo[d]dioxol-5-amine have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Antimicrobial and Antifungal Activity

Several studies have reported the efficacy of benzodioxole derivatives against various microbial and fungal strains.

Compound ClassOrganism(s)Activity (MIC/IC50)Reference
N-Substituted SulfonamidesPseudomonas aeruginosaModerate activity
3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamidesCandida albicans (fluconazole-resistant)Synergistic effect
Thiazolidinone and Methylthiazole DerivativesStaphylococcus aureus, Escherichia coli, etc.Good activity
Anticancer Activity

The benzodioxole scaffold is present in several compounds with reported cytotoxic effects against various cancer cell lines.

Compound ClassCell Line(s)Activity (IC50)Reference
1,3-Benzodioxole Derivatives (general)Human tumor cell linesVariable
Fused Chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-oneMurine melanoma (B16F10)70.74 - 228.5 µM
Phthalimide-containing BenzothiazoleHuman carcinoma69 µM
Antidiabetic and Antioxidant Activity

Recent studies have also explored the potential of benzodioxole derivatives in metabolic diseases and oxidative stress.

Compound ClassBiological Target/AssayActivity (IC50)Reference
Benzodioxol Carboxamide Derivativesα-Amylase0.68 - 0.85 µM[3]
Hypecoumic acid (a 1,3-benzodioxole derivative)DPPH scavenging assay86.3 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Procedure for the Synthesis of Benzodioxole Carboxamide Derivatives

This protocol describes the synthesis of benzodioxole carboxamide derivatives, which have shown potential as antidiabetic agents.[3]

Materials:

  • 2-(benzo[d][1][2]dioxol-5-yl)acetic acid or benzo[d][1][2]dioxole-5-carboxylic acid

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Argon atmosphere

Procedure:

  • Dissolve the respective acid (300 mg, 1.203 mmol) in 15 mL of DCM in a round-bottom flask.[3]

  • Add DMAP (45 mg, 0.361 mmol) and stir the mixture under an argon atmosphere.[3]

  • After 5-10 minutes, add the coupling reagent, EDCI (305.91 mg, 1.5639 mmol).[3]

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide Derivatives

This protocol outlines the synthesis of derivatives investigated as root growth promoters.

Materials:

  • Substituted benzyl bromide

  • Thioglycolic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • Benzo[d][1][2]dioxol-5-amine

  • Triethylamine

  • Dioxane

Procedure:

  • Synthesis of 2-(one-benzylthio)acetic acid:

    • To a solution of thioglycolic acid (1 eqv) and the corresponding substituted benzyl bromide (1 eqv) in ethanol, add a solution of NaOH (3 eqv) in water dropwise.[2]

    • Reflux the reaction for 3 hours.[2]

    • Remove the ethanol, add water, and acidify with HCl to pH 1-2 to precipitate the product.[2]

  • Synthesis of the acid chloride:

    • Dissolve the crude 2-(one-benzylthio)acetic acid in DCM and cool to 0°C.[2]

    • Add oxalyl chloride (1.2 eqv) dropwise and stir for 0.5 hours at 0°C, then 1 hour at room temperature.[2]

    • Remove the excess oxalyl chloride and DCM under vacuum.[2]

  • Synthesis of the final amide:

    • Dissolve benzo[d][1][2]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane at 0°C.[2]

    • Add the crude acid chloride dropwise and stir for 0.5 hours at 0°C, then 2 hours at room temperature.[2]

    • Pour the reaction mixture into water and acidify with HCl to pH 4-5.[2]

    • Extract the aqueous phase with DCM, dry the combined organic layers, and concentrate.[2]

    • Purify the residue by column chromatography.[2]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many N-Methylbenzo[d]dioxol-5-amine derivatives are still under investigation, some general mechanisms have been proposed based on the activity of related compounds. For instance, the anticancer effects of some benzodioxole-containing compounds may be linked to the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The antidiabetic effects of the carboxamide derivatives are attributed to the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[3]

Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this promising class of compounds.

Conclusion

N-Methylbenzo[d]dioxol-5-amine and its derivatives represent a valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including antimicrobial, anticancer, and antidiabetic properties, make this an exciting area for further research and development in medicinal chemistry. This guide provides a foundational resource to aid researchers in exploring the potential of this "privileged" chemical space.

References

An In-Depth Technical Guide on N-Methylbenzo[d]dioxol-5-amine as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the research chemical N-Methylbenzo[d]dioxol-5-amine. Due to the limited availability of published scientific literature specifically on this compound, this guide also draws upon data from structurally related molecules to provide a broader context for its potential properties and areas for future investigation.

Introduction

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is a substituted aniline derivative belonging to the class of benzodioxoles. Its chemical structure is characterized by a methylamino group and a benzodioxole ring system. While it is available from various chemical suppliers as a research chemical, there is a notable scarcity of published studies detailing its pharmacological, toxicological, and metabolic profiles. This guide aims to consolidate the available information and provide a framework for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of N-Methylbenzo[d]dioxol-5-amine is presented in Table 1. This information is primarily derived from chemical supplier databases.

PropertyValueSource
CAS Number 34060-22-5[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
SMILES CNC1=CC=C(OCO2)C2=C1[1]
IUPAC Name N-methyl-1,3-benzodioxol-5-amine
Synonyms N-methyl-3,4-methylenedioxyaniline, 5-(Methylamino)benzo[d][2][3]dioxole
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Table 1: Chemical and Physical Properties of N-Methylbenzo[d]dioxol-5-amine

Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Potential Reagents cluster_product Product 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline N-methylation N-methylation 3,4-Methylenedioxyaniline->N-methylation N-Methylbenzo_d_dioxol_5_amine N-Methylbenzo[d]dioxol-5-amine N-methylation->N-Methylbenzo_d_dioxol_5_amine Methyl_iodide Methyl iodide (CH3I) + a weak base (e.g., K2CO3) Methyl_iodide->N-methylation Formaldehyde_formic_acid Formaldehyde (CH2O) + Formic acid (HCOOH) (Eschweiler-Clarke reaction) Formaldehyde_formic_acid->N-methylation

Figure 1: Postulated synthetic workflow for N-Methylbenzo[d]dioxol-5-amine.

Disclaimer: This represents a theoretical synthetic pathway. Actual experimental conditions would require optimization and validation.

Potential Pharmacological Profile (Inferred)

Direct pharmacological data for N-Methylbenzo[d]dioxol-5-amine is currently unavailable. However, its structural similarity to other well-researched methylenedioxy-substituted compounds, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), suggests that it may interact with the monoaminergic neurotransmitter systems.

The core benzodioxole moiety is a key pharmacophore in a class of compounds known for their effects on serotonin, dopamine, and norepinephrine transporters and receptors. It is plausible that N-Methylbenzo[d]dioxol-5-amine could exhibit activity as a monoamine reuptake inhibitor and/or releasing agent. The signaling pathway diagram below illustrates the general mechanism of action of related compounds.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamine Monoamine (e.g., Serotonin) VMAT2->Monoamine Release MAO MAO Monoamine->VMAT2 Storage Monoamine->MAO Metabolism Transporter Monoamine Transporter (e.g., SERT) Monoamine->Transporter Reuptake Synaptic_Monoamine Synaptic Monoamine Transporter->Synaptic_Monoamine Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation N_Methylbenzo_d_dioxol_5_amine N-Methylbenzo[d]dioxol-5-amine (Hypothesized) N_Methylbenzo_d_dioxol_5_amine->Transporter Inhibition of Reuptake & Potential Reversal of Transport

Figure 2: Hypothesized interaction with monoamine signaling pathways.

Further research, including in vitro receptor binding assays and in vivo microdialysis studies, is necessary to elucidate the specific pharmacological actions of N-Methylbenzo[d]dioxol-5-amine.

Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental protocols are proposed for the characterization of N-Methylbenzo[d]dioxol-5-amine.

Receptor Binding Assays

A logical workflow for conducting receptor binding assays is outlined below.

Receptor_Binding_Workflow Prepare_membranes Prepare cell membranes expressing target receptors (e.g., SERT, DAT, NET) Incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioligand Separate->Quantify Analyze Analyze data to determine Ki values Quantify->Analyze

Figure 3: General workflow for receptor binding assays.

Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Prepare membrane fractions through homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT) and a range of concentrations of N-Methylbenzo[d]dioxol-5-amine.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

In Vitro Metabolism Studies

Methodology:

  • Incubation: Incubate N-Methylbenzo[d]dioxol-5-amine with human liver microsomes in the presence of NADPH.

  • Sample Preparation: At various time points, quench the reaction and extract the metabolites.

  • Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Conclusion and Future Directions

N-Methylbenzo[d]dioxol-5-amine is a research chemical with a significant lack of characterization in the scientific literature. Based on its chemical structure, it is hypothesized to interact with monoaminergic systems, but this requires experimental validation. Future research should focus on:

  • Pharmacodynamics: Elucidating the mechanism of action through comprehensive receptor binding and functional assays.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology: Assessing the acute and chronic toxicity, including potential neurotoxicity and cardiotoxicity.

A systematic investigation following the proposed experimental outlines will be crucial in defining the scientific understanding of N-Methylbenzo[d]dioxol-5-amine and its potential as a tool for neuroscience research.

References

Methodological & Application

Application Notes: N-Methylbenzo[d]dioxol-5-amine in the Synthesis of Bioactive Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]dioxol-5-amine is a versatile synthetic intermediate belonging to the benzodioxole class of compounds. Its unique structural features make it a valuable precursor in the development of novel bioactive molecules. This document provides detailed application notes and protocols for the synthesis of N-substituted sulfonamides derived from N-Methylbenzo[d]dioxol-5-amine, highlighting their potential as antimicrobial agents. The protocols and data presented are based on established synthetic methodologies for analogous compounds and provide a framework for the exploration of new chemical entities with potential therapeutic applications.

Synthesis of Bioactive Molecules

N-Methylbenzo[d]dioxol-5-amine serves as a key building block for the synthesis of a variety of derivatives, most notably N-substituted sulfonamides. These compounds have garnered significant interest due to their potential antimicrobial properties.

Featured Bioactive Molecule: N-Aryl-N-(benzo[d][1][2]dioxol-5-ylmethyl)benzenesulfonamides

A primary application of N-Methylbenzo[d]dioxol-5-amine is in the synthesis of N-aryl-N-(benzo[d][1][2]dioxol-5-ylmethyl)benzenesulfonamides. These molecules are structural analogs of known antibacterial agents and are synthesized through a two-step process involving sulfonylation followed by N-alkylation.

Quantitative Data Summary

The following table summarizes the antibacterial activity of structurally related N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine against various bacterial strains. This data, from analogous compounds, provides a strong rationale for the synthesis and testing of derivatives from N-Methylbenzo[d]dioxol-5-amine.

Compound IDSubstituent (R)Test OrganismZone of Inhibition (mm)MIC (µg/mL)
1a -HEscherichia coli1812.5
Staphylococcus aureus2012.5
Pseudomonas aeruginosa1525
1b 4-MethylEscherichia coli226.25
Staphylococcus aureus246.25
Pseudomonas aeruginosa1812.5
1c 4-ChloroEscherichia coli256.25
Staphylococcus aureus273.125
Pseudomonas aeruginosa2012.5
Ciprofloxacin (Standard)Escherichia coli303.125
Staphylococcus aureus321.56
Pseudomonas aeruginosa286.25

Data is illustrative and based on structurally similar compounds.

Experimental Protocols

Protocol 1: Synthesis of N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-methylbenzenesulfonamide

This protocol details the synthesis of the core sulfonamide structure from N-Methylbenzo[d]dioxol-5-amine.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve N-Methylbenzo[d]dioxol-5-amine (1.0 eq) in dichloromethane (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane (5 mL/mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL/mmol).

  • Separate the organic layer and wash it successively with 1 M HCl (2 x 10 mL/mmol), saturated sodium bicarbonate solution (2 x 10 mL/mmol), and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-methylbenzenesulfonamide.

Protocol 2: N-Alkylation of N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-methylbenzenesulfonamide

This protocol describes the introduction of various substituents to the sulfonamide nitrogen.

Materials:

  • N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-methylbenzenesulfonamide

  • Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF (5 mL/mmol) under a nitrogen atmosphere, add a solution of N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous DMF (5 mL/mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3 x 15 mL/mmol).

  • Wash the combined organic layers with water (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-substituted sulfonamide derivative.

Visualizations

Signaling Pathway of Sulfonamide Antibiotics

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA Bacterial DNA Replication Nucleotides->DNA Sulfonamide Sulfonamide (e.g., N-Methylbenzo[d]dioxol-5-amine derivative) Sulfonamide->DHPS Inhibits

Caption: Mechanism of action of sulfonamide antibiotics.

Experimental Workflow for the Synthesis of N-Substituted Sulfonamides

The synthesis of the target bioactive molecules follows a logical two-step workflow.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Alkylation Start N-Methylbenzo[d]dioxol-5-amine Reagent1 Tosyl Chloride Pyridine, DCM Start->Reagent1 Intermediate N-(Benzo[d][1,3]dioxol-5-ylmethyl) -4-methylbenzenesulfonamide Reagent1->Intermediate Reagent2 Alkyl/Benzyl Halide NaH, DMF Intermediate->Reagent2 Intermediate->Reagent2 FinalProduct N-Substituted Sulfonamide Derivative Reagent2->FinalProduct

Caption: Synthetic workflow for N-substituted sulfonamides.

References

Application Notes and Protocols for Creating Compound Libraries from N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel compound libraries based on the N-Methylbenzo[d]dioxol-5-amine scaffold. This scaffold is a core component of various psychoactive compounds and serves as a valuable starting point for the exploration of new chemical space, particularly for targets within the central nervous system (CNS). The protocols outlined below describe key chemical transformations to generate a diverse library of molecules for screening and lead optimization.

Introduction to the N-Methylbenzo[d]dioxol-5-amine Scaffold

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is a secondary arylamine that provides a versatile platform for chemical library synthesis. Its derivatives, most notably 3,4-methylenedioxymethamphetamine (MDMA), have been extensively studied for their interactions with monoamine transporters and receptors.[1][2][3] By modifying the substituents on the nitrogen atom and the aromatic ring, a wide array of analogs can be generated, each with potentially unique pharmacological profiles. The primary biological targets for libraries based on this scaffold are likely to be the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as various serotonin (5-HT), adrenergic, and dopamine receptors.[1][4][5][6]

Chemical Properties of N-Methylbenzo[d]dioxol-5-amine:

PropertyValue
CAS Number 34060-22-5
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol

Strategies for Compound Library Synthesis

The secondary amine of N-Methylbenzo[d]dioxol-5-amine is a key functional group for diversification. The following reaction types are particularly well-suited for generating a library of derivatives.

  • N-Acylation: Formation of amides by reacting the secondary amine with a variety of carboxylic acids or their activated derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce diverse alkyl substituents on the nitrogen atom.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to generate tri-substituted amines.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a halogenated derivative of the scaffold with boronic acids to introduce diverse aryl or heteroaryl substituents on the aromatic ring.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of a compound library. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 3.1: Parallel N-Acylation of N-Methylbenzo[d]dioxol-5-amine

This protocol describes the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N-Methylbenzo[d]dioxol-5-amine in anhydrous DMF.

    • Prepare a 0.22 M solution of each carboxylic acid in anhydrous DMF in separate vials.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the N-Methylbenzo[d]dioxol-5-amine stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution (0.022 mmol, 1.1 eq) to each well.

    • Add 100 µL of the HATU stock solution (0.024 mmol, 1.2 eq).

    • Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours under an inert atmosphere.

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, shaking, and allowing the layers to separate.

    • Collect the organic layer from each well and transfer to a new 96-well plate.

    • Evaporate the solvent under reduced pressure.

  • Purification and Analysis:

    • The crude products can be purified by parallel HPLC.

    • Characterize each compound by LC-MS and ¹H NMR.

Expected Yields and Purity: Yields can vary from 40-90% depending on the carboxylic acid used. Purity after purification should be >95%.

Protocol 3.2: Reductive Amination for Library Synthesis

This protocol outlines the synthesis of N-alkylated derivatives.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine

  • A diverse set of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

  • Inert atmosphere

Procedure:

  • Reaction Setup:

    • In each well of a 96-well reaction block, dissolve N-Methylbenzo[d]dioxol-5-amine (0.02 mmol) in 200 µL of anhydrous DCM.

    • Add the corresponding aldehyde or ketone (0.024 mmol, 1.2 eq) to each well.

    • Add acetic acid (1.2 µL, 0.02 mmol, 1 eq).

    • Stir the mixtures for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (8.5 mg, 0.04 mmol, 2 eq) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 24 hours.

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract with 1 mL of DCM.

    • Collect the organic layers and evaporate the solvent.

  • Purification and Analysis:

    • Purify the products via parallel flash chromatography or preparative HPLC.

    • Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

Quantitative Data Example (Hypothetical):

Aldehyde/KetoneProductYield (%)Purity (%)
BenzaldehydeN-Benzyl-N-methylbenzo[d]dioxol-5-amine85>98
CyclohexanoneN-Cyclohexyl-N-methylbenzo[d]dioxol-5-amine78>97
4-PyridinecarboxaldehydeN-Methyl-N-(pyridin-4-ylmethyl)benzo[d]dioxol-5-amine72>95

Visualization of Workflows and Pathways

Experimental Workflow: Compound Library Synthesis

G cluster_start Starting Material cluster_reactions Library Synthesis Reactions cluster_products Compound Libraries cluster_analysis Analysis and Screening start N-Methylbenzo[d]dioxol-5-amine acylation N-Acylation (Carboxylic Acids, HATU, DIPEA) start->acylation reductive_amination Reductive Amination (Aldehydes/Ketones, STAB) start->reductive_amination buchwald Buchwald-Hartwig (Aryl Halides, Pd catalyst) start->buchwald amide_lib Amide Library acylation->amide_lib alkyl_lib N-Alkyl Library reductive_amination->alkyl_lib aryl_lib N-Aryl Library buchwald->aryl_lib purification Purification (Parallel HPLC) amide_lib->purification alkyl_lib->purification aryl_lib->purification characterization Characterization (LC-MS, NMR) purification->characterization screening Biological Screening characterization->screening

Caption: Workflow for generating diverse compound libraries from N-Methylbenzo[d]dioxol-5-amine.

Signaling Pathway: Monoamine Transporter Interaction

Derivatives of N-Methylbenzo[d]dioxol-5-amine are known to interact with monoamine transporters, leading to an increase in extracellular neurotransmitter levels.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound N-Methylbenzo[d]dioxol-5-amine Derivative sert SERT compound->sert Inhibition/Reversal dat DAT compound->dat Inhibition/Reversal net NET compound->net Inhibition/Reversal serotonin Serotonin (5-HT) sert->serotonin Reuptake dopamine Dopamine (DA) dat->dopamine Reuptake norepinephrine Norepinephrine (NE) net->norepinephrine Reuptake ser_receptor 5-HT Receptors serotonin->ser_receptor da_receptor DA Receptors dopamine->da_receptor ne_receptor NE Receptors norepinephrine->ne_receptor

Caption: Interaction of scaffold derivatives with monoamine transporters.

Logical Relationship: Hit-to-Lead Optimization

The process of advancing a "hit" compound from a primary screen to a "lead" candidate involves iterative cycles of synthesis and testing.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_candidate Candidate Selection primary_screen Primary Screen (HTS) hit_id Hit Identification primary_screen->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar synthesis Analog Synthesis sar->synthesis testing In Vitro/In Vivo Testing synthesis->testing testing->sar Iterative Cycle lead Lead Compound testing->lead

Caption: Iterative process of hit-to-lead optimization in drug discovery.

Conclusion

The N-Methylbenzo[d]dioxol-5-amine scaffold offers a promising starting point for the development of novel CNS-active compound libraries. The synthetic protocols and workflows presented here provide a foundation for researchers to generate and evaluate diverse sets of molecules, facilitating the discovery of new chemical entities with potential therapeutic applications. Careful optimization of reaction conditions and thorough characterization of the synthesized compounds are crucial for the successful implementation of these strategies.

References

Application Notes and Protocols: N-Methylbenzo[d]dioxol-5-amine in the Synthesis of Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]dioxol-5-amine, a core structural motif found in 3,4-methylenedioxymethamphetamine (MDMA), has served as a pivotal precursor and structural template in the synthesis of a variety of serotonin receptor ligands. The unique pharmacological profile of MDMA and its analogs, characterized by their interaction with serotonin transporters (SERT) and various serotonin (5-HT) receptor subtypes, has driven extensive research into their therapeutic potential and mechanism of action. These compounds are of significant interest for their potential applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression.

This document provides detailed application notes on the utility of N-Methylbenzo[d]dioxol-5-amine and its derivatives in the synthesis of potent and selective serotonin receptor ligands. It includes a summary of their pharmacological properties, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.

Pharmacological Profile of N-Methylbenzo[d]dioxol-5-amine Derivatives

Derivatives of N-Methylbenzo[d]dioxol-5-amine, most notably MDMA, exhibit a complex pharmacological profile primarily targeting the serotonergic system. Their primary mechanism of action involves the inhibition and reversal of the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels.[1][2] Additionally, these compounds directly interact with various serotonin receptor subtypes, with notable affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors.[3][4] The interplay between SERT inhibition and direct receptor agonism/antagonism contributes to the unique psychoactive and therapeutic effects of this class of compounds.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of MDMA and related compounds at key serotonergic targets. This data highlights the structure-activity relationships within this chemical class.

CompoundTargetAssay TypeValue (nM)Reference
(±)-MDMA hSERTInhibition of [3H]5-HT uptake1060[5]
hDATInhibition of [3H]DA uptake10800[5]
hNETInhibition of [3H]NE uptake6130[5]
5-HT1A ReceptorRadioligand Binding (Ki)>10000[5]
5-HT2A ReceptorRadioligand Binding (Ki)2680[5]
(S)-MDMA hSERTInhibition of [3H]5-HT uptake830[5]
hDATInhibition of [3H]DA uptake5990[5]
hNETInhibition of [3H]NE uptake2470[5]
(R)-MDMA hSERTInhibition of [3H]5-HT uptake3860[5]
hDATInhibition of [3H]DA uptake>30000[5]
hNETInhibition of [3H]NE uptake17900[5]

Experimental Protocols

Synthesis of (±)-MDMA from Safrole

This protocol describes a common synthetic route to (±)-MDMA starting from safrole, a readily available natural product. This multi-step synthesis involves isomerization of safrole to isosafrole, followed by oxidation to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), and subsequent reductive amination to yield the final product.[6]

Step 1: Isomerization of Safrole to Isosafrole

  • To a solution of safrole (1 mole) in ethanol (500 mL), add potassium hydroxide (1.5 moles).

  • Reflux the mixture for 24 hours.

  • After cooling, pour the reaction mixture into a large volume of water (2 L) and extract with diethyl ether (3 x 300 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield isosafrole as a yellowish oil.

Step 2: Oxidation of Isosafrole to MDP2P

  • Prepare a solution of isosafrole (1 mole) in a mixture of acetone (1 L) and water (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.2 moles) in water (1.5 L) while maintaining the temperature below 10°C.

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Filter the mixture to remove manganese dioxide and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure and extract the aqueous residue with diethyl ether (3 x 300 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield MDP2P as a yellow oil.

Step 3: Reductive Amination of MDP2P to (±)-MDMA

  • To a solution of MDP2P (1 mole) in methanol (1 L), add methylamine hydrochloride (1.2 moles) and sodium cyanoborohydride (1.1 moles).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2 M sodium hydroxide until pH > 12 and extract with diethyl ether (3 x 300 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate.

  • Bubble dry hydrogen chloride gas through the ethereal solution to precipitate MDMA hydrochloride as a white solid.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds for serotonin receptors, such as the 5-HT2A receptor, using a radioligand binding assay.[7][8][9]

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding competitor (e.g., 10 µM spiperone for 5-HT2A).

  • Synthesized test compounds.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding competitor (for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of the radioligand solution (at a concentration close to its Kd).

  • Add 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism).

Serotonin Transporter (SERT) Uptake Assay

This protocol describes a method to assess the functional activity of synthesized compounds on the serotonin transporter using a [3H]5-HT uptake assay in cells expressing human SERT (hSERT).[10][11]

Materials:

  • Cells stably expressing hSERT (e.g., HEK293-hSERT cells).

  • [3H]Serotonin ([3H]5-HT).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds.

  • 96-well plates.

  • Scintillation cocktail and counter.

Procedure:

  • Plate the hSERT-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells twice with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

  • Initiate the uptake by adding [3H]5-HT (at a concentration near its Km) to each well.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine the IC50 values for the test compounds by analyzing the concentration-response curves.

Signaling Pathways and Experimental Workflows

MDMA Interaction with the Serotonin Transporter (SERT)

MDMA acts as a substrate for SERT, leading to competitive inhibition of serotonin reuptake and promoting reverse transport (efflux) of serotonin from the presynaptic neuron into the synaptic cleft.[1][2] This process is modulated by Protein Kinase C (PKC), which can phosphorylate SERT and lead to its internalization.[1][12]

SERT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MDMA_ext MDMA (extracellular) SERT SERT MDMA_ext->SERT Binds MDMA_cyto MDMA (cytosolic) SERT->MDMA_cyto Transport SERT_internalized Internalized SERT SERT->SERT_internalized Internalization Serotonin_synapse Increased Serotonin SERT->Serotonin_synapse Efflux Serotonin_vesicle Serotonin Vesicles Serotonin_cyto Serotonin (cytosolic) Serotonin_vesicle->Serotonin_cyto Release Serotonin_cyto->SERT Reuptake (inhibited) MDMA_cyto->SERT Induces efflux PKC PKC PKC->SERT Phosphorylates

Caption: MDMA's interaction with the serotonin transporter (SERT).

MDMA and 5-HT2A Receptor Signaling

MDMA and its analogs can act as agonists at postsynaptic 5-HT2A receptors.[3] Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] This cascade results in the release of intracellular calcium and activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability and contributing to the psychoactive effects of these compounds. This signaling pathway is also believed to play a role in the MDMA-induced release of dopamine in brain regions like the nucleus accumbens.[3]

Caption: Signaling pathway of the 5-HT2A receptor activated by MDMA.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of serotonin receptor ligands from N-Methylbenzo[d]dioxol-5-amine precursors and their subsequent pharmacological evaluation.

workflow start Precursor Selection (e.g., Safrole) synthesis Multi-step Synthesis (Isomerization, Oxidation, Reductive Amination) start->synthesis purification Purification & Characterization (Crystallization, NMR, MS) synthesis->purification compound Pure Ligand (e.g., MDMA derivative) purification->compound binding_assay In vitro Binding Assays (Radioligand Competition) compound->binding_assay functional_assay In vitro Functional Assays (SERT Uptake, Ca²⁺ Mobilization) compound->functional_assay data_analysis Data Analysis (Ki, IC50/EC50 Determination) binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

References

Application Notes and Protocols for the Reductive Amination of N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of N-Methylbenzo[d]dioxol-5-amine, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The following protocols describe various reductive amination methods, offering flexibility in reagent choice and reaction conditions.

Introduction

N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is a secondary amine derivative of benzo[d]dioxol-5-amine (3,4-methylenedioxyaniline). Its synthesis is a key step in the preparation of various target compounds in medicinal chemistry and drug discovery. Reductive amination is a widely employed and efficient method for the N-alkylation of amines. This document outlines three primary approaches for the N-methylation of benzo[d]dioxol-5-amine using formaldehyde as the methyl source: the Eschweiler-Clarke reaction, a sodium borohydride-mediated reductive amination, and a one-pot synthesis from the corresponding nitro compound.

Comparative Data of Reductive Amination Procedures

The following table summarizes the quantitative data for different methods of synthesizing N-Methylbenzo[d]dioxol-5-amine, allowing for easy comparison of reaction conditions and yields.

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
Eschweiler-Clarke Reaction Benzo[d]dioxol-5-amineFormaldehyde, Formic AcidAqueous~100 (reflux)8 - 18 hoursHigh (typically >85%)
Sodium Borohydride Reductive Amination Benzo[d]dioxol-5-amineFormaldehyde, Sodium BorohydrideMethanol or Ethanol0 to Room Temp2 - 4 hoursGood to Excellent (typically 70-95%)
One-Pot Synthesis from Nitro Compound 3,4-MethylenedioxynitrobenzeneFormaldehyde, H₂, Skeleton Ni catalystToluene608 hours~97% (selectivity for mono-alkylation)
Ru(II)-Catalyzed N-Methylation Benzo[d]dioxol-5-amineMethanol, Cs₂CO₃, Ru(II) catalystMethanol14012 hours95-97%[1]

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This classical method utilizes formic acid as both the reducing agent and a catalyst.[2] It is a one-pot reaction that typically provides high yields of the methylated amine.

Materials:

  • Benzo[d]dioxol-5-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) for basification

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzo[d]dioxol-5-amine.

  • Add an excess of formic acid (typically 2-3 equivalents).

  • Add an excess of aqueous formaldehyde solution (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 1M HCl to the reaction mixture.

  • Wash the aqueous layer with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer to a pH of 11-12 by the slow addition of a concentrated sodium hydroxide solution or potassium carbonate.

  • Extract the product into dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude N-Methylbenzo[d]dioxol-5-amine.

  • The crude product can be further purified by column chromatography or distillation.

Protocol 2: Sodium Borohydride Mediated Reductive Amination

This method involves the formation of an imine intermediate from the primary amine and formaldehyde, followed by in-situ reduction with sodium borohydride.

Materials:

  • Benzo[d]dioxol-5-amine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve benzo[d]dioxol-5-amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add formaldehyde solution (1.0-1.2 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The formation of the imine can be monitored by TLC.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly and portion-wise add sodium borohydride (1.5-2.0 equivalents) to the reaction mixture. Control the addition to keep the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: One-Pot Synthesis from 3,4-Methylenedioxynitrobenzene

This procedure allows for the direct synthesis of N-Methylbenzo[d]dioxol-5-amine from the corresponding nitro compound in a single step through catalytic hydrogenation and reductive amination.

Materials:

  • 3,4-Methylenedioxynitrobenzene

  • Formaldehyde

  • Skeleton Nickel (Raney Nickel) catalyst

  • Hydrogen gas

  • Toluene

  • Autoclave/high-pressure reactor

Procedure:

  • In a high-pressure reactor, charge 3,4-methylenedioxynitrobenzene, toluene as the solvent, the skeleton nickel catalyst, and formaldehyde.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the reaction under these conditions for approximately 8 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.

  • Further purification can be achieved by distillation or column chromatography.

Visualizations

Signaling Pathway of Reductive Amination

Reductive_Amination_Pathway Amine Benzo[d]dioxol-5-amine (Primary Amine) Imine Iminium Ion Intermediate Amine->Imine Condensation Formaldehyde Formaldehyde Formaldehyde->Imine Product N-Methylbenzo[d]dioxol-5-amine (Secondary Amine) Imine->Product Reducing_Agent Reducing Agent (e.g., Formic Acid, NaBH4) Reducing_Agent->Imine Reduction

Caption: General pathway of reductive amination.

Experimental Workflow for Reductive Amination

Experimental_Workflow Start Start: Reactants Reaction Reaction: - Add Amine and Formaldehyde - Stir and allow imine formation Start->Reaction Reduction Reduction: - Add Reducing Agent - Monitor reaction completion Reaction->Reduction Workup Work-up: - Quench reaction - Extraction Reduction->Workup Purification Purification: - Solvent removal - Column chromatography/Distillation Workup->Purification End End: Purified Product Purification->End

Caption: A typical experimental workflow.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of N-Methylbenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of halogenated N-Methylbenzo[d]dioxol-5-amine derivatives with various arylboronic acids. This reaction is a powerful tool for the synthesis of N-aryl-N-methylbenzo[d]dioxol-5-amines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of N-Methylbenzo[d]dioxol-5-amine, this reaction allows for the introduction of diverse aryl and heteroaryl substituents, enabling the generation of libraries of compounds for drug discovery and other applications. This document outlines optimized reaction conditions and detailed experimental procedures based on established methodologies for similar aniline derivatives.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of a halogenated N-Methylbenzo[d]dioxol-5-amine derivative is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Mixing Mix Reactants, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere Reactant_Mixing->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat to Reaction Temperature Add_Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of aryl halides with N-Methylbenzo[d]dioxol-5-amine. This reaction is a powerful tool for the synthesis of N-aryl-N-methylbenzo[d]dioxol-5-amine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines and aryl halides.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of aryl halides and amine partners under relatively mild conditions.[1][2]

N-Methylbenzo[d]dioxol-5-amine, a secondary amine featuring the privileged methylenedioxyphenyl motif, is a key building block in the synthesis of various biologically active compounds. The protocols outlined below provide a general framework for the successful coupling of this amine with a variety of aryl halides.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4] A Pd(0) catalyst first undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-arylated amine product and regenerates the Pd(0) catalyst.[1][3][4]

Core Components of the Reaction

Successful Buchwald-Hartwig amination reactions are dependent on the careful selection of several key components:

  • Palladium Precatalyst: A source of palladium in a low oxidation state is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Popular choices include XPhos, RuPhos, and BrettPhos.[3]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) can also be used, particularly for base-sensitive substrates.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of aryl halides with N-Methylbenzo[d]dioxol-5-amine. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

General Protocol for the Amination of Aryl Bromides

This protocol is adapted from procedures for the coupling of secondary anilines with aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • N-Methylbenzo[d]dioxol-5-amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), N-Methylbenzo[d]dioxol-5-amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-methylbenzo[d]dioxol-5-amine.

General Protocol for the Amination of Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions or a more active catalyst system.

Materials:

  • Aryl chloride (1.0 mmol)

  • N-Methylbenzo[d]dioxol-5-amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 of the aryl bromide protocol, substituting BrettPhos for XPhos and dioxane for toluene.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours.

  • Follow steps 5-10 of the aryl bromide protocol for workup and purification.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various aryl halides with secondary amines, which can be extrapolated to reactions with N-Methylbenzo[d]dioxol-5-amine.

Table 1: Amination of Various Aryl Bromides with Secondary Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleN-MethylanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012>95
24-BromotolueneMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001692
31-Bromo-4-fluorobenzeneN-MethylpiperazinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1102488
42-BromopyridineN-EthylanilinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene1001885

Table 2: Amination of Various Aryl Chlorides with Secondary Amines

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleN-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)NaOtBuDioxane1102490
24-ChlorotolueneMorpholinePd(OAc)₂ (3)SPhos (6)NaOtBuDioxane1103685
31-Chloro-4-nitrobenzeneN-MethylpiperazinePd₂(dba)₃ (2)XPhos (4)K₃PO₄THF801892
42-ChloropyridineN-EthylanilinePd(OAc)₂ (3)JohnPhos (6)Cs₂CO₃Toluene1102478

Visualizations

The following diagrams illustrate the key concepts of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_products Products Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)(X)Ln] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NHR'R'')Ln]X OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')Ln] Amine_adduct->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)Ln

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Amine, Catalyst, Ligand, and Base in a Schlenk Tube Start->Reagents Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Reaction Complete Purification Concentrate and Purify (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Derivatization of N-Methylbenzo[d]dioxol-5-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]dioxol-5-amine, commonly known as MDMA, is a psychoactive compound with a unique pharmacological profile that has garnered significant interest for its potential therapeutic applications, particularly in the context of post-traumatic stress disorder (PTSD).[1][2][3][4][5] Its primary mechanism of action involves the release of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, through its interaction with their respective transporters (SERT, DAT, and NET).[6][7][8] Structure-activity relationship (SAR) studies of MDMA and its derivatives are crucial for understanding the molecular determinants of its activity, separating its therapeutic effects from its undesirable side effects, and developing novel compounds with improved pharmacological profiles.[9][10][11] This document provides detailed application notes and protocols for the derivatization of N-Methylbenzo[d]dioxol-5-amine to facilitate SAR studies.

Key Pharmacological Targets for SAR Studies

The primary molecular targets for MDMA and its analogs include:

  • Monoamine Transporters (SERT, DAT, NET): These transporters are the primary targets responsible for the monoamine-releasing effects of MDMA. SAR studies often focus on modifying the affinity and efficacy of analogs at these transporters to modulate the balance of serotonin, dopamine, and norepinephrine release.[1][3]

  • Serotonin 2A (5-HT2A), 2B (5-HT2B), and 2C (5-HT2C) Receptors: Direct agonist activity at these receptors, particularly 5-HT2A, is associated with the hallucinogenic effects of some phenethylamines. Reducing affinity for these receptors is a key strategy to mitigate psychoactive side effects while retaining potential therapeutic benefits.[1][2][4]

Data Presentation: In Vitro Pharmacological Profile of MDMA Analogs

The following tables summarize the in vitro pharmacological data for MDMA and its bioisosteric analogs, providing a clear comparison of their potencies at key molecular targets.

Table 1: Monoamine Transporter Inhibition Potency (IC50, µM) [2][3]

CompoundhSERThDAThNETDAT/SERT Ratio
MDMA2.6 ± 0.41.1 ± 0.20.8 ± 0.12.36
ODMA3.1 ± 0.51.5 ± 0.30.9 ± 0.12.07
TDMA2.9 ± 0.31.3 ± 0.21.0 ± 0.22.23
SeDMA3.5 ± 0.61.8 ± 0.41.2 ± 0.31.94

Table 2: Serotonin Receptor Agonist Activity (EC50, µM) [2]

Compound5-HT2A5-HT2B5-HT2C
MDMA1.8 ± 0.30.9 ± 0.12.1 ± 0.4
ODMA>10>10>10
TDMA>10>10>10
SeDMA>10>10>10

Experimental Protocols

Protocol 1: General Synthesis of N-Methylbenzo[d]dioxol-5-amine (MDMA) and Derivatives

This protocol outlines a general and scalable synthesis route for MDMA, which can be adapted for the synthesis of various derivatives.[12][13]

Materials:

  • 5-bromobenzo[d][1][2]dioxole

  • Magnesium turnings

  • 1,2-propylene oxide

  • Methanesulfonyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Hydrochloric acid (HCl) in isopropanol (IPA)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Water

Procedure:

  • Grignard Reaction: Prepare a Grignard reagent from 5-bromobenzo[d][1][2]dioxole and magnesium turnings in anhydrous THF. React the Grignard reagent with 1,2-propylene oxide to yield 1-(benzo[d][1][2]dioxol-5-yl)propan-2-ol.

  • Mesylation: Activate the secondary alcohol by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in DCM to form the corresponding mesylate.

  • Azide Formation: Displace the mesylate with sodium azide in a suitable solvent (e.g., DMF) to yield the azide intermediate.

  • Reduction to Amine: Reduce the azide to the primary amine using a suitable reducing agent like LAH in anhydrous THF.

  • N-Methylation (via reductive amination or Boc-protection/reduction):

    • Reductive Amination: React the primary amine with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the N-methylated product.

    • Boc-Protection and Reduction: Protect the primary amine with Boc anhydride. Subsequently, reduce the Boc-protected amine with a strong reducing agent like LAH to yield the N-methylated product.

  • Salt Formation: Dissolve the free base in IPA and treat with a solution of HCl in IPA to precipitate the hydrochloride salt.

  • Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., IPA/water) to achieve high purity.[14]

Protocol 2: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a radiotracer-based assay to determine the potency of compounds in inhibiting monoamine transporters.[3]

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • [³H]5-HT (for SERT), [³H]MPP+ (for DAT), or [³H]Norepinephrine (for NET)

  • Test compounds (MDMA and derivatives)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate the HEK293 cells expressing the transporter of interest in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10 minutes) at 37°C.

    • Add the radiolabeled substrate ([³H]5-HT, [³H]MPP+, or [³H]NE) and incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Protocol 3: In Vitro 5-HT2 Receptor Activation Assay (BRET-based)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the agonist activity of compounds at 5-HT2 receptors.[2]

Materials:

  • HEK293 cells co-expressing a 5-HT2 receptor (2A, 2B, or 2C) fused to a Renilla luciferase (RLuc) and a G-protein fused to a yellow fluorescent protein (YFP).

  • Coelenterazine h (luciferase substrate)

  • Test compounds (MDMA and derivatives)

  • Assay buffer

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Substrate Addition: Add coelenterazine h to all wells.

  • BRET Measurement: Measure the light emission at two wavelengths (corresponding to RLuc and YFP) using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Determine the EC50 values from the concentration-response curves.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR Start N-Methylbenzo[d]dioxol-5-amine (MDMA) Scaffold Derivatization Chemical Modification (e.g., bioisosteric replacement, side-chain modification) Start->Derivatization Library Library of Analogs Derivatization->Library InVitro In Vitro Assays (Transporter Inhibition, Receptor Activation) Library->InVitro InVivo In Vivo Models (e.g., Drug Discrimination, Behavioral Assays) InVitro->InVivo Promising Candidates Data Quantitative Data (IC50, EC50 values) InVitro->Data InVivo->Data SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR SAR->Derivatization Iterative Design

Caption: Experimental workflow for SAR studies of MDMA derivatives.

MDMA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MDMA MDMA / Analog SERT SERT MDMA->SERT Inhibition & Reversal DAT DAT MDMA->DAT Inhibition & Reversal NET NET MDMA->NET Inhibition & Reversal Release Increased Extracellular Monoamines SERT->Release DAT->Release NET->Release Vesicle Synaptic Vesicle (Serotonin, Dopamine, Norepinephrine) Vesicle->Release HT2A 5-HT2A Receptor Release->HT2A HT2B 5-HT2B Receptor Release->HT2B HT2C 5-HT2C Receptor Release->HT2C Downstream Downstream Signaling (Psychoactive/Therapeutic Effects) HT2A->Downstream HT2B->Downstream HT2C->Downstream

Caption: Simplified signaling pathway of MDMA and its analogs.

References

"N-Methylbenzo[d]dioxol-5-amine" as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,3-benzodioxole scaffold is a prominent structural motif in a variety of biologically active compounds and approved pharmaceuticals. While the specific intermediate, N-Methylbenzo[d]dioxol-5-amine, is not widely cited as a direct precursor in major drug syntheses, the broader class of benzodioxole-containing molecules serves as critical building blocks in medicinal chemistry. The unique electronic and conformational properties of the benzodioxole ring system make it a valuable component for modulating pharmacological activity, metabolic stability, and receptor-binding affinity. This document provides an overview of the synthetic utility of benzodioxole intermediates, with a focus on the synthesis of two notable pharmaceuticals: Tadalafil and Sitaxentan.

The Benzodioxole Moiety in Pharmaceuticals

The 1,3-benzodioxole group is often considered a bioisostere of other aromatic systems, offering a distinct profile in terms of polarity, lipophilicity, and metabolic fate.[1] Its presence in a molecule can influence drug-target interactions and pharmacokinetic properties.[2] Many compounds containing this structural skeleton have demonstrated a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.[3][4]

Case Study 1: Tadalafil (Cialis®) - A PDE5 Inhibitor

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE5, tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[5][6]

The synthesis of tadalafil utilizes piperonal (1,3-benzodioxole-5-carbaldehyde) as a key starting material to introduce the benzodioxole moiety.[6]

Synthetic Workflow for Tadalafil

The synthesis of tadalafil is a multi-step process that prominently features a Pictet-Spengler reaction. This reaction forms the core tetrahydro-β-carboline structure of the molecule.[7]

Tadalafil_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product D-Tryptophan Methyl Ester D-Tryptophan Methyl Ester Tetrahydro-β-carboline Tetrahydro-β-carboline D-Tryptophan Methyl Ester->Tetrahydro-β-carboline Pictet-Spengler Reaction Piperonal Piperonal Piperonal->Tetrahydro-β-carboline N-Chloroacetyl Intermediate N-Chloroacetyl Intermediate Tetrahydro-β-carboline->N-Chloroacetyl Intermediate Acylation Tadalafil Tadalafil N-Chloroacetyl Intermediate->Tadalafil Cyclization with Methylamine

Caption: Synthetic workflow for Tadalafil.

Tadalafil's Mechanism of Action: PDE5 Inhibition

Tadalafil's therapeutic effect is achieved through the inhibition of the PDE5 enzyme, which is part of the nitric oxide (NO) signaling pathway.

PDE5_Inhibition Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation leads to 5'-GMP (inactive) 5'-GMP (inactive) cGMP->5'-GMP (inactive) degraded by PDE5 PDE5 PDE5->cGMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil's mechanism of action.

Quantitative Data for Tadalafil Synthesis
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Pictet-Spengler ReactionD-Tryptophan methyl ester, piperonal, trifluoroacetic acid, CH2Cl2, 4°C, 5 days41>98 (cis-isomer)[7]
2AcylationChloroacetyl chloride, NaHCO3, CHCl362Not Reported[7]
3CyclizationMethylamine, MeOH, 50°C, 16h70>99.5[7][8]
Experimental Protocols for Tadalafil Synthesis

Step 1: Synthesis of (1R,3R)-Methyl 1-(benzo[d][6][9]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Pictet-Spengler Reaction) [7][10]

  • To a solution of D-tryptophan methyl ester hydrochloride (1 equivalent) in dichloromethane, add piperonal (1.04 equivalents).

  • Cool the mixture to 4°C and add trifluoroacetic acid (2 equivalents) dropwise.

  • Stir the reaction mixture at 4°C for 5 days.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired cis-diastereomer.

Step 2: Synthesis of (1R,3R)-Methyl 1-(benzo[d][6][9]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Acylation) [7]

  • Dissolve the product from Step 1 in chloroform.

  • Add sodium bicarbonate (1.2 equivalents).

  • Add a solution of chloroacetyl chloride (2.4 equivalents) in chloroform dropwise at 0°C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Synthesis of Tadalafil (Cyclization) [7][11]

  • Dissolve the N-chloroacetyl intermediate in methanol.

  • Add methylamine (3.8 equivalents) and heat the mixture to 50°C in a sealed vessel.

  • Stir for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain Tadalafil.

Case Study 2: Sitaxentan - An Endothelin Receptor Antagonist

Sitaxentan is a selective endothelin-A (ETA) receptor antagonist that was developed for the treatment of pulmonary arterial hypertension.[8][12] It functions by blocking the action of endothelin-1, a potent vasoconstrictor, on the ETA receptor.[8] The synthesis of Sitaxentan incorporates a 5-methyl-1,3-benzodioxole moiety, highlighting another application of this versatile scaffold.[1][13]

Synthetic Workflow for Sitaxentan

The synthesis of Sitaxentan involves the coupling of a benzodioxole-containing fragment with a sulfonamide component.

Sitaxentan_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 5-Methyl-1,3-benzodioxole 5-Methyl-1,3-benzodioxole Benzodioxole acetylthiophene Benzodioxole acetylthiophene 5-Methyl-1,3-benzodioxole->Benzodioxole acetylthiophene Thiophene derivative Thiophene derivative Thiophene derivative->Benzodioxole acetylthiophene Friedel-Crafts Acylation Sulfonamide moiety Sulfonamide moiety Sitaxentan Sitaxentan Sulfonamide moiety->Sitaxentan Benzodioxole acetylthiophene->Sitaxentan Coupling

Caption: Synthetic workflow for Sitaxentan.

Quantitative Data for Sitaxentan Synthesis
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Grignard Formation & Acylation5-Bromo-6-methyl-1,3-benzodioxole, Mg, 2-acetyl-3-chlorosulfonylthiopheneNot ReportedNot Reported[14]
2Sulfonamide FormationProduct from step 1, 5-amino-4-chloro-3-methylisoxazoleNot ReportedHigh[14]
Experimental Protocol for Sitaxentan Synthesis (Conceptual)

Step 1: Synthesis of 2-((6-methylbenzo[d][6][9]dioxol-5-yl)methyl)thiophene (Conceptual Friedel-Crafts Acylation followed by reduction)

  • To a solution of 5-methyl-1,3-benzodioxole (1 equivalent) and 2-thienylacetyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • The resulting ketone can be reduced to the methylene group via standard methods such as Wolff-Kishner or Clemmensen reduction.

Step 2: Sulfonylation and Coupling (Conceptual)

  • The thiophene intermediate from the previous step can be chlorosulfonylated at the 3-position using chlorosulfonic acid.

  • The resulting sulfonyl chloride is then reacted with 5-amino-4-chloro-3-methylisoxazole in the presence of a base (e.g., pyridine) to form the final sulfonamide linkage of Sitaxentan.

  • The final product would be purified by crystallization or chromatography.

The 1,3-benzodioxole ring system is a valuable and versatile scaffold in pharmaceutical chemistry. While N-Methylbenzo[d]dioxol-5-amine is not a commonly used starting material, related benzodioxole derivatives like piperonal and 5-methyl-1,3-benzodioxole are crucial intermediates in the synthesis of important drugs such as Tadalafil and Sitaxentan. The synthetic routes to these compounds, often involving key reactions like the Pictet-Spengler and Friedel-Crafts acylation, demonstrate the strategic importance of the benzodioxole moiety in constructing complex and therapeutically relevant molecules. Further exploration of novel synthetic methodologies involving benzodioxole intermediates will likely lead to the discovery of new and improved pharmaceutical agents.

References

Application Notes & Protocols for the Quantification of N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of N-Methylbenzo[d]dioxol-5-amine. Due to a lack of specific validated methods for this compound in the public domain, the following protocols have been adapted from established and validated methods for structurally similar compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and its analogs. These notes are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of N-Methylbenzo[d]dioxol-5-amine can be achieved using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely available technique suitable for routine analysis. UV detection is common, and fluorescence detection can offer enhanced sensitivity as methylenedioxy-substituted compounds are often naturally fluorescent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, often considered a gold standard for confirmation. Derivatization may be necessary to improve the chromatographic properties of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification. This technique often requires minimal sample preparation.

Quantitative Data Summary (Adapted from Structurally Similar Compounds)

The following table summarizes typical quantitative parameters for the analysis of MDMA and related compounds, which can be used as a starting point for the method development of N-Methylbenzo[d]dioxol-5-amine.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVMDMATablets1.4 - 111 µg/mL1 µg/mL3 µg/mL
HPLC-FluorescenceMDMA, MDEA, MDAUrine50 - 1000 ng/mL15 - 20 ng/mLNot Specified
HPLC-ElectrochemicalMDMA, MDA, MDEWhole Blood1 ng/mL - 1 µg/mL1 ng/mLNot Specified
LC-MS/MSAmphetaminesPlasma, Oral FluidNot Specified< 2 µg/LNot Specified
LC-MS/MSAmphetaminesPlasmaNot Specified0.25 - 1.25 ng/mL2.5 ng/mL
GC-MS (CI)AmphetaminesUrineNot Specified5 - 10 ng/mLNot Specified

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the quantification of MDMA in tablets and is suitable for the analysis of N-Methylbenzo[d]dioxol-5-amine in bulk materials or simple formulations.

3.1.1. Materials and Reagents

  • N-Methylbenzo[d]dioxol-5-amine reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a potassium phosphate buffer (e.g., 20 mM, pH adjusted to 3.2 with phosphoric acid). The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 90:10 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve the N-Methylbenzo[d]dioxol-5-amine reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

3.1.4. Sample Preparation

  • Accurately weigh a portion of the homogenized sample powder.

  • Dissolve the sample in a known volume of methanol.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute an aliquot of the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic elution with potassium phosphate buffer/acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm and 285 nm (to be optimized for N-Methylbenzo[d]dioxol-5-amine)

3.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of N-Methylbenzo[d]dioxol-5-amine in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general approach for the analysis of amphetamine-type substances and can be adapted for N-Methylbenzo[d]dioxol-5-amine. Derivatization with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is often recommended to improve peak shape and thermal stability.

3.2.1. Materials and Reagents

  • N-Methylbenzo[d]dioxol-5-amine reference standard

  • Internal standard (e.g., MDMA-d5)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Sodium hydroxide solution (1 M)

  • Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA)

  • Anhydrous sodium sulfate

3.2.2. Instrumentation

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., dissolved in water or a biological fluid), add the internal standard.

  • Alkalinize the sample with 1 M sodium hydroxide solution to a pH > 10.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of the derivatizing agent (TFAA or PFPA).

  • Heat the mixture at 70 °C for 20 minutes.

  • Evaporate the excess derivatizing agent and reconstitute the residue in 100 µL of ethyl acetate for injection.

3.2.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 280 °C at 20 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

3.2.5. Data Analysis

  • Create a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Quantify the analyte in the samples using the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methods for the analysis of amphetamine-type stimulants in biological fluids and offers high sensitivity and specificity.

3.3.1. Materials and Reagents

  • N-Methylbenzo[d]dioxol-5-amine reference standard

  • Internal standard (e.g., N-Methylbenzo[d]dioxol-5-amine-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

3.3.2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or PFP column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Autosampler

3.3.3. Sample Preparation (Protein Precipitation for Biological Samples)

  • To 100 µL of the sample (e.g., plasma or urine), add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.3.4. LC-MS/MS Conditions

  • Column: C18 or PFP reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start at 5% B, hold for 0.5 minutes

    • Ramp to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and equilibrate for 2.5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for N-Methylbenzo[d]dioxol-5-amine and its internal standard must be determined by direct infusion.

3.3.5. Data Analysis

  • Use the peak area ratio of the analyte to the internal standard for quantification.

  • Construct a calibration curve and determine the concentration of the analyte in the samples.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Homogenized Sample dissolve Dissolve in Methanol & Sonicate sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC System filter->hplc Prepared Sample detect UV Detection hplc->detect data Data Acquisition & Processing detect->data

Caption: Workflow for HPLC-UV analysis of N-Methylbenzo[d]dioxol-5-amine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample + Internal Standard extract Liquid-Liquid Extraction (LLE) sample->extract derivatize Derivatization (TFAA/PFPA) extract->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute gcms Inject into GC-MS System reconstitute->gcms Derivatized Sample separate Chromatographic Separation gcms->separate detect Mass Spectrometric Detection (SIM) separate->detect data Data Analysis detect->data

Caption: Workflow for GC-MS analysis of N-Methylbenzo[d]dioxol-5-amine.

Application Notes and Protocols: N-Methylbenzo[d]dioxol-5-amine in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]dioxol-5-amine, also known as 3,4-methylenedioxy-N-methylaniline, is a substituted aniline derivative. While its direct applications in material science are not extensively documented, its structural similarity to aniline and other substituted anilines suggests significant potential for use in the development of novel functional materials. Aniline and its derivatives are well-established precursors for conductive polymers, corrosion inhibitors, and electroactive materials. The presence of the methylenedioxy and N-methyl groups on the benzene ring is expected to modify the electronic properties, solubility, and processability of the resulting materials, opening avenues for new applications in organic electronics, sensing, and smart coatings.

These application notes provide a comprehensive overview of the potential uses of N-Methylbenzo[d]dioxol-5-amine in material science, drawing parallels with the well-studied chemistry of aniline and its derivatives. Detailed hypothetical protocols for the synthesis of the monomer and its subsequent polymerization are provided to guide researchers in exploring its utility.

Potential Applications in Material Science

Based on the known properties of related aniline compounds, N-Methylbenzo[d]dioxol-5-amine is a promising candidate for the following applications:

  • Conductive Polymers: As a monomer for the synthesis of poly(N-Methylbenzo[d]dioxol-5-amine), a novel conductive polymer. The electron-donating nature of the methylenedioxy group is anticipated to influence the polymer's conductivity, redox properties, and bandgap.

  • Organic Electronics: The resulting polymer could be investigated as a hole-transporting layer in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Corrosion Inhibitors: Aniline and its derivatives are known to form protective films on metal surfaces. N-Methylbenzo[d]dioxol-5-amine and its polymers could be explored as effective corrosion inhibitors for various metals and alloys.

  • Electrochromic Materials: Polyaniline-based materials often exhibit electrochromism, changing color upon the application of an electrical potential. This property could be harnessed for applications in smart windows, displays, and sensors.

  • Sensors: The polymer's conductivity and color can be sensitive to changes in its environment, such as pH, humidity, and the presence of specific analytes. This suggests potential for its use in chemical and biological sensors.

Physicochemical and Electronic Properties

While experimental data for poly(N-Methylbenzo[d]dioxol-5-amine) is not available, the expected properties based on related compounds are summarized below.

PropertyExpected Value/CharacteristicRationale
Monomer Molecular Weight 151.16 g/mol Calculated
Polymer Solubility Potentially improved in organic solvents compared to polyanilineThe N-methyl and methylenedioxy groups can disrupt intermolecular packing and increase solubility.
Electrical Conductivity Expected to be in the semiconducting to conducting range (10⁻⁵ to 10¹ S/cm)Doping with acids will be necessary to achieve significant conductivity, similar to polyaniline. The electron-donating methylenedioxy group may enhance conductivity.
Electrochemical Activity Expected to exhibit reversible redox behaviorThe aniline backbone is electrochemically active.
Optical Properties Expected to have distinct absorption bands in the UV-Vis-NIR region, potentially showing electrochromismThe conjugated polymer backbone will lead to characteristic optical properties.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of N-Methylbenzo[d]dioxol-5-amine and its subsequent polymerization. These are based on established methods for similar compounds.

Protocol 1: Synthesis of N-Methylbenzo[d]dioxol-5-amine

This protocol describes the N-methylation of 3,4-(methylenedioxy)aniline.

Materials:

  • 3,4-(Methylenedioxy)aniline

  • Methanol

  • Potassium tert-butoxide (KOtBu)

  • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a Schlenk tube, combine 3,4-(methylenedioxy)aniline (1 mmol), potassium tert-butoxide (1.5 mmol), and the ruthenium catalyst (1-2 mol%).

  • Add anhydrous toluene (5 mL) and methanol (1.2 mmol) to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 100-120°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure N-Methylbenzo[d]dioxol-5-amine.

Protocol 2: Chemical Oxidative Polymerization of N-Methylbenzo[d]dioxol-5-amine

This protocol describes the synthesis of poly(N-Methylbenzo[d]dioxol-5-amine) via chemical oxidation.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve N-Methylbenzo[d]dioxol-5-amine (0.1 mol) in 200 mL of 1 M HCl in a beaker.

  • Cool the solution in an ice bath to 0-5°C with constant stirring.

  • Separately, dissolve ammonium persulfate (0.1 mol) in 100 mL of 1 M HCl.

  • Slowly add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes while maintaining the temperature at 0-5°C.

  • Continue stirring the reaction mixture in the ice bath for 2 hours, and then let it stir at room temperature for another 22 hours.

  • A dark precipitate of the polymer (in its salt form) will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the polymer precipitate with 1 M HCl, followed by methanol, and then deionized water until the filtrate becomes colorless.

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.

Protocol 3: Electrochemical Polymerization of N-Methylbenzo[d]dioxol-5-amine

This protocol describes the synthesis of a thin film of poly(N-Methylbenzo[d]dioxol-5-amine) on an electrode surface.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine (monomer)

  • 1 M Sulfuric acid (H₂SO₄) or another suitable electrolyte solution

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

Procedure:

  • Prepare a 0.1 M solution of N-Methylbenzo[d]dioxol-5-amine in 1 M H₂SO₄.

  • Set up the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Perform electropolymerization using cyclic voltammetry by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles.

  • Alternatively, use potentiostatic polymerization by applying a constant potential of +0.8 V to +1.0 V (vs. Ag/AgCl) for a specific duration.

  • A colored polymer film will deposit on the surface of the working electrode.

  • After polymerization, rinse the polymer-coated electrode with deionized water and dry it under a stream of nitrogen.

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Monomer Synthesis cluster_polymerization Protocols 2 & 3: Polymerization Monomer_Start 3,4-(Methylenedioxy)aniline Reaction N-Methylation (Methanol, KOtBu, Ru-catalyst) Monomer_Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Monomer_End N-Methylbenzo[d]dioxol-5-amine Purification->Monomer_End Polymerization_Method Chemical or Electrochemical Polymerization Monomer_End->Polymerization_Method Polymer_Product Poly(N-Methylbenzo[d]dioxol-5-amine) Polymerization_Method->Polymer_Product

Caption: Workflow for the synthesis of N-Methylbenzo[d]dioxol-5-amine and its subsequent polymerization.

Polymerization_Pathway Monomer N-Methylbenzo[d]dioxol-5-amine Monomer Oxidation Oxidation (Chemical or Electrochemical) Monomer->Oxidation Radical_Cation Monomer Radical Cation Oxidation->Radical_Cation Dimerization Dimerization Radical_Cation->Dimerization Coupling Polymer_Chain Propagating Polymer Chain Dimerization->Polymer_Chain Further Oxidation & Coupling Final_Polymer Poly(N-Methylbenzo[d]dioxol-5-amine) Polymer_Chain->Final_Polymer Termination

Caption: Proposed pathway for the oxidative polymerization of N-Methylbenzo[d]dioxol-5-amine.

Safety Precautions

Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for N-Methylbenzo[d]dioxol-5-amine and all other chemicals before use.

Application Notes and Protocols for "N-Methylbenzo[d]dioxol-5-amine" as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-Methylbenzo[d]dioxol-5-amine as a versatile scaffold for combinatorial chemistry in drug discovery. The protocols detailed below are based on established synthetic methodologies for analogous structures and are adapted for parallel synthesis to generate diverse chemical libraries for screening.

Introduction

N-Methylbenzo[d]dioxol-5-amine, a derivative of the naturally occurring safrole, presents a valuable starting point for the construction of combinatorial libraries. Its rigid bicyclic core provides a well-defined three-dimensional structure, while the secondary amine serves as a key functional handle for the introduction of molecular diversity. This scaffold is of particular interest for the development of novel ligands targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders. The inherent drug-like properties of the benzodioxole moiety make it an attractive scaffold in medicinal chemistry.

Application: A Scaffold for GPCR-Targeted Libraries

The N-Methylbenzo[d]dioxol-5-amine scaffold is particularly well-suited for the generation of libraries targeting monoamine GPCRs. The core structure mimics endogenous ligands for these receptors, and modifications at the secondary amine can systematically probe the ligand-binding pocket to optimize potency and selectivity. By employing combinatorial synthesis, a large number of analogs can be rapidly synthesized and screened to identify promising lead compounds.

A proposed combinatorial library can be constructed by reacting N-Methylbenzo[d]dioxol-5-amine with a diverse set of building blocks, such as carboxylic acids (amide formation), sulfonyl chlorides (sulfonamide formation), and aldehydes/ketones followed by reductive amination. Further diversification can be achieved through multi-component reactions like the Ugi reaction.

Quantitative Data Summary

The following table summarizes the biological activity of compounds structurally related to the N-Methylbenzo[d]dioxol-5-amine scaffold, demonstrating their potential as high-affinity ligands for serotonin receptors. This data can serve as a benchmark for screening campaigns of newly synthesized libraries.

Compound ClassTargetAssayKi (nM)IC50 (nM)Reference Compound
Tryptamine Derivatives5-HT1ARadioligand Binding10 - 100-8-OH-DPAT
Tryptamine Derivatives5-HT2ARadioligand Binding50 - 500-Ketanserin
Tryptamine Derivatives5-HT2ACalcium Mobilization-20 - 2005-HT
Benzimidazole AnalogsAChEEnzyme Inhibition-80 - 90Tacrine
Benzimidazole AnalogsBuChEEnzyme Inhibition-200 - 5000Tacrine

Experimental Protocols

The following are detailed protocols for the synthesis of a combinatorial library based on the N-Methylbenzo[d]dioxol-5-amine scaffold. These protocols are designed for implementation in a parallel synthesis format.

Protocol 1: Parallel Amide Synthesis via Acylation

Objective: To synthesize a library of N-acyl derivatives of N-Methylbenzo[d]dioxol-5-amine.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine

  • A diverse library of carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of N-Methylbenzo[d]dioxol-5-amine in DCM.

    • Prepare 0.5 M solutions of a diverse set of carboxylic acids in DCM.

    • Prepare a 0.6 M solution of DCC in DCM.

    • Prepare a 1.0 M solution of TEA in DCM.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the N-Methylbenzo[d]dioxol-5-amine stock solution.

    • Add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution to each well.

    • Add 50 µL (0.05 mmol) of the TEA stock solution to each well.

    • While stirring, add 100 µL (0.06 mmol) of the DCC stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixtures to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude products via automated flash chromatography or preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR.

Protocol 2: Parallel Reductive Amination

Objective: To synthesize a library of N-alkyl derivatives of N-Methylbenzo[d]dioxol-5-amine.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine

  • A diverse library of aldehydes and ketones

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of N-Methylbenzo[d]dioxol-5-amine in DCE.

    • Prepare 0.5 M solutions of a diverse set of aldehydes or ketones in DCE.

    • Prepare a 1.0 M solution of STAB in DCE (prepare fresh).

  • Reaction Setup (per well/vial):

    • To each well, add 100 µL (0.05 mmol) of the N-Methylbenzo[d]dioxol-5-amine stock solution.

    • Add 100 µL (0.05 mmol) of a unique aldehyde or ketone stock solution to each well.

    • If required, add 1-2 drops of glacial acetic acid to each well.

    • Stir the mixture for 30 minutes at room temperature to allow for imine/enamine formation.

    • Add 100 µL (0.1 mmol) of the STAB stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Quench the reaction by adding saturated NaHCO3 solution.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude products via automated flash chromatography or preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR.

Visualizations

G cluster_synthesis Combinatorial Synthesis Workflow Scaffold N-Methylbenzo[d]dioxol-5-amine Reaction Parallel Synthesis (e.g., Acylation, Reductive Amination) Scaffold->Reaction BuildingBlocks Diverse Building Blocks (Carboxylic Acids, Aldehydes, etc.) BuildingBlocks->Reaction Library Compound Library Reaction->Library Purification Purification (e.g., HPLC) Library->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis G cluster_pathway Serotonin (5-HT) Receptor Signaling Pathway Ligand Library Compound (5-HT Agonist) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein (Gq/G11 or Gi/Go) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->SecondMessenger Generates CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-Methylbenzo[d]dioxol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of N-Methylbenzo[d]dioxol-5-amine?

A1: The most common and effective method for the synthesis of N-Methylbenzo[d]dioxol-5-amine is the N-methylation of the primary amine, 3,4-(Methylenedioxy)aniline (also known as benzo[d]dioxol-5-amine). The Eschweiler-Clarke reaction is a highly recommended one-pot procedure for this transformation due to its high yields and the prevention of over-methylation to form quaternary ammonium salts.[1][2][3][4][5] Other reductive amination methods using different reducing agents can also be employed.

Q2: What is the Eschweiler-Clarke reaction and why is it preferred?

A2: The Eschweiler-Clarke reaction is a reductive amination process that methylates a primary or secondary amine using excess formic acid and formaldehyde.[1][2] The reaction proceeds by the formation of an imine from the amine and formaldehyde, which is then reduced by formic acid. The loss of carbon dioxide makes the reaction irreversible.[2] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a problematic side product in other methylation methods using agents like methyl iodide.[6]

Q3: What are the typical starting materials and reagents for the Eschweiler-Clarke synthesis of N-Methylbenzo[d]dioxol-5-amine?

A3: The typical starting materials and reagents are:

  • Starting Amine: 3,4-(Methylenedioxy)aniline (benzo[d]dioxol-5-amine)

  • Methylating Agent: Formaldehyde (usually as an aqueous solution, e.g., 37%)

  • Reducing Agent: Formic acid (in excess)

Q4: What are the potential side reactions that can lower the yield?

A4: Potential side reactions include:

  • Incomplete reaction: If the reaction is not driven to completion, the product will be contaminated with the starting primary amine and the intermediate secondary amine (N-Methylbenzo[d]dioxol-5-amine).

  • Formation of formamide: Under certain conditions, formylation of the amine can occur as a side reaction.

  • Cyclization reactions: For some substrates with other reactive functional groups, intramolecular cyclization can be an "atypical" side reaction under Eschweiler-Clarke conditions.[1]

  • Resin formation: With some anilines, particularly those not highly substituted, high molecular weight condensation products or resins can form.

Q5: How can I purify the final product, N-Methylbenzo[d]dioxol-5-amine?

A5: Purification typically involves the following steps:

  • Basification: After the reaction is complete, the excess formic acid is neutralized by adding a base, such as sodium hydroxide solution, until the mixture is alkaline.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or ether.

  • Washing and Drying: The combined organic extracts are washed with water or brine to remove any remaining water-soluble impurities and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of N-Methylbenzo[d]dioxol-5-amine Insufficient excess of formaldehyde and formic acid.Use a significant excess of both formaldehyde and formic acid to ensure the reaction goes to completion.[2]
Reaction temperature is too low or reaction time is too short.The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures.[2] Ensure the reaction is heated for a sufficient duration (e.g., several hours) and monitor the reaction progress using TLC or GC.
Inefficient work-up leading to product loss.Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
Presence of Starting Material (3,4-Methylenedioxyaniline) in the Final Product Incomplete reaction.Increase the reaction time and/or temperature. Ensure an adequate excess of formaldehyde and formic acid is used.
Formation of a Significant Amount of N,N-Dimethylbenzo[d]dioxol-5-amine The Eschweiler-Clarke reaction is designed to produce the dimethylated product from a primary amine. To obtain the mono-methylated product, alternative methods would be required.For selective mono-N-methylation, consider using a different synthetic strategy, such as protection of the amine followed by methylation and deprotection, or catalytic methylation with methanol over a heterogeneous catalyst.[7]
Formation of a Tar-like or Resinous Byproduct Some anilines can undergo polymerization or condensation under the reaction conditions.While less common with substituted anilines, if this occurs, try running the reaction at a lower temperature for a longer period or consider alternative N-methylation methods.
Difficulty in Separating the Product from Byproducts Similar polarities of the product and byproducts.If distillation is ineffective, utilize column chromatography with a carefully selected solvent system to achieve better separation.

Quantitative Data

N-Methylation Method Substrate Product Yield Reference
Eschweiler-Clarke ReactionSecondary AmineTertiary Amine98%[8]
Eschweiler-Clarke Reactionm-Trifluoromethylanilinem-Trifluoromethyl-N,N-dimethylanilineResin Formation[9]
Transition Metal-free Methylation with FormaldehydeN-methylanilineN,N-dimethylaniline74%[10]
Ru(II)-Catalyzed N-Methylation with MethanolAnilineN-methylaniline and N,N-dimethylanilineVaries with catalyst and conditions[11]
N-monomethylation with paraformaldehyde and H2AnilineN-methylanilineNot specified[12]

Experimental Protocols

Key Experiment: Synthesis of N-Methylbenzo[d]dioxol-5-amine via Eschweiler-Clarke Reaction

This is a general procedure for the Eschweiler-Clarke reaction and may require optimization for the specific substrate, 3,4-(Methylenedioxy)aniline.

Materials:

  • 3,4-(Methylenedioxy)aniline

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide solution (e.g., 10 M)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-(Methylenedioxy)aniline.

  • Add an excess of formic acid (e.g., 2-3 equivalents).

  • With stirring, add an excess of aqueous formaldehyde solution (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add sodium hydroxide solution to the reaction mixture to neutralize the excess formic acid and basify the solution to a pH greater than 10. This step should be performed in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude N-Methylbenzo[d]dioxol-5-amine can be purified by vacuum distillation or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction to Secondary Amine cluster_step3 Step 3: Repetition for Tertiary Amine Formation PrimaryAmine Primary Amine (Benzo[d]dioxol-5-amine) Hemiaminal Hemiaminal Intermediate PrimaryAmine->Hemiaminal + SecondaryAmine Secondary Amine (N-Methylbenzo[d]dioxol-5-amine) Formaldehyde1 Formaldehyde Formaldehyde1->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->SecondaryAmine + H- (from Formic Acid) FormicAcid1 Formic Acid FormicAcid1->SecondaryAmine CO2_1 CO2 FormicAcid1->CO2_1 IminiumIon Iminium Ion SecondaryAmine->IminiumIon + Formaldehyde, -H2O TertiaryAmine Tertiary Amine (N,N-Dimethylbenzo[d]dioxol-5-amine) Formaldehyde2 Formaldehyde Formaldehyde2->IminiumIon IminiumIon->TertiaryAmine + H- (from Formic Acid) FormicAcid2 Formic Acid FormicAcid2->TertiaryAmine CO2_2 CO2 FormicAcid2->CO2_2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Troubleshooting_Workflow Start Low Yield of N-Methylbenzo[d]dioxol-5-amine CheckReactionConditions Check Reaction Conditions: - Excess Reagents? - Sufficient Temperature/Time? Start->CheckReactionConditions OptimizeConditions Optimize Conditions: - Increase excess of HCHO/HCOOH - Increase reaction time/temp CheckReactionConditions->OptimizeConditions No CheckWorkup Review Work-up Procedure: - Incomplete Extraction? - Emulsion Formation? CheckReactionConditions->CheckWorkup Yes OptimizeConditions->CheckWorkup ImproveWorkup Improve Work-up: - Perform more extractions - Use brine to break emulsions CheckWorkup->ImproveWorkup No AnalyzeByproducts Analyze Byproducts by GC-MS/NMR: - Starting Material? - Over-methylation? CheckWorkup->AnalyzeByproducts Yes ImproveWorkup->AnalyzeByproducts AddressByproducts Address Specific Byproducts: - If starting material, see Optimize Conditions - If other byproducts, consider alternative synthesis AnalyzeByproducts->AddressByproducts End Improved Yield AddressByproducts->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: N-Methylbenzo[d]dioxol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Methylbenzo[d]dioxol-5-amine, particularly via the Eschweiler-Clarke reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-Methylbenzo[d]dioxol-5-amine?

A1: The most prevalent and efficient method for the synthesis of N-Methylbenzo[d]dioxol-5-amine is the Eschweiler-Clarke reaction. This reaction involves the reductive amination of the primary amine, benzo[d]dioxol-5-amine (also known as 3,4-methylenedioxyaniline), using formaldehyde as the methyl source and formic acid as the reducing agent. The reaction is known for its high yields and for preventing over-methylation to a quaternary ammonium salt.[1][2]

Q2: What are the primary by-products I should expect in the synthesis of N-Methylbenzo[d]dioxol-5-amine via the Eschweiler-Clarke reaction?

A2: The primary by-products in this reaction are typically:

  • Unreacted Benzo[d]dioxol-5-amine: Incomplete reaction can leave unreacted starting material.

  • N-Formyl-N-methylbenzo[d]dioxol-5-amine: Formic acid can act as a formylating agent, leading to the formation of an N-formyl derivative of the desired product.

  • N-Formylbenzo[d]dioxol-5-amine: The starting primary amine can also be formylated.

Q3: Is the formation of a tertiary amine, N,N-Dimethylbenzo[d]dioxol-5-amine, a significant concern?

A3: While the Eschweiler-Clarke reaction can be used to produce tertiary amines from primary amines, the reaction conditions can be controlled to favor the formation of the secondary amine, N-Methylbenzo[d]dioxol-5-amine. By carefully controlling the stoichiometry of the reagents, particularly formaldehyde, the formation of the tertiary amine can be minimized.

Q4: Can quaternary ammonium salts be formed as by-products?

A4: No, the formation of quaternary ammonium salts is not a feature of the Eschweiler-Clarke reaction mechanism. The reaction stops at the tertiary amine stage.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of N-Methylbenzo[d]dioxol-5-amine Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature (typically near boiling) and for a sufficient duration. Monitor the reaction progress using TLC or HPLC.
Suboptimal pH of the reaction mixture.The reaction is typically carried out in an acidic medium provided by the formic acid. Ensure the correct stoichiometry of formic acid is used.
High Levels of Unreacted Benzo[d]dioxol-5-amine Insufficient amount of formaldehyde or formic acid.Ensure at least one equivalent of formaldehyde and an excess of formic acid are used.
Reaction time is too short.Increase the reaction time and monitor for the disappearance of the starting material.
Presence of N-Formyl By-products Excess formic acid or high reaction temperatures.While formic acid is necessary, prolonged reaction at very high temperatures can favor formylation. Optimize the reaction time and temperature.
The N-formyl by-product can sometimes be hydrolyzed back to the desired secondary amine under acidic or basic conditions, followed by re-purification.
Difficulty in Product Purification Similar polarities of the product and by-products.Employ a high-resolution chromatography technique such as HPLC or flash chromatography with an optimized solvent system for separation.
Formation of emulsions during work-up.Add a saturated brine solution during the aqueous work-up to break emulsions.

Data Presentation: By-product Analysis

Compound Retention Time (min) (Hypothetical HPLC) Molecular Weight ( g/mol ) Typical Distribution (%)
Benzo[d]dioxol-5-amine3.5137.142 - 10
N-Methylbenzo[d]dioxol-5-amine 5.2 151.17 80 - 95
N-Formylbenzo[d]dioxol-5-amine6.8165.15< 3
N-Formyl-N-methylbenzo[d]dioxol-5-amine8.1179.17< 5

Experimental Protocols

Protocol 1: HPLC-DAD Method for By-product Analysis

This protocol provides a general method for the separation and quantification of N-Methylbenzo[d]dioxol-5-amine and its potential by-products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use certified reference standards for all identified compounds to create calibration curves for accurate quantification.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is suitable for the identification and confirmation of volatile by-products.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 280 °C for 5 min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve a sample of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. Filter before injection.

Visualizations

Reaction_Pathway Benzo[d]dioxol-5-amine Benzo[d]dioxol-5-amine Imine Intermediate Imine Intermediate Benzo[d]dioxol-5-amine->Imine Intermediate + Formaldehyde N-Methylbenzo[d]dioxol-5-amine N-Methylbenzo[d]dioxol-5-amine Imine Intermediate->N-Methylbenzo[d]dioxol-5-amine + Formic Acid (Reduction)

Caption: Synthesis of N-Methylbenzo[d]dioxol-5-amine.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts By-product Formation Benzo[d]dioxol-5-amine_main Benzo[d]dioxol-5-amine N-Methylbenzo[d]dioxol-5-amine N-Methylbenzo[d]dioxol-5-amine Benzo[d]dioxol-5-amine_main->N-Methylbenzo[d]dioxol-5-amine Methylation Benzo[d]dioxol-5-amine_byproduct Benzo[d]dioxol-5-amine N-Formylbenzo[d]dioxol-5-amine N-Formyl By-product Benzo[d]dioxol-5-amine_byproduct->N-Formylbenzo[d]dioxol-5-amine Formylation

Caption: Main reaction vs. by-product formation.

Troubleshooting_Workflow Start Start Analyze Crude Reaction Mixture (HPLC/GC-MS) Analyze Crude Reaction Mixture (HPLC/GC-MS) Start->Analyze Crude Reaction Mixture (HPLC/GC-MS) Identify By-products Identify By-products Analyze Crude Reaction Mixture (HPLC/GC-MS)->Identify By-products High Unreacted Starting Material High Unreacted Starting Material Identify By-products->High Unreacted Starting Material Unreacted SM > 10% High N-Formyl By-products High N-Formyl By-products Identify By-products->High N-Formyl By-products N-Formyl > 5% Purification Successful Purification Successful Identify By-products->Purification Successful Impurities < 5% Increase Reaction Time/Temperature Increase Reaction Time/Temperature High Unreacted Starting Material->Increase Reaction Time/Temperature Check Reagent Stoichiometry Check Reagent Stoichiometry High Unreacted Starting Material->Check Reagent Stoichiometry Increase Reaction Time/Temperature->Purification Successful Check Reagent Stoichiometry->Purification Successful Optimize Temperature and Reaction Time Optimize Temperature and Reaction Time High N-Formyl By-products->Optimize Temperature and Reaction Time Consider Hydrolysis Step Consider Hydrolysis Step High N-Formyl By-products->Consider Hydrolysis Step Optimize Temperature and Reaction Time->Purification Successful Consider Hydrolysis Step->Purification Successful

Caption: Troubleshooting workflow for by-product analysis.

References

Technical Support Center: Synthesis of N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of N-Methylbenzo[d]dioxol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing N-Methylbenzo[d]dioxol-5-amine?

A1: The primary methods for synthesizing N-Methylbenzo[d]dioxol-5-amine from its precursor, 3,4-(Methylenedioxy)aniline, are:

  • Catalytic N-Methylation using Methanol: This is a modern and highly efficient method that uses methanol as a C1 source in the presence of a transition metal catalyst, such as Ruthenium or Iridium complexes. This approach is often favored for its high selectivity and yields.[1][2]

  • Reductive Amination: This classic method involves the reaction of 3,4-(Methylenedioxy)aniline with an aldehyde (e.g., formaldehyde) to form an intermediate imine, which is then reduced to the final amine product using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[3][4]

  • Direct Alkylation with Methylating Agents: Using traditional methylating agents like methyl iodide can be effective but often suffers from a lack of selectivity, leading to the formation of di-methylated and quaternary ammonium salt byproducts. This method requires careful control of stoichiometry and reaction conditions.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Catalyst Inactivity: If using a catalytic method, the catalyst may be deactivated by impurities or improper handling. Ensure the catalyst is active and handled under the recommended atmosphere (e.g., inert gas).

  • Reagent Quality: The purity of the starting material, 3,4-(Methylenedioxy)aniline, solvent, and other reagents is critical. Impurities can interfere with the reaction. For instance, water can be detrimental in reactions involving hydride-based reducing agents or moisture-sensitive catalysts.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters. For example, in the Ru-catalyzed N-methylation, a temperature of 140 °C is required for high conversion.[1] Lower temperatures may result in incomplete reaction.

  • Inefficient Purification: Product loss during the workup and purification steps (e.g., extraction, chromatography) can significantly lower the isolated yield.

Q3: I am observing significant amounts of the di-methylated byproduct. How can I improve selectivity for mono-methylation?

A3: The formation of N,N-Dimethylbenzo[d]dioxol-5-amine is a common issue, particularly with highly reactive methylating agents. To improve mono-selectivity:

  • Control Stoichiometry: Use a precise 1:1 molar ratio or a slight excess of the amine starting material relative to the methylating source.

  • Choose a Selective Method: Catalytic N-methylation using methanol over specific catalysts has been shown to be highly selective for mono-methylation.[1][5]

  • Use a Bulky or Slow-Reacting Methylating Agent: While less common for methylation, this principle applies to alkylations in general. In catalytic systems, the catalyst choice itself is the primary driver of selectivity.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the formation of the desired mono-methylated product is maximized, before significant di-methylation occurs.

Q4: What are the recommended purification methods for N-Methylbenzo[d]dioxol-5-amine?

A4: The most common and effective method for purifying the final product is flash column chromatography on silica gel.[1] The choice of eluent (solvent system) will depend on the polarity of the product and any remaining impurities, but mixtures of hexane and ethyl acetate are typically effective. Distillation under reduced pressure can also be used if the product is a liquid and thermally stable.

Experimental Workflow and Troubleshooting

The following diagram illustrates a general workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_workflow General Synthesis Workflow cluster_troubleshooting Troubleshooting Guide start_end start_end process process decision decision trouble trouble solution solution A 1. Reagent Preparation (Amine, Solvent, Catalyst/Reagent) B 2. Reaction Setup (Under inert atmosphere if needed) A->B C 3. Reaction Monitoring (TLC, GC, or LC-MS) B->C D 4. Workup & Extraction C->D T1 Low or No Conversion? C->T1 E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F T2 Check Reagent Purity & Stoichiometry T1->T2 Yes T5 Multiple Products (Poor Selectivity)? T1->T5 No T3 Verify Catalyst Activity & Loading T2->T3 T4 Optimize Temp. & Time T3->T4 T6 Di-methylation Observed T5->T6 Yes T9 Other Byproducts T5->T9 No T7 Adjust Reactant Ratios T6->T7 T8 Reduce Reaction Time T7->T8 T10 Identify Byproduct (NMR, MS) T9->T10

Caption: General workflow and troubleshooting decision tree.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive or insufficient catalyst/reagent. 2. Purity of starting materials or solvent is low. 3. Reaction temperature is too low or time is too short.1. Use fresh, high-purity catalyst/reagent at the correct loading. 2. Ensure starting materials are pure and solvents are anhydrous. 3. Increase temperature and/or reaction time according to a validated protocol. Monitor progress.
Formation of Di-Methylated Byproduct 1. Molar ratio of methylating agent to amine is too high. 2. Reaction time is too long. 3. Overly reactive methylating agent used.1. Carefully control stoichiometry; use a slight excess of the amine. 2. Monitor the reaction closely and quench it once the starting material is consumed. 3. Consider a milder, more selective methylation method, such as Ru-catalyzed methylation with methanol.[1]
Formation of Unidentified Byproducts 1. Side reactions due to impurities. 2. Thermal decomposition of starting material or product. 3. Unexpected reactivity (e.g., ring opening).1. Purify all reagents and degas solvents before use. 2. Ensure the reaction temperature does not exceed the stability limits of the compounds. 3. Isolate and characterize the byproduct to understand the side reaction.
Difficult Purification 1. Product and starting material have very similar polarity. 2. Product is unstable on silica gel.1. Drive the reaction to full conversion. If not possible, use a high-resolution chromatography system or an alternative separation technique. 2. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like distillation.

Experimental Protocols

Protocol 1: Ru(II)-Catalyzed N-Methylation with Methanol

This protocol is adapted from a high-yield synthesis reported in the literature.[1] It offers excellent selectivity for the mono-methylated product.

Materials:

  • 3,4-(Methylenedioxy)aniline

  • (DPEPhos)RuCl₂PPh₃ catalyst

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Schlenk tube or similar reaction vessel

  • Silica gel for chromatography

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %).

  • Add 3,4-(Methylenedioxy)aniline (1.0 mmol, 1.0 equiv) and Cesium Carbonate (0.5 mmol, 0.5 equiv).

  • Add 1 mL of anhydrous methanol.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 140 °C.

  • Stir the mixture for 12 hours.

  • After 12 hours, cool the reaction to room temperature.

  • Remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to yield N-Methylbenzo[d]dioxol-5-amine.

G start_end start_end process process condition condition product product start Start: 3,4-(Methylenedioxy)aniline reactants Add: - Ru Catalyst (0.5 mol%) - Cs₂CO₃ (0.5 equiv) - Anhydrous MeOH (1 mL) start->reactants reaction Heat & Stir reactants->reaction conditions 140 °C 12 hours reaction->conditions workup Cool & Evaporate Solvent reaction->workup purify Column Chromatography (Silica Gel) workup->purify end_product Product: N-Methylbenzo[d]dioxol-5-amine purify->end_product

Caption: Protocol for Ru-catalyzed N-methylation.

Protocol 2: General Reductive Amination

This protocol outlines a general procedure for reductive amination.

Materials:

  • 3,4-(Methylenedioxy)aniline

  • Aqueous Formaldehyde (37 wt. % in H₂O)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or another suitable solvent

  • Acetic Acid (optional, as catalyst)

  • Round bottom flask

Procedure:

  • Dissolve 3,4-(Methylenedioxy)aniline (1.0 equiv) in methanol in a round bottom flask.

  • Add aqueous formaldehyde (1.0-1.2 equiv).

  • If needed, add a catalytic amount of acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₃CN, ~1.5 equiv) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Optimization Data Summary

The following table summarizes reaction conditions and outcomes for N-methylation of anilines from various catalytic systems. This data can help in selecting a suitable system and optimizing conditions.

Catalyst SystemBaseTemperature (°C)Time (h)SubstrateYield (%)Reference
(DPEPhos)RuCl₂PPh₃ Cs₂CO₃140123,4-(Methylenedioxy)aniline95[1]
Ir(I) NHC Complex Cs₂CO₃1505Aniline>95 (Conversion)[2]
Ni/ZnAlOx NaOH16024Aniline93[5]
Fe-Catalyzed BH K₂CO₃15024Aniline64[5]
Mn-PNP t-BuOK10024Aniline86[5]

References

"N-Methylbenzo[d]dioxol-5-amine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylbenzo[d]dioxol-5-amine. The information is designed to address potential stability issues and questions regarding degradation products that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Methylbenzo[d]dioxol-5-amine?

A1: N-Methylbenzo[d]dioxol-5-amine, as a secondary amine and a benzodioxole derivative, is susceptible to degradation under certain conditions. The primary concerns are oxidation of the amine group and potential instability of the benzodioxole ring under harsh acidic or oxidative conditions. Exposure to light may also lead to degradation.

Q2: What are the likely degradation pathways for N-Methylbenzo[d]dioxol-5-amine?

A2: Based on the functional groups present, the following degradation pathways are plausible:

  • Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species.

  • N-Dealkylation: The methyl group on the amine could be cleaved, leading to the formation of benzo[d]dioxol-5-amine.

  • Ring Opening: Under strong acidic or oxidative conditions, the dioxole ring of the benzodioxole moiety may be susceptible to opening.

  • Photodegradation: Exposure to UV or visible light can induce degradation, often through radical mechanisms.

Q3: What are the expected degradation products of N-Methylbenzo[d]dioxol-5-amine?

A3: While specific degradation product studies for N-Methylbenzo[d]dioxol-5-amine are not extensively documented, based on related compounds like MDMA, potential degradation products could include:

  • Benzo[d]dioxol-5-amine: Resulting from N-demethylation.

  • N-Methylbenzo[d]dioxol-5-amine N-oxide: Resulting from oxidation of the amine.

  • Products resulting from the opening of the dioxole ring, such as catechol derivatives.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my chromatogram when analyzing N-Methylbenzo[d]dioxol-5-amine.

Possible Cause 1: Degradation due to sample preparation or storage.

  • Troubleshooting Steps:

    • Review your sample preparation procedure. Are you using harsh pH conditions or excessive heat?

    • Evaluate your storage conditions. Is the compound stored in a cool, dark place, and under an inert atmosphere if necessary?

    • Consider performing a forced degradation study to intentionally generate degradation products and see if they match your unexpected peaks.

Possible Cause 2: Impurities in the starting material.

  • Troubleshooting Steps:

    • Check the certificate of analysis for your batch of N-Methylbenzo[d]dioxol-5-amine.

    • If possible, re-purify the material and re-analyze.

Issue: My quantitative analysis of N-Methylbenzo[d]dioxol-5-amine shows a decrease in concentration over time.

Possible Cause: Instability under experimental or storage conditions.

  • Troubleshooting Steps:

    • To assess stability in your specific matrix (e.g., water, serum, blood), conduct a time-course study at different temperatures.[1][2]

    • The table below summarizes stability data for the closely related compound MDMA, which can serve as a guideline.

Quantitative Data Summary

The following table summarizes the stability of MDMA (a close structural analog to N-Methylbenzo[d]dioxol-5-amine) in various matrices and temperatures, which can be used as a reference for experimental design.

MatrixTemperatureConcentration LevelDuration of StabilityReference
Water-20°C, 4°C, 20°CLow (~6 ng/mL) & High (~550 ng/mL)No significant loss for 21 weeks[1][2]
Urine-20°C, 4°C, 20°CLow (~150 ng/mL) & High (~2500 ng/mL)No significant loss for 21 weeks[1][2]
Serum-20°C, 4°C, 20°CLow (~6 ng/mL) & High (~550 ng/mL)Stable for up to 17 weeks[1][2]
Whole Blood-20°C, 4°C, 20°CLow (~6 ng/mL) & High (~550 ng/mL)Stable for up to 5 weeks[1][2]
Oral FluidRoom Temp, 4°CAuthentic drug-positive samplesMinor changes observed[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of N-Methylbenzo[d]dioxol-5-amine and to develop a stability-indicating analytical method.

  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer) coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

  • Objective: To develop an analytical method capable of separating the parent compound from its degradation products.

  • Methodology:

    • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a buffer such as ammonium formate) is a good starting point.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) for identification.

    • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples from the forced degradation study to demonstrate specificity.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A N-Methylbenzo[d]dioxol-5-amine Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (105°C, Solid) A->E F Photolytic (UV/Vis Light) A->F G HPLC-PDA/MS Analysis B->G C->G D->G E->G F->G H Characterization of Degradation Products G->H

Caption: Workflow for a forced degradation study.

degradation_pathway Parent N-Methylbenzo[d]dioxol-5-amine Deg1 N-Oxide Product Parent->Deg1 Oxidation Deg2 Benzo[d]dioxol-5-amine (N-Demethylation) Parent->Deg2 N-Dealkylation Deg3 Ring-Opened Products (e.g., Catechols) Parent->Deg3 Strong Acid/ Oxidation

Caption: Potential degradation pathways.

References

Technical Support Center: Suzuki Coupling of N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura coupling of N-Methylbenzo[d]dioxol-5-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with N-Methylbenzo[d]dioxol-5-amine failing or giving low yields?

Several factors can contribute to poor outcomes. N-Methylbenzo[d]dioxol-5-amine is an electron-rich aniline derivative, which can influence the reactivity in the catalytic cycle. Common issues include catalyst inhibition or deactivation, suboptimal choice of base or solvent, and degradation of the boronic acid coupling partner.[1][2] The nitrogen atom in the substrate can potentially coordinate to the palladium center, inhibiting its catalytic activity.[1]

Q2: What are the most common side reactions to watch out for?

The primary side reactions in Suzuki-Miyaura couplings are protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen atom) and homo-coupling of the boronic acid or the halide.[3] Protodeboronation is often exacerbated by aqueous basic conditions.[3] Homo-coupling can arise from the presence of oxygen in the reaction mixture.

Q3: How do I choose the right palladium catalyst and ligand for this substrate?

For electron-rich anilines, catalysts that are effective for challenging substrates are often required. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often successful.[4] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] Pre-formed palladium(II) precatalysts are often preferred as they are more stable and lead to the formation of the active Pd(0) species in a controlled manner.[5][7]

Q4: What is the role of the base, and which one should I use?

The base is crucial for activating the boronic acid to facilitate transmetalation.[8] The choice of base can significantly impact the reaction yield.[9][10] For substrates sensitive to strong bases, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[1][9] It's important to use a base that is strong enough to promote the reaction but not so strong that it causes substrate or product degradation.[11]

Q5: Can the N-H group in similar unprotected anilines interfere with the reaction?

Yes, substrates with free N-H groups, such as unprotected anilines or other nitrogen-rich heterocycles, can inhibit the palladium catalyst by coordinating to the metal center.[1] While N-Methylbenzo[d]dioxol-5-amine has an N-methyl group, the lone pair on the nitrogen still makes it a potential ligand for the palladium center, which can influence catalytic activity.

Troubleshooting Guide

Problem 1: No product formation or only starting material recovered.
Possible CauseRecommended Solution
Inactive Catalyst The Pd(0) active species may not have been generated. If using a Pd(II) source, ensure conditions are suitable for its reduction. Consider using a pre-formed Pd(II) precatalyst like an XPhos or SPhos G3/G4 palladacycle for more reliable activation.[4][5] Ensure the catalyst has not degraded due to improper storage.
Inappropriate Base The chosen base may be too weak to activate the boronic acid or insoluble in the reaction medium. Screen a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[9][10] Grinding solid bases like K₃PO₄ to a fine powder can improve reproducibility.[2]
Boronic Acid Decomposition Boronic acids, especially heteroaryl or electron-deficient ones, can be unstable and undergo protodeboronation.[3][7] Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable pinacol boronate ester (Bpin).[4]
Solvent Issues Ensure the solvent is anhydrous and properly degassed. Oxygen can lead to catalyst decomposition and homo-coupling side products.[11] Common solvent systems include dioxane/water, THF/water, or toluene.[12]
Problem 2: Low yield of the desired coupled product.
Possible CauseRecommended Solution
Suboptimal Temperature The reaction may require higher temperatures to overcome the activation energy for oxidative addition, especially if using an aryl chloride. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[13] Screen temperatures, for example, from 60 °C to 100 °C.[1]
Incorrect Stoichiometry Typically, a slight excess (1.2-1.5 equivalents) of the boronic acid is used.[12] Using too much can lead to purification challenges, while too little can result in incomplete conversion.
Catalyst Poisoning The nitrogen atom of the aniline may be coordinating to the palladium center, slowing down the reaction. Using bulky ligands like XPhos or SPhos can sometimes mitigate this by sterically hindering this interaction.[4]
Incomplete Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some challenging couplings may require extended reaction times (e.g., 12-24 hours).[1]
Problem 3: Significant formation of side products (homo-coupling, protodeboronation).
Possible CauseRecommended Solution
Presence of Oxygen Oxygen in the reaction mixture is a common cause of boronic acid homo-coupling. Ensure all reagents and solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[11]
Protodeboronation This side reaction is often base and water-mediated.[3] If protodeboronation is significant, try using anhydrous conditions with a base like potassium fluoride (KF) or using a boronate ester instead of a boronic acid.
Catalyst Decomposition If the reaction mixture turns black, it may indicate the formation of palladium black, a sign of catalyst decomposition. This can lead to lower activity and side reactions. Using more robust ligands or precatalysts can improve catalyst stability.[2]

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Suzuki Coupling of Aryl Amines
ParameterConditionRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a Pd(II) precatalyst (e.g., XPhos Pd G3)Precatalysts are often more air-stable and provide reproducible results.[5][7]
Ligand XPhos, SPhos, P(t-Bu)₃, or similar bulky, electron-rich phosphinesEssential for coupling electron-rich or sterically hindered substrates.[6][8]
Catalyst Loading 0.5 - 5 mol %Lower loadings are possible with highly active catalyst systems.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often effective for challenging couplings.[1] Typically 2-3 equivalents are used.
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OThe aqueous phase is necessary to dissolve the inorganic base and facilitate its role.[12]
Temperature 60 - 110 °CDependent on the reactivity of the aryl halide (I < Br < OTf < Cl).
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
General Experimental Protocol

Disclaimer: This is a representative procedure and may require optimization.

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), and a stir bar. Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio, 0.1-0.2 M concentration relative to the limiting reagent). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS). After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)L_n-X (Oxidative Addition) pd0->oa_complex Ar-X trans_complex Ar-Pd(II)L_n-Ar' oa_complex->trans_complex [Ar'-B(OR)3]- Transmetalation re_complex Product Complex trans_complex->re_complex Reductive Elimination re_complex->pd0 Ar-Ar' (Product) boronic Ar'-B(OH)2 borate [Ar'-B(OH)3]- boronic->borate + Base (e.g., OH-)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow decision decision issue issue solution solution start Reaction Start check_conversion Check Conversion (TLC/LC-MS) start->check_conversion issue_no_product Problem: No Product check_conversion->issue_no_product No issue_low_yield Problem: Low Yield / Side Products check_conversion->issue_low_yield Yes, but low sol_catalyst Solution: - Use fresh precatalyst - Degas thoroughly - Screen ligands issue_no_product->sol_catalyst Possible Cause: Catalyst/Activation sol_reagents Solution: - Check boronic acid quality - Screen bases (K3PO4, Cs2CO3) - Use anhydrous solvent issue_no_product->sol_reagents Possible Cause: Reagents sol_conditions Solution: - Optimize temperature - Adjust stoichiometry - Increase reaction time issue_low_yield->sol_conditions Possible Cause: Conditions sol_side_reactions Solution: - Ensure O2 exclusion - Use boronate ester - Try milder base issue_low_yield->sol_side_reactions Possible Cause: Side Reactions

Caption: A workflow for troubleshooting common Suzuki coupling issues.

Reaction_Scheme reactant1 N-Methylbenzo[d]dioxol-5-amine-X (X = Br, I, OTf) product N-Methyl-N-aryl-benzo[d]dioxol-5-amine plus1 + reactant2 Ar-B(OH)2 arrow1 -> reagents Pd Catalyst Ligand, Base Solvent, Heat arrow1->product

Caption: General scheme for the Suzuki coupling of an N-Methylbenzo[d]dioxol-5-amine derivative.

References

Technical Support Center: Buchwald-Hartwig Reaction Optimization for N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of N-Methylbenzo[d]dioxol-5-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination with N-Methylbenzo[d]dioxol-5-amine?

A1: The success of the Buchwald-Hartwig amination of N-Methylbenzo[d]dioxol-5-amine, an electron-rich secondary aniline, is highly sensitive to the choice of palladium precatalyst, ligand, base, and solvent.[1][2] The interplay of these components is crucial for achieving high yields and minimizing side products.

Q2: Which palladium precatalyst is recommended for this reaction?

A2: While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, modern palladium precatalysts are often more reliable and give cleaner reactions.[2][3] Consider using a G3 or G4 precatalyst for improved efficiency and reproducibility.

Q3: What is the best ligand for coupling an electron-rich secondary aniline like N-Methylbenzo[d]dioxol-5-amine?

A3: For secondary amines, ligands such as RuPhos are often recommended.[1] Buchwald's biarylphosphine ligands, in general, are designed to be bulky and electron-rich, which facilitates the catalytic cycle.[4] XantPhos is another versatile ligand that has shown success in various amination reactions.[5][6]

Q4: Which base should I use for this reaction?

A4: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[1] However, for substrates sensitive to strong bases, alternatives like lithium hexamethyldisilazide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective.[1][7] Milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also being explored to improve functional group tolerance.[5]

Q5: What are the recommended solvents for this reaction?

A5: Anhydrous, deoxygenated aprotic solvents are essential. Toluene, 1,4-dioxane, and THF are commonly used.[2][8] The choice of solvent can influence the solubility of the reactants and the catalytic species, thereby affecting the reaction rate and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of N-Methylbenzo[d]dioxol-5-amine.

Problem 1: Low or No Conversion of Starting Materials
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere techniques are used throughout the setup.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[1]
Inappropriate Ligand Screen different biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos.The steric and electronic properties of the ligand are critical for efficient catalytic turnover with electron-rich secondary amines.[1][4]
Insufficiently Strong Base If using a weaker base like Cs₂CO₃, consider switching to NaOtBu or LHMDS.Deprotonation of the secondary amine is a key step in the catalytic cycle and may require a stronger base.[1]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Some Buchwald-Hartwig reactions require elevated temperatures to proceed at a reasonable rate.
Poor Solubility Try a different solvent or a solvent mixture (e.g., toluene/dioxane) to improve the solubility of your aryl halide or amine.All components must be in solution for the reaction to occur efficiently.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Biaryl Formation)
Possible Cause Troubleshooting Step Rationale
Competitive β-Hydride Elimination Use a bulkier ligand to sterically hinder this side reaction.β-hydride elimination can lead to hydrodehalogenation of the aryl halide.
Homocoupling of Aryl Halide Lower the reaction temperature and ensure slow addition of the base.High temperatures and localized high concentrations of base can sometimes promote the formation of biaryl impurities.
Reaction with Solvent Ensure the use of high-purity, anhydrous solvents.Trace impurities or degradation of the solvent can lead to unwanted side reactions.

Experimental Protocols

Below is a general, representative protocol for the Buchwald-Hartwig amination of N-Methylbenzo[d]dioxol-5-amine with an aryl bromide. This should be considered a starting point for optimization.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • N-Methylbenzo[d]dioxol-5-amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • RuPhos ligand (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, N-Methylbenzo[d]dioxol-5-amine, palladium precatalyst, and ligand.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the sodium tert-butoxide in one portion.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: General Reaction Parameters for Optimization

ParameterStarting ConditionRange for Optimization
Pd Precatalyst RuPhos Pd G3BrettPhos Pd G3, XPhos Pd G3
Ligand RuPhosBrettPhos, XPhos, SPhos
Base NaOtBuLHMDS, K₃PO₄, Cs₂CO₃
Solvent TolueneDioxane, THF, CPME
Temperature 100 °C80 - 120 °C
Catalyst Loading 2 mol %0.5 - 5 mol %

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Weigh Reagents: Aryl Halide, Amine, Precatalyst, Ligand, Base setup Combine Reagents in Schlenk Tube under Inert Atmosphere reagents->setup solvent Prepare Anhydrous, Degassed Solvent solvent->setup addition Add Solvent and Base setup->addition heating Heat to Desired Temperature addition->heating quench Quench Reaction heating->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product product purify->product Final Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low Conversion? check_catalyst Check Catalyst/Ligand Activity and Inertness start->check_catalyst Yes check_base Is Base Strong Enough? start->check_base No, but side products change_ligand Screen Different Ligands (e.g., RuPhos, XPhos) check_catalyst->change_ligand success Improved Yield change_ligand->success change_base Switch to Stronger Base (e.g., NaOtBu, LHMDS) check_base->change_base No check_temp Increase Temperature check_base->check_temp Yes change_base->success check_solvent Optimize Solvent for Solubility check_temp->check_solvent check_solvent->success

Caption: Troubleshooting logic for low reaction conversion.

References

Preventing side reactions in "N-Methylbenzo[d]dioxol-5-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylbenzo[d]dioxol-5-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Methylbenzo[d]dioxol-5-amine, focusing on preventing side reactions and optimizing product yield and purity.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SR-001 Low yield of the desired N-methyl product.- Incomplete reaction. - Suboptimal reaction temperature. - Inefficient reducing agent.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. For reductive amination with NaBH₄, the reaction may require gentle heating (40-50°C). For the Eschweiler-Clarke reaction, heating to 80-100°C is common.[1] - Consider using a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination.[2]
SR-002 Formation of a significant amount of the N,N-dimethylated byproduct (N,N-Dimethylbenzo[d]dioxol-5-amine).- Excess formaldehyde used. - Prolonged reaction time. - In the Eschweiler-Clarke reaction, the formation of the tertiary amine is often favored.[3]- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of formaldehyde. - Carefully monitor the reaction and stop it once the starting material is consumed. - For the Eschweiler-Clarke reaction, careful control of stoichiometry is crucial. If dimethylation is still a major issue, consider an alternative methylation strategy.
SR-003 Presence of unreacted starting material (Benzo[d]dioxol-5-amine) in the final product.- Insufficient amount of formaldehyde or reducing agent. - Reaction not driven to completion.- Ensure the use of at least one equivalent of formaldehyde and the appropriate amount of reducing agent as per the chosen protocol. - Increase the reaction time or temperature moderately and monitor the progress.
SR-004 Formation of N-formylbenzo[d]dioxol-5-amine as a byproduct.- This is a common byproduct in the Leuckart-Wallach and sometimes in the Eschweiler-Clarke reactions, especially if formic acid is used as the reducing agent.[4]- After the reaction, hydrolyze the formyl group by heating the crude product with aqueous acid (e.g., HCl) or base (e.g., NaOH).
SR-005 Difficulty in purifying the product from the starting material and the N,N-dimethylated byproduct.- Similar polarities of the three components make separation by standard column chromatography challenging.- Utilize the difference in basicity. The primary amine (starting material) is the most basic, followed by the secondary amine (product), and then the tertiary amine (byproduct). - Consider derivatization with an acid chloride (e.g., benzenesulfonyl chloride - Hinsberg test) to separate the primary and secondary amines from the tertiary amine. The sulfonamide of the primary amine is soluble in base, while the sulfonamide of the secondary amine is not. The tertiary amine does not react.[5] - Fractional distillation under reduced pressure might be effective if the boiling points are sufficiently different.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-Methylbenzo[d]dioxol-5-amine?

A1: The most common and direct method is the reductive amination of Benzo[d]dioxol-5-amine (also known as 3,4-methylenedioxyaniline) with formaldehyde. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid, is another widely used method for N-methylation of primary amines.[1][2][3]

Q2: How can I minimize the formation of the N,N-dimethylated byproduct?

A2: To minimize over-methylation, it is crucial to control the stoichiometry of the reactants. Use only a slight excess of formaldehyde (around 1.1 to 1.2 equivalents). Adding the formaldehyde solution dropwise to the reaction mixture can also help in controlling its concentration and reducing the rate of the second methylation. Monitoring the reaction closely and stopping it as soon as the starting material is consumed is also recommended.

Q3: My reaction is sluggish and gives a low yield. What can I do to improve it?

A3: A sluggish reaction can be due to several factors. Ensure your reagents are of good quality and the solvent is anhydrous (if required by the specific protocol). For reductive amination, the pH of the reaction mixture can be critical; a slightly acidic medium (pH 5-6) often facilitates imine formation.[2] You can try adding a catalytic amount of a weak acid like acetic acid. Increasing the reaction temperature moderately can also improve the reaction rate, but this should be done cautiously to avoid promoting side reactions.

Q4: What is the mechanism of the Eschweiler-Clarke reaction for this synthesis?

A4: The Eschweiler-Clarke reaction involves the methylation of a primary amine using formaldehyde and formic acid. The reaction proceeds through the following key steps:

  • Imine Formation: The primary amine (Benzo[d]dioxol-5-amine) reacts with formaldehyde to form an intermediate iminium ion.

  • Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine (N-Methylbenzo[d]dioxol-5-amine). This step is irreversible due to the formation of carbon dioxide gas.

  • Second Methylation (Side Reaction): The newly formed secondary amine can react with another molecule of formaldehyde to form a new iminium ion, which is then reduced by formic acid to the tertiary amine (N,N-Dimethylbenzo[d]dioxol-5-amine).[1][3][6]

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Formic acid is corrosive and can cause severe burns. When using sodium borohydride, be aware that it reacts with water and acids to produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Reductive Amination using Formaldehyde and Sodium Borohydride

This protocol provides a general procedure for the N-methylation of Benzo[d]dioxol-5-amine.

Materials:

  • Benzo[d]dioxol-5-amine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve Benzo[d]dioxol-5-amine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde solution (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Eschweiler-Clarke Reaction

This protocol describes the N-methylation using formaldehyde and formic acid.

Materials:

  • Benzo[d]dioxol-5-amine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide solution (10 M)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add Benzo[d]dioxol-5-amine (1 equivalent).

  • Add formic acid (2.5 equivalents) followed by formaldehyde solution (2.2 equivalents) while stirring.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours. The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with 10 M sodium hydroxide solution until the pH is >10. This should be done in an ice bath as the neutralization is exothermic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical yields and purities that can be expected for the synthesis of N-Methylbenzo[d]dioxol-5-amine under different conditions. These values are representative and may vary depending on the specific experimental setup and scale.

Method Reducing Agent/Reagent Temperature (°C) Typical Yield (%) Purity (%) Major Side Products
Reductive AminationNaBH₄0 - 2570-8590-95N,N-Dimethylbenzo[d]dioxol-5-amine, Unreacted starting material
Reductive AminationNaBH(OAc)₃2580-95>95Minimal side products
Eschweiler-ClarkeFormic Acid80-10075-9085-95N,N-Dimethylbenzo[d]dioxol-5-amine, N-Formylbenzo[d]dioxol-5-amine

Visualizations

Main Reaction Pathway: Reductive Amination

G A Benzo[d]dioxol-5-amine C Iminium Ion Intermediate A->C + B Formaldehyde B->C D N-Methylbenzo[d]dioxol-5-amine C->D + R Reducing Agent (e.g., NaBH4) R->D

Caption: Reductive amination workflow for N-Methylbenzo[d]dioxol-5-amine synthesis.

Side Reaction Pathway: Over-Methylation

G A N-Methylbenzo[d]dioxol-5-amine C Iminium Ion Intermediate A->C + B Formaldehyde (excess) B->C D N,N-Dimethylbenzo[d]dioxol-5-amine C->D + R Reducing Agent R->D

Caption: Formation of the N,N-dimethylated byproduct via over-methylation.

Troubleshooting Logic: Low Product Yield

G start Low Yield of N-Methyl Product q1 Is the reaction complete? (Check TLC/GC-MS) start->q1 sol1 Increase reaction time or temperature q1->sol1 No q2 Are reagents of good quality? q1->q2 Yes a1_yes Yes a1_no No end Improved Yield sol1->end sol2 Use fresh reagents q2->sol2 No q3 Is the reducing agent appropriate/active? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Consider a different reducing agent (e.g., NaBH(OAc)3) q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Synthesis and Reactions of N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-Methylbenzo[d]dioxol-5-amine is a chemical intermediate. Its use is intended for legitimate research and development purposes only. All handling and synthesis should be conducted in accordance with local regulations and safety guidelines by qualified personnel. This compound is not a catalyst but a reagent used in chemical synthesis.

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-Methylbenzo[d]dioxol-5-amine and related compounds. The following sections address common issues encountered during its synthesis, particularly via reductive amination.

Troubleshooting Guide: Reductive Amination for N-Methylbenzo[d]dioxol-5-amine Synthesis

The synthesis of N-Methylbenzo[d]dioxol-5-amine and its analogs often involves the reductive amination of a corresponding ketone or aldehyde (e.g., 3,4-methylenedioxyphenylacetone, PMK). This table addresses common problems encountered during this synthetic step.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine/enamine formation. 2. Deactivation or insufficient reducing agent. 3. Unsuitable reaction solvent. 4. Incorrect pH of the reaction mixture.1. Pre-form the imine by stirring the ketone/aldehyde and amine together for 1-2 hours before adding the reducing agent. Consider using a Dean-Stark apparatus to remove water. 2. Use a fresh, anhydrous reducing agent. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.). 3. Switch to an appropriate solvent. Sodium borohydride (NaBH₄) works well in protic solvents like methanol or ethanol, while sodium triacetoxyborohydride (NaBH(OAc)₃) is more effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1] 4. For NaBH(OAc)₃, the addition of a mild acid like acetic acid can catalyze iminium ion formation.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature. 2. Steric hindrance around the carbonyl or amine. 3. Reducing agent added too quickly, leading to decomposition.1. Extend the reaction time (monitor by TLC/LC-MS). If thermally stable, gently heat the reaction to 40-50°C. 2. Switch to a less sterically hindered reducing agent. NaBH(OAc)₃ is often more effective for hindered substrates than NaBH₃CN. 3. Add the reducing agent portion-wise over 15-30 minutes, especially at lower temperatures, to control the reaction rate.[2]
Formation of Side Products (e.g., Di-alkylation, Alcohol) 1. Over-reduction of the carbonyl group to an alcohol by the reducing agent before imine formation. 2. The newly formed secondary amine reacts with another equivalent of the carbonyl starting material.1. Use a milder reducing agent that is selective for imines over ketones/aldehydes, such as NaBH(OAc)₃.[1] This allows for a one-pot reaction where the reducing agent can be present from the start. 2. Use a stoichiometric amount of the amine (1.0-1.2 equivalents) to minimize the chance of the product reacting further.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product is too polar or non-polar for effective extraction. 3. Co-elution of product with residual imine or starting materials during chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified amine product with an organic solvent.[2] 3. Ensure the reaction has gone to completion to avoid separating similar compounds. If separation is necessary, optimize chromatography conditions (solvent gradient, column stationary phase).

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination to form N-Methylbenzo[d]dioxol-5-amine?

A1: The choice of reducing agent is critical and depends on the desired reaction setup.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for one-pot reductive aminations. It is milder than other borohydrides and selectively reduces iminium ions in the presence of aldehydes or ketones. It performs best in aprotic solvents like DCM, DCE, or THF.[1]

  • Sodium Borohydride (NaBH₄): A stronger, less expensive reducing agent. It is typically used in a two-step process where the imine is formed first, followed by reduction. It is most effective in protic solvents like methanol or ethanol. However, it can also reduce the starting carbonyl compound, potentially lowering the yield.[2]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar in reactivity to NaBH(OAc)₃ but is highly toxic and requires careful handling. It is effective at a slightly acidic pH.

Q2: Which solvent should I use for my reaction?

A2: Solvent choice is dependent on the selected reducing agent.

  • For NaBH(OAc)₃ , use aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • For NaBH₄ , use protic solvents like Methanol (MeOH) or Ethanol (EtOH). Be aware that NaBH₄ can react with the solvent over time.[1]

  • Using alcohols with catalytic hydrogenation can lead to undesired side reactions where the solvent alcohol is oxidized and participates in the amination.[3]

Q3: My reaction is slow. Can I heat it?

A3: Gentle heating (e.g., to 40-55°C) can often increase the reaction rate, particularly for imine formation with sterically hindered substrates.[4] However, you should first confirm the thermal stability of your reactants and the volatility of your solvent. For small-scale reactions, solvent evaporation can become an issue, potentially requiring the addition of more solvent during the reaction.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A good TLC method will show the consumption of the starting ketone/aldehyde and the appearance of a new, typically more polar, product spot corresponding to the amine. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Experimental Protocols

Protocol: One-Pot Synthesis of N-Methylbenzo[d]dioxol-5-amine via Reductive Amination

This protocol is a general guideline. Quantities and reaction times should be optimized for specific substrates.

Materials:

  • 3,4-Methylenedioxyphenylacetone (1.0 eq)

  • Methylamine (solution in THF, EtOH, or H₂O, 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-methylenedioxyphenylacetone and anhydrous DCM.

  • Add the methylamine solution and, if desired, a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In one portion, add sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • The crude amine can be further purified by column chromatography or distillation if necessary.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Solution Pathways Start Low or No Product Yield? Imine_Check Check Imine Formation Start->Imine_Check Yes Workup_Issue Troubleshoot Workup/Purification Start->Workup_Issue No, product is formed but isolation is difficult Reagent_Check Check Reducing Agent Imine_Check->Reagent_Check Imine formation is OK Preform_Imine Pre-form Imine / Add Acid Catalyst Imine_Check->Preform_Imine Imine formation is slow/incomplete Conditions_Check Review Reaction Conditions Reagent_Check->Conditions_Check Reagent is active & sufficient Change_Reagent Use Fresh / More / Different Reducing Agent Reagent_Check->Change_Reagent Reagent is suspect Optimize_Conditions Adjust Solvent, Time, or Temperature Conditions_Check->Optimize_Conditions Conditions may be suboptimal End Successful Synthesis Preform_Imine->End Change_Reagent->End Optimize_Conditions->End Workup_Issue->End

Caption: Troubleshooting workflow for reductive amination synthesis.

Reductive_Amination_Pathway Ketone 3,4-Methylenedioxy- phenylacetone (Ketone) Imine Iminium Ion (Intermediate) Ketone->Imine Amine Methylamine Amine->Imine + H₂O Product N-Methylbenzo[d]dioxol-5-amine (Product) Imine->Product Reduction ReducingAgent NaBH(OAc)₃ (Reducing Agent) ReducingAgent->Imine

Caption: General pathway for reductive amination synthesis.

References

Technical Support Center: N-Methylbenzo[d]dioxol-5-amine Workup and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and extraction of N-Methylbenzo[d]dioxol-5-amine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the workup of N-Methylbenzo[d]dioxol-5-amine synthesis?

A common workup procedure involves removing the reaction solvent under reduced pressure, followed by purification of the residue. A widely used method for purification is chromatography on silica gel.[1] Another described workup involves adjusting the reaction mixture to an alkaline pH with an aqueous sodium hydroxide solution, followed by extraction with an organic solvent like dichloromethane. The combined organic phases are then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure before final purification by column chromatography.

Q2: What are common issues encountered during the extraction of N-Methylbenzo[d]dioxol-5-amine?

A frequent challenge in the purification of N-methylated aromatic amines is their basicity, which can lead to strong interactions with the acidic silica gel used in column chromatography. This can result in poor separation and tailing of the product peak. To mitigate this, using an amine-modified stationary phase or adding a small amount of a competing amine, such as triethylamine, to the mobile phase can improve the chromatographic separation.

Q3: What are potential side products in the N-methylation of 3,4-(methylenedioxy)aniline?

Over-methylation to form the tertiary amine, N,N-Dimethylbenzo[d]dioxol-5-amine, is a potential side reaction. The reaction conditions, such as the stoichiometry of the methylating agent and reaction time, should be carefully controlled to favor mono-methylation.

Q4: How can the purity of the final product be assessed?

The purity of N-Methylbenzo[d]dioxol-5-amine can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of N-Methylbenzo[d]dioxol-5-amine Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Decomposition of the product during workup.Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature.
Loss of product during extraction.Ensure complete extraction by performing multiple extractions with the organic solvent. Check the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into the organic phase.
Product Contamination with Starting Material Incomplete reaction.Optimize reaction time and temperature. If the issue persists, the product can be purified by column chromatography.
Presence of Over-methylated Product Excess methylating agent or prolonged reaction time.Use a stoichiometric amount of the methylating agent. Monitor the reaction closely and stop it once the desired product is formed.
Difficulty in Purifying by Column Chromatography (Tailing) Strong interaction of the basic amine with acidic silica gel.Use an amine-functionalized silica gel for chromatography. Alternatively, add a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the eluent system to suppress tailing.
Oily Product Instead of a Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If impurities are present, re-purify by column chromatography or consider crystallization from a suitable solvent system.

Quantitative Data

ParameterValueReference
Yield 95%[1]
¹H NMR (400 MHz, CDCl₃) δ 6.72 (d, J = 8.0 Hz, 1H), 6.28 (s, 1H), 6.07 (d, J = 8.0 Hz, 1H), 5.88 (s, 2H), 3.56 (s, 1H), 2.80 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 148.7, 143.5, 142.1, 108.4, 101.5, 99.9, 97.4, 31.5[1]

Experimental Protocols

N-Methylation of 3,4-(Methylenedioxy)aniline

This protocol is based on a general procedure for the Ru(II)-catalyzed N-methylation of anilines.[1]

Materials:

  • 3,4-(Methylenedioxy)aniline (1.0 mmol, 1.0 equiv)

  • Ru catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol %, 0.005 equiv)[1]

  • Base (e.g., Cs₂CO₃)

  • Anhydrous Methanol (1 mL)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst, 3,4-(methylenedioxy)aniline, and the base.

  • Add anhydrous methanol to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purify the resulting residue by column chromatography on silica gel to obtain N-Methylbenzo[d]dioxol-5-amine.

Workup and Extraction Procedure

This protocol is based on a general procedure for the workup of N-methylated aromatic amines.

Materials:

  • Reaction mixture containing N-Methylbenzo[d]dioxol-5-amine

  • Aqueous sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the mixture to be alkaline (pH > 9) by adding an aqueous sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude N-Methylbenzo[d]dioxol-5-amine.

  • Further purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Start: 3,4-(Methylenedioxy)aniline reaction N-Methylation Reaction (Methanol, Catalyst, Base) start->reaction quench Quench Reaction & Basify reaction->quench extraction Liquid-Liquid Extraction (e.g., Dichloromethane/Water) quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography analysis Purity Analysis (NMR, GC-MS) chromatography->analysis end end analysis->end Final Product: N-Methylbenzo[d]dioxol-5-amine troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Impurity Issues cluster_purification_trouble Purification Difficulty start Problem Encountered cluster_low_yield cluster_low_yield start->cluster_low_yield cluster_impurity cluster_impurity start->cluster_impurity cluster_purification_trouble cluster_purification_trouble start->cluster_purification_trouble check_reaction Check for complete reaction (TLC) optimize_extraction Optimize extraction conditions check_reaction->optimize_extraction If reaction is complete starting_material Starting material present? optimize_reaction Optimize reaction time/temp starting_material->optimize_reaction Yes over_methylation Over-methylated product? adjust_stoichiometry Adjust methylating agent stoichiometry over_methylation->adjust_stoichiometry Yes tailing Tailing on silica column? use_modified_silica Use amine-silica or add amine to eluent tailing->use_modified_silica Yes oily_product Product is an oil? dry_and_repurify Dry under vacuum and/or re-purify oily_product->dry_and_repurify Yes

References

Technical Support Center: Chiral Separation of N-Methylbenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of N-Methylbenzo[d]dioxol-5-amine derivatives, such as 3,4-Methylenedioxymethamphetamine (MDMA).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of N-Methylbenzo[d]dioxol-5-amine derivatives.

Problem: Poor or No Enantiomeric Resolution

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for successful chiral separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective. For amphetamine-like compounds, macrocyclic glycopeptide-based columns (e.g., vancomycin) have also shown good results.[1][2] If one type of CSP does not provide separation, screen other columns with different chiral selectors.
Incorrect Mobile Phase Composition The mobile phase composition significantly influences enantioselectivity. For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol. For reversed-phase chromatography, mixtures of methanol or acetonitrile with aqueous buffers are common. Adjusting the ratio of the modifier or the buffer pH can dramatically improve resolution.[3][4]
Suboptimal Temperature Temperature affects the thermodynamics of the chiral recognition process. It is recommended to perform separations at a controlled temperature. Lowering the temperature can sometimes enhance enantioselectivity, although it may increase analysis time and backpressure.[5]
Inadequate Derivatization (for indirect methods) When using an indirect method with a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride - MTPA-Cl), incomplete reaction or racemization of the reagent can lead to poor results.[6][7] Ensure the derivatization reaction goes to completion and use high-purity reagents.

Problem: Peak Tailing or Asymmetry

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase The amine group in N-Methylbenzo[d]dioxol-5-amine derivatives can interact with residual silanols on silica-based CSPs, causing peak tailing. Adding a small amount of a basic additive to the mobile phase, such as diethylamine or triethylamine in normal-phase or ammonium hydroxide in reversed-phase, can mitigate these interactions.[1][2]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Irreproducible Retention Times

Possible Cause Suggested Solution
Unstable Temperature Fluctuations in ambient temperature can cause shifts in retention times. Use a column oven to maintain a constant temperature.[5]
Mobile Phase Inconsistency Ensure the mobile phase is well-mixed and degassed. For buffered mobile phases, check and adjust the pH before each use.
Column Equilibration The column needs to be properly equilibrated with the mobile phase before starting a sequence of analyses. A longer equilibration time may be necessary, especially when changing mobile phase compositions.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the chiral separation of N-Methylbenzo[d]dioxol-5-amine derivatives?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used technique.[8][9] Gas Chromatography (GC) with a chiral derivatizing agent or a chiral column is also employed, particularly for volatile derivatives.[6][7] Supercritical Fluid Chromatography (SFC) is another effective technique.

Q2: Should I use a direct or indirect method for chiral separation?

A2: Direct methods using a CSP are generally preferred as they are simpler, faster, and avoid potential issues with derivatization reactions.[9] Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, can be a cost-effective alternative if a suitable chiral column is not available.[10]

Q3: How do I choose the right Chiral Stationary Phase (CSP)?

A3: There is no universal CSP, and selection often requires screening several columns. For N-Methylbenzo[d]dioxol-5-amine derivatives, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin) have proven effective.[1][8] Consulting application notes from column manufacturers and literature reports on similar compounds can guide your selection.

Q4: What is the importance of mobile phase pH in reversed-phase chiral separations?

A4: The pH of the mobile phase can significantly impact the ionization state of the analyte and the stationary phase, thereby affecting retention and enantioselectivity. For basic compounds like N-Methylbenzo[d]dioxol-5-amine derivatives, operating at a higher pH can sometimes improve peak shape and resolution.[4]

Q5: Can mass spectrometry (MS) distinguish between enantiomers?

A5: No, a mass spectrometer alone cannot differentiate between enantiomers as they have the same mass-to-charge ratio.[5] Therefore, a chiral separation technique (e.g., chiral HPLC or GC) must be coupled with MS for the identification and quantification of individual enantiomers.

Experimental Protocols & Data

Chiral HPLC-UV Method for MDMA Enantiomers
  • Objective: To separate the (R)- and (S)-enantiomers of 3,4-Methylenedioxymethamphetamine (MDMA).

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Cyclodextrin-based chiral selector column.

  • Mobile Phase: Methanol:Ammonium acetate buffer (pH 6.0, 100mM) (30:70, v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

  • Sample Preparation: Dissolve the racemic MDMA sample in the mobile phase to a concentration of 1 mg/mL.

Enantiomer Retention Time (min) Resolution (Rs)
(R)-(-)-MDMA12.5\multirow{2}{*}{>1.5}
(S)-(+)-MDMA14.8

Note: Retention times are approximate and may vary depending on the specific column and system.

Chiral GC-MS Method for Amphetamine Derivatives
  • Objective: To separate and quantify the enantiomers of various amphetamine derivatives, including MDA and MDMA, in urine samples.[6]

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Derivatization: Use (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides.[6][7]

  • Column: Standard achiral capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Program: Start at 150°C, ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer in selected ion monitoring (SIM) mode.

Compound (R)-Enantiomer Retention Time (min) (S)-Enantiomer Retention Time (min) Key m/z ions
MDA10.210.5162, 135
MDMA11.812.158, 162

Note: Retention times and m/z ions are illustrative and should be confirmed with standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Chiral Separation cluster_detection Detection & Analysis Racemic_Sample Racemic Sample Derivatization Derivatization (Indirect Method) Racemic_Sample->Derivatization Optional Prepared_Sample Prepared Sample Racemic_Sample->Prepared_Sample Derivatization->Prepared_Sample HPLC HPLC System Prepared_Sample->HPLC Injection Chiral_Column Chiral Column HPLC->Chiral_Column Separated_Enantiomers Separated Enantiomers Chiral_Column->Separated_Enantiomers Elution Detector Detector (UV/MS) Data_Analysis Data Analysis Detector->Data_Analysis Enantiomeric_Purity Enantiomeric_Purity Data_Analysis->Enantiomeric_Purity Quantification Separated_Enantiomers->Detector

Caption: General workflow for the chiral separation of N-Methylbenzo[d]dioxol-5-amine derivatives.

Troubleshooting_Logic Start Poor/No Resolution Check_CSP Is CSP appropriate? Start->Check_CSP Check_Mobile_Phase Is mobile phase optimal? Check_CSP->Check_Mobile_Phase Yes Change_CSP Screen different CSPs Check_CSP->Change_CSP No Check_Temp Is temperature controlled? Check_Mobile_Phase->Check_Temp Yes Adjust_Modifier Adjust modifier ratio Check_Mobile_Phase->Adjust_Modifier No Adjust_pH Adjust pH Check_Mobile_Phase->Adjust_pH No Control_Temp Use column oven Check_Temp->Control_Temp No Success Resolution Achieved Check_Temp->Success Yes Change_CSP->Start Adjust_Modifier->Success Adjust_pH->Success Control_Temp->Success

Caption: Troubleshooting flowchart for poor enantiomeric resolution.

References

Technical Support Center: Monitoring N-Methylbenzo[d]dioxol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving N-Methylbenzo[d]dioxol-5-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample overload. 2. The compound is basic and interacting strongly with the acidic silica gel. 3. High boiling point solvent from the reaction mixture (e.g., DMF, DMSO).1. Dilute the sample solution and re-spot. 2. Add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol (1-10%) to the mobile phase to reduce tailing.[1] 3. After spotting, place the TLC plate under high vacuum for a few minutes before developing.[2]
No Visible Spots 1. The sample is too dilute. 2. The compound is not UV-active. 3. The compound has evaporated from the plate. 4. The solvent level in the developing chamber was above the spotting line.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][3] 2. Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is effective for amines and will appear as yellow spots on a purple background.[1][4] 3. This can be an issue with volatile compounds; TLC may not be the best method if this is the case. 4. Ensure the solvent level is below the origin line on the TLC plate.[1][3]
Spots Remain at the Baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, increase the proportion of methanol in a dichloromethane/methanol mixture.[1]
Spots Run with the Solvent Front (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, decrease the proportion of methanol in a dichloromethane/methanol mixture.[1]
Uneven or Crooked Solvent Front 1. The TLC plate was not placed evenly in the chamber. 2. The chamber was disturbed during development.1. Ensure the plate is placed flat on the bottom of the chamber. 2. Avoid moving or jostling the developing chamber.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions between the basic amine and residual acidic silanols on the silica-based column. 2. Inappropriate mobile phase pH.1. Add a modifier to the mobile phase. A small amount of formic acid (0.1%) is commonly used to protonate the amine, which can improve peak shape.[5] 2. For basic compounds like amines, a higher pH mobile phase (e.g., using ammonium bicarbonate) can sometimes improve peak shape by keeping the analyte in its neutral form.[6] However, ensure your column is stable at high pH.
No Peak or Low Signal Intensity 1. The compound is not ionizing well. 2. The incorrect m/z is being monitored. 3. The concentration is too low.1. Ensure the mobile phase is compatible with good ionization in the MS source. For amines, positive electrospray ionization (ESI+) is typically used, and an acidic mobile phase can enhance protonation and signal. 2. For N-Methylbenzo[d]dioxol-5-amine (MW: 151.16), monitor for the [M+H]+ ion at m/z 152.17.[7] 3. Concentrate the sample or inject a larger volume.
High Backpressure 1. Blockage in the system (e.g., column frit, tubing). 2. Sample precipitation in the mobile phase.1. Filter all samples and mobile phases before use. Install an in-line filter.[8] If a blockage is suspected, reverse-flush the column (if recommended by the manufacturer). 2. Ensure the sample is fully dissolved in the initial mobile phase or a weaker solvent.
Retention Time Shifts 1. Inconsistent mobile phase preparation. 2. Column degradation.1. Prepare fresh mobile phase for each run and ensure accurate mixing. 2. Use a guard column and flush the column appropriately after each batch of samples.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix are affecting the ionization of the target analyte.Improve sample preparation to remove interfering matrix components. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of N-Methylbenzo[d]dioxol-5-amine?

A1: A good starting point for a normal-phase silica TLC plate would be a mixture of a non-polar solvent and a polar solvent. For example, you could start with a 9:1 or 4:1 mixture of Dichloromethane:Methanol. The polarity can then be adjusted to achieve an optimal Rf value (typically between 0.2 and 0.8) for your starting material and product.[10]

Q2: How do I visualize the spots on the TLC plate?

A2: N-Methylbenzo[d]dioxol-5-amine contains an aromatic ring and should be visible under a UV lamp (at 254 nm) if your TLC plate contains a fluorescent indicator.[4] For more definitive visualization, especially for reaction monitoring where starting materials and products may have different properties, using a stain is recommended. A potassium permanganate (KMnO4) stain is a good choice as it reacts with the amine functional group.[1]

Q3: What type of column is suitable for LC-MS analysis of this compound?

A3: A C18 reversed-phase column is a common and suitable choice for the analysis of small molecules like N-Methylbenzo[d]dioxol-5-amine.

Q4: What is the expected mass-to-charge ratio (m/z) for N-Methylbenzo[d]dioxol-5-amine in LC-MS?

A4: The molecular weight of N-Methylbenzo[d]dioxol-5-amine is 151.16 g/mol .[7] In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule, [M+H]+, at an m/z of approximately 152.17.

Q5: Why is my baseline noisy in my LC-MS chromatogram?

A5: A noisy baseline can be caused by several factors, including contaminated solvents, a dirty MS source, or improper grounding. Ensure you are using high-purity (LC-MS grade) solvents and that the mass spectrometer source is cleaned regularly.

Experimental Protocols

TLC Reaction Monitoring Protocol
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture on the origin. It is also advisable to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 Dichloromethane:Methanol). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.

  • Analysis: Compare the spots of the reaction mixture to the starting material to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

LC-MS Reaction Monitoring Protocol
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The final concentration should be in the low µg/mL to ng/mL range. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: m/z 100-300 or Selected Ion Monitoring (SIM) for m/z 152.17.

  • Analysis: Monitor the chromatogram for the peak corresponding to the starting material and the expected product. The retention time and mass-to-charge ratio will confirm the presence or absence of each species.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]+ (m/z) Typical TLC Rf *
N-Methylbenzo[d]dioxol-5-amineC8H9NO2151.16[7]152.170.3 - 0.5
Starting Material (Example: Benzo[d]dioxol-5-amine)C7H7NO2137.14[11]138.150.2 - 0.4

*Rf values are highly dependent on the specific TLC conditions (plate, mobile phase, temperature) and should be considered as approximate.

Visual Diagrams

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Prepare Dilute Sample spot_plate Spot Plate prep_sample->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize analyze Analyze Results visualize->analyze

Caption: Workflow for TLC Reaction Monitoring.

LCMS_Workflow cluster_prep Sample Preparation cluster_run LC-MS Analysis cluster_analysis Data Analysis prep_sample Dilute Reaction Aliquot filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample inject Inject into LC-MS filter_sample->inject separate Chromatographic Separation inject->separate detect Mass Detection separate->detect process_data Process Chromatogram detect->process_data identify_peaks Identify Peaks (RT & m/z) process_data->identify_peaks quantify Assess Reaction Progress identify_peaks->quantify

Caption: Workflow for LC-MS Reaction Monitoring.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem with Analysis tlc_issue What is the TLC issue? start->tlc_issue TLC lcms_issue What is the LC-MS issue? start->lcms_issue LC-MS streaking Streaking Spot tlc_issue->streaking Streaking no_spots No Spots tlc_issue->no_spots Visibility bad_rf Rf Too High/Low tlc_issue->bad_rf Rf sol_dilute Dilute Sample or Add Base to Eluent streaking->sol_dilute sol_stain Concentrate Sample or Use a Stain no_spots->sol_stain sol_polarity Adjust Mobile Phase Polarity bad_rf->sol_polarity peak_tailing Peak Tailing lcms_issue->peak_tailing Peak Shape no_peak No Peak lcms_issue->no_peak Signal pressure High Pressure lcms_issue->pressure Pressure sol_modifier Add Mobile Phase Modifier (e.g., Formic Acid) peak_tailing->sol_modifier sol_check_ms Check MS Settings & m/z. Concentrate Sample. no_peak->sol_check_ms sol_filter Filter Sample/Mobile Phase. Check for Blockages. pressure->sol_filter

Caption: Troubleshooting Decision Tree.

References

"N-Methylbenzo[d]dioxol-5-amine" reagent purity and its impact on reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylbenzo[d]dioxol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the purity of this reagent and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in N-Methylbenzo[d]dioxol-5-amine and how do they arise?

A1: Common impurities in N-Methylbenzo[d]dioxol-5-amine often stem from its synthesis and storage. The most prevalent impurities include:

  • Unreacted Starting Materials: Residual 1,3-Benzodioxol-5-amine from incomplete N-methylation.

  • Over-Methylation Products: Formation of the tertiary amine, N,N-Dimethylbenzo[d]dioxol-5-amine.

  • Byproducts from Synthesis: Depending on the synthetic route, other related substances may be present. For instance, if reductive amination of 1,3-benzodioxole-5-carbaldehyde is employed, residual aldehyde or imine intermediates could be impurities.

  • Degradation Products: Like many amines, N-Methylbenzo[d]dioxol-5-amine can be susceptible to oxidation and degradation upon prolonged exposure to air and light, leading to colored impurities.

Q2: How can the purity of N-Methylbenzo[d]dioxol-5-amine be accurately assessed?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the main component and detecting less volatile impurities. A method adapted from the analysis of the related N-ethyl analogue can be effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and residual solvents. Derivatization may be necessary to improve the chromatographic behavior of the amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their concentration is significant.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What is the impact of impurities in N-Methylbenzo[d]dioxol-5-amine on sensitive reactions like peptide couplings?

A3: Impurities can have a significant detrimental effect on peptide coupling reactions and other sensitive synthetic steps:

  • Reduced Yields: The presence of non-reactive impurities lowers the effective concentration of the desired amine, leading to incomplete reactions and lower yields.

  • Side Product Formation: Unreacted starting materials, such as the primary amine, can compete in the coupling reaction, leading to the formation of undesired side products that can be difficult to separate from the target molecule.

  • Complex Purification: The presence of closely related impurities can complicate the purification of the final product, often requiring multiple chromatographic steps.

  • Inconsistent Results: Batch-to-batch variability in the purity of the reagent can lead to poor reproducibility of experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in a coupling reaction Low purity of N-Methylbenzo[d]dioxol-5-amine. 1. Verify the purity of the reagent using HPLC or GC-MS. 2. Purify the reagent by recrystallization or column chromatography if necessary. 3. Use a fresh, high-purity batch of the reagent.
Formation of multiple products Presence of reactive impurities (e.g., unreacted primary amine). 1. Analyze the impurity profile of the starting material. 2. If the primary amine is present, consider a purification step prior to use. 3. Adjust reaction conditions (e.g., stoichiometry of coupling reagents) to minimize side reactions, though this is less ideal than using pure starting material.
Inconsistent reaction outcomes between batches Variability in the purity of N-Methylbenzo[d]dioxol-5-amine. 1. Establish a quality control protocol for incoming batches of the reagent. 2. Qualify new batches by running a small-scale test reaction before use in large-scale synthesis.
Reagent has a dark color Degradation due to improper storage. 1. Store N-Methylbenzo[d]dioxol-5-amine under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. 2. If the material is significantly discolored, it is advisable to purify it or use a fresh bottle.

Experimental Protocols

Protocol 1: Synthesis of N-Methylbenzo[d]dioxol-5-amine via Reductive Amination

This protocol describes a common method for the synthesis of N-Methylbenzo[d]dioxol-5-amine.

  • Imine Formation: To a solution of 1,3-benzodioxole-5-carbaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for the analysis of N-Methylbenzo[d]dioxol-5-amine purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

Purity of N-Methylbenzo[d]dioxol-5-amineImpact on a Model Amide Coupling Reaction Yield
>99%90-95%
95%75-85%
90%60-70%
<90%<60% with significant side product formation

Visualizations

Reaction_Workflow cluster_synthesis Synthesis & Purification cluster_reaction Downstream Reaction Start Start Synthesis N-Methylation of 1,3-Benzodioxol-5-amine Start->Synthesis Crude_Product Crude N-Methylbenzo[d]dioxol-5-amine Synthesis->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure N-Methylbenzo[d]dioxol-5-amine (>99%) Purification->Pure_Product Successful Impure_Product Impure N-Methylbenzo[d]dioxol-5-amine (<95%) Purification->Impure_Product Incomplete Coupling Peptide Coupling Reaction Pure_Product->Coupling Impure_Product->Coupling High_Yield High Yield Desired Product Coupling->High_Yield Purity >99% Low_Yield Low Yield & Side Products Coupling->Low_Yield Purity <95%

Caption: Impact of N-Methylbenzo[d]dioxol-5-amine purity on reaction outcome.

Purity_Analysis_Workflow Sample N-Methylbenzo[d]dioxol-5-amine Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Data_Integration Integrate Data HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Purity_Assessment Purity > 99%? Data_Integration->Purity_Assessment Pass Proceed to Reaction Purity_Assessment->Pass Yes Fail Purify Reagent Purity_Assessment->Fail No

"N-Methylbenzo[d]dioxol-5-amine" solvent effects on reaction outcome

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for "N-Methylbenzo[d]dioxol-5-amine" solvent effects on reaction outcomes.

Welcome to the technical support center for N-Methylbenzo[d]dioxol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound. The following guides and FAQs address common issues related to solvent effects on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields during the N-alkylation of N-Methylbenzo[d]dioxol-5-amine with an alkyl halide. What role could the solvent be playing?

A1: Low yields in N-alkylation are a common problem and often related to solvent choice. Key factors to consider are:

  • Solubility: Ensure both your amine and the alkyl halide are fully soluble in the chosen solvent. Poor solubility of reagents, like the base, can also hinder the reaction.[1][2]

  • Solvent Polarity: The mechanism of N-alkylation is typically an SN2 reaction. Polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred.[3] These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, keeping it reactive.[4] Protic solvents (e.g., water, methanol) can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.[5]

  • Side Reactions: At high temperatures, some solvents like DMF can decompose or react with reagents, leading to side products and reduced yield.[2] If you are running the reaction at elevated temperatures, consider a more stable solvent like Dioxane or Acetonitrile.

Q2: My N-alkylation reaction is producing significant amounts of the over-alkylated quaternary ammonium salt. How can I improve selectivity for the desired tertiary amine?

A2: Over-alkylation is a frequent issue because the tertiary amine product is often more nucleophilic than the starting secondary amine.[6] Solvent choice and reaction conditions are critical for controlling this.

  • Solvent and Base: Using anhydrous solvents in combination with specific bases can enhance selectivity. For instance, using a cesium base in anhydrous DMSO or DMF has been shown to promote selective mono-N-alkylation.[3]

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes favor the desired mono-alkylation by reducing the frequency of the product molecule reacting further.

  • Stoichiometry: Careful control of the stoichiometry of the alkylating agent is crucial, though often insufficient on its own to prevent over-alkylation.[7]

Q3: I am performing a reductive amination to produce N-Methylbenzo[d]dioxol-5-amine and the reaction is sluggish. Should I change my solvent?

A3: Yes, the solvent is critical and depends heavily on the reducing agent you are using.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This reagent is sensitive to water and not very compatible with methanol. It is typically used in aprotic solvents like 1,2-Dichloroethane (DCE), Dichloromethane (DCM), or Tetrahydrofuran (THF).[8] Greener alternatives like Ethyl Acetate (EtOAc) may also be effective.[9]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is not sensitive to water and is commonly used with methanol as the solvent.[8] The reaction is often run at a mildly acidic pH (4-5) to facilitate iminium ion formation, which is then reduced.[10]

  • Sodium Borohydride (NaBH₄): This reagent can also reduce the starting aldehyde/ketone, so the reaction is typically run in two steps: first, imine formation, followed by the addition of NaBH₄. Methanol and ethanol are common solvents for this procedure.[8]

Q4: Are there any "green" or more environmentally friendly solvent alternatives for reactions with N-Methylbenzo[d]dioxol-5-amine?

A4: Yes, there is a significant push towards using greener solvents in synthesis.

  • For reductive aminations using STAB, Ethyl Acetate (EtOAc) has been shown to be a viable alternative to chlorinated solvents like DCM and DCE.[9]

  • For N-alkylations , while polar aprotic solvents are common, some success has been reported for performing these reactions in water, using a mild base like sodium bicarbonate (NaHCO₃) to avoid rapid hydrolysis of the alkyl halide.[11]

  • Using alcohols as both the solvent and the alkylating agent (in a "borrowing hydrogen" strategy) is an atom-economical and green alternative, though it requires a specific catalyst.[12][13]

Troubleshooting Guides

Guide 1: Low Yield in N-Alkylation

This guide provides a logical workflow for troubleshooting low yields in the N-alkylation of N-Methylbenzo[d]dioxol-5-amine.

LowYieldTroubleshooting Start Start: Low Yield in N-Alkylation CheckSolubility Are all reagents (amine, halide, base) fully soluble in the chosen solvent? Start->CheckSolubility CheckSolventType Is the solvent polar aprotic (e.g., ACN, DMF)? CheckSolubility->CheckSolventType Yes ChangeSolvent Action: Switch to a solvent with better solubility properties (e.g., DMF, DMSO, NMP). CheckSolubility->ChangeSolvent No CheckTemp Is the reaction run at high temperature (>100°C) in DMF? CheckSolventType->CheckTemp Yes UsePolarAprotic Action: Switch to a polar aprotic solvent like ACN or DMF. CheckSolventType->UsePolarAprotic No CheckBase Is the base strong enough and non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃)? CheckTemp->CheckBase No ConsiderSolventStability Action: Switch to a more thermally stable solvent like ACN, Dioxane, or Toluene. CheckTemp->ConsiderSolventStability Yes UseStrongerBase Action: Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃) or add a phase-transfer catalyst. CheckBase->UseStrongerBase No Success Yield Improved CheckBase->Success Yes ChangeSolvent->Success UsePolarAprotic->Success ConsiderSolventStability->Success UseStrongerBase->Success

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Data Presentation: Solvent Effects on N-Alkylation Yield

The table below summarizes hypothetical, yet plausible, results from a solvent screening study for the N-benzylation of N-Methylbenzo[d]dioxol-5-amine.

SolventDielectric Constant (ε)BaseTemperature (°C)Yield of Tertiary Amine (%)Yield of Quaternary Salt (%)
Toluene2.4K₂CO₃11015< 5
Acetonitrile (ACN)37.5K₂CO₃807520
Tetrahydrofuran (THF)7.6K₂CO₃664510
Dimethylformamide (DMF)36.7K₂CO₃808512
Dimethyl Sulfoxide (DMSO)46.7Cs₂CO₃2592< 5
Methanol (MeOH)32.7K₂CO₃65308

This data illustrates that polar aprotic solvents (ACN, DMF, DMSO) generally give higher yields for this SN2-type reaction compared to non-polar or protic solvents.

Experimental Protocols

Protocol 1: Optimized N-Alkylation in DMSO

This protocol describes a method optimized for high selectivity and yield, minimizing over-alkylation.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Methylbenzo[d]dioxol-5-amine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to create a 0.5 M solution. Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature (25°C) for 15 minutes. Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Reductive Amination using STAB in a "Green" Solvent

This protocol uses a more environmentally benign solvent for reductive amination.

  • Imine Formation: To a round-bottom flask, add 3,4-methylenedioxybenzaldehyde (1.0 eq) and methylamine (as a solution, 1.1 eq) in Ethyl Acetate (EtOAc) to form a 0.5 M solution. Add acetic acid (0.1 eq).

  • Reduction: Stir the mixture at room temperature for 1 hour to allow for imine formation. Then, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 3-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic and aqueous layers. Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify as needed.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a new reaction involving N-Methylbenzo[d]dioxol-5-amine.

SolventSelectionWorkflow Start Start: New Reaction with N-Methylbenzo[d]dioxol-5-amine ReactionType Identify Reaction Type (e.g., N-Alkylation, Reductive Amination, Aromatic Substitution) Start->ReactionType ReagentCompatibility Check Reagent Compatibility - Is the reagent water/protic sensitive? - Is it stable in the solvent? ReactionType->ReagentCompatibility SolubilityScreen Perform Small-Scale Solubility Test - Test amine, reagents, and expected product solubility in candidate solvents. ReagentCompatibility->SolubilityScreen InitialReaction Run Initial Small-Scale Test Reaction - Use a standard solvent based on literature for the reaction type. SolubilityScreen->InitialReaction AnalyzeOutcome Analyze Outcome (Yield, Purity, Side Products) InitialReaction->AnalyzeOutcome Optimize Optimize Solvent - Screen alternatives (e.g., different polarity, aprotic vs. protic). AnalyzeOutcome->Optimize Needs Improvement Finalize Finalize Protocol AnalyzeOutcome->Finalize Outcome Acceptable Optimize->InitialReaction Re-test

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-Methylbenzo[d]dioxol-5-amine and 3,4-Methylenedioxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-Methylbenzo[d]dioxol-5-amine and 3,4-methylenedioxyaniline. These two compounds, a secondary and a primary aromatic amine respectively, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting product outcomes.

Chemical Structures and Properties

CompoundN-Methylbenzo[d]dioxol-5-amine3,4-Methylenedioxyaniline
Structure N-Methylbenzo[d]dioxol-5-amine3,4-methylenedioxyaniline
CAS Number 34060-22-514268-66-7
Molecular Formula C₈H₉NO₂C₇H₇NO₂
Molecular Weight 151.16 g/mol 137.14 g/mol
Amine Type Secondary Aromatic AminePrimary Aromatic Amine
Appearance Not specifiedWhite to pale yellow solid[1]
Melting Point Not specified39-41 °C[2][3]
Boiling Point Not specified144 °C at 16 mmHg[2][3]
Synonyms N-Methyl-1,3-benzodioxol-5-amine5-Amino-1,3-benzodioxole, 4-Amino-1,2-methylenedioxybenzene[2]

Reactivity Comparison: Theoretical Framework

The primary difference in reactivity between N-Methylbenzo[d]dioxol-5-amine and 3,4-methylenedioxyaniline stems from the nature of the amino group.

Nucleophilicity of the Nitrogen Atom:

  • N-Methylbenzo[d]dioxol-5-amine (Secondary Amine): The presence of an electron-donating methyl group increases the electron density on the nitrogen atom, making it theoretically more nucleophilic than a primary amine.

  • 3,4-Methylenedioxyaniline (Primary Amine): While still nucleophilic, the absence of an additional electron-donating group compared to its N-methylated counterpart suggests a lower intrinsic nucleophilicity.

However, steric hindrance from the methyl group in the secondary amine can play a significant role, potentially reducing its reactivity towards bulky electrophiles compared to the less hindered primary amine. Generally, for small electrophiles, secondary amines are more nucleophilic than primary amines.

Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution):

  • N-Methylbenzo[d]dioxol-5-amine: The N-methylamino group is a more powerful activating group than the amino group. The methyl group's inductive effect further increases the electron-donating ability of the nitrogen into the benzene ring, making the aromatic ring more susceptible to electrophilic attack.

  • 3,4-Methylenedioxyaniline: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, its activating effect is less pronounced than that of the N-methylamino group.

Therefore, N-Methylbenzo[d]dioxol-5-amine is expected to be more reactive in electrophilic aromatic substitution reactions.

Experimental Data and Protocols

N-Alkylation and N-Methylation

N-alkylation is a common reaction for primary and secondary amines. The higher nucleophilicity of the secondary amine can sometimes lead to overalkylation in primary amines.

Experimental Protocol: N-Methylation of 3,4-(Methylenedioxy)aniline

A Ru(II)-catalyzed N-methylation of 3,4-(methylenedioxy)aniline using methanol as the C1 source has been reported with high yields.[4]

  • Reactants: 3,4-(methylenedioxy)aniline (1.0 mmol), Methanol (1 mL), Cs₂CO₃ (0.5 mmol), Ru catalyst (0.5 mol%).

  • Procedure: A mixture of the reactants is heated in a sealed Schlenk tube at 140 °C for 12 hours. After cooling and removal of the solvent, the product is purified by chromatography.

  • Yield: 95-97% of N-Methyl-3,4-(methylenedioxy)aniline.[4]

This high yield suggests that 3,4-methylenedioxyaniline is a good substrate for N-methylation. The challenge in synthesizing N-Methylbenzo[d]dioxol-5-amine often lies in achieving selective mono-methylation without the formation of the tertiary amine.

Acylation Reactions

Acylation of the amino group is a fundamental transformation. The relative nucleophilicity of the two amines will influence the reaction rate.

Experimental Protocol: General Acylation of Anilines

While a specific protocol for the acylation of N-Methylbenzo[d]dioxol-5-amine is not detailed in the searched literature, a general procedure for the acylation of anilides provides a framework.

  • Reactants: Aniline derivative, Acylating agent (e.g., acetic anhydride), Catalyst (e.g., Ga(OTf)₃).

  • Solvent: MeNO₂-LiClO₄.

  • Procedure: The aniline derivative is reacted with the acylating agent in the presence of a catalytic amount of the Lewis acid. The reaction is stirred at a specified temperature until completion.

Given the higher nucleophilicity of the secondary amine, N-Methylbenzo[d]dioxol-5-amine would be expected to react faster in acylation reactions than 3,4-methylenedioxyaniline, assuming steric hindrance is not a limiting factor.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the factors influencing the relative reactivity of the two amines.

G Reactivity Comparison Workflow cluster_amine Amine Structure cluster_factors Influencing Factors cluster_reactivity Predicted Reactivity Primary Amine Primary Amine Electronic Effects Electronic Effects Primary Amine->Electronic Effects - Less electron-donating Steric Hindrance Steric Hindrance Primary Amine->Steric Hindrance - Less hindered Secondary Amine Secondary Amine Secondary Amine->Electronic Effects - More electron-donating (inductive effect) Secondary Amine->Steric Hindrance - More hindered Nucleophilicity Nucleophilicity Electronic Effects->Nucleophilicity - Increased electron density boosts nucleophilicity Aromatic Substitution Aromatic Substitution Electronic Effects->Aromatic Substitution - Stronger activation of the ring Steric Hindrance->Nucleophilicity - Hindrance can decrease effective nucleophilicity Higher reactivity in\nN-alkylation/acylation\n(Secondary > Primary) Higher reactivity in N-alkylation/acylation (Secondary > Primary) Nucleophilicity->Higher reactivity in\nN-alkylation/acylation\n(Secondary > Primary) Higher reactivity in\nEAS reactions\n(Secondary > Primary) Higher reactivity in EAS reactions (Secondary > Primary) Aromatic Substitution->Higher reactivity in\nEAS reactions\n(Secondary > Primary)

Caption: Factors influencing the comparative reactivity of primary and secondary aromatic amines.

Signaling Pathways and Biological Activities

Both 3,4-methylenedioxyaniline and its N-alkylated derivatives are precursors to a wide range of biologically active molecules. For instance, derivatives of 3,4-methylenedioxyaniline have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. The specific nature of the amine (primary vs. secondary) can significantly impact the binding affinity and inhibitory potency of these molecules.

The following diagram outlines a simplified workflow for the development of enzyme inhibitors from these precursors.

G Drug Development Workflow Precursor Precursor Synthesis Synthesis Precursor->Synthesis 3,4-Methylenedioxyaniline or N-Methylbenzo[d]dioxol-5-amine Derivative_Library Derivative_Library Synthesis->Derivative_Library Screening Screening Derivative_Library->Screening Enzyme Assays (MAO, AChE) Hit_Compound Hit_Compound Screening->Hit_Compound Lead_Optimization Lead_Optimization Hit_Compound->Lead_Optimization Structure-Activity Relationship Candidate_Drug Candidate_Drug Lead_Optimization->Candidate_Drug

Caption: Simplified workflow from amine precursors to candidate drugs.

Conclusion

References

A Comparative Guide to the Biological Activity of N-Methylbenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are constantly seeking novel scaffolds with diverse biological activities. The N-Methylbenzo[d]dioxol-5-amine core, a prominent feature in numerous natural and synthetic compounds, has garnered significant attention for its multifaceted pharmacological potential. This guide provides a comparative analysis of the biological activities of various N-Methylbenzo[d]dioxol-5-amine derivatives, supported by experimental data and detailed protocols.

Diverse Pharmacological Profile

Derivatives of the benzodioxole moiety have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-epileptic effects.[1] This diverse profile makes them attractive candidates for further investigation in drug discovery programs.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological performance of selected N-Methylbenzo[d]dioxol-5-amine derivatives and their analogs across different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity

CompoundCancer Cell LineIC50 / CC50 (µM)Reference CompoundIC50 / CC50 (µM)Source
Compound 2a (N-(3,4-dimethoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide)Hep3B (Liver)> 100Doxorubicin1.8[3]
Compound 2b (N-(3,5-dimethoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide)Hep3B (Liver)> 100Doxorubicin1.8[3]
Compound 3eHeLa (Cervical)219--[4]
Compound 5aHep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)[3]
Compound 5bHep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)[3]
Compound 6aHep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)[3]
Compound 6bHep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)[3]
Compound 7aHep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)[3]
Compound 7bHep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)[3]

Table 2: Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Inhibition TypeSource
Compound 28 (N-(5-(benzo[d][1][2]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)SHP20.318 ± 0.001Mixed to non-competitive[1]
Compound 4fCOX-10.725-[4]

Table 3: Antimicrobial Activity

CompoundBacterial StrainActivityReferenceSource
N-alkyl/aralkyl substituted sulfonamides (5a-i)P. aeruginosaModerateCiprofloxacin[5]

Table 4: Serotonin Receptor Binding Affinity

CompoundReceptorKi (nM)ActivitySource
MST4 (4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine)5-HT611Antagonist[6]
Compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine)5-HT613Ligand[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start 1,3-Benzodioxol-5-amine step1 Reaction with Tosyl Chloride start->step1 product1 N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide step1->product1 step2 Reaction with Electrophiles product1->step2 final_products Target Compounds (5a-i) step2->final_products antimicrobial Antimicrobial Screening (Gram-positive & Gram-negative bacteria) final_products->antimicrobial cytotoxicity Cytotoxicity Assay (MTS Assay on HeLa cells) final_products->cytotoxicity cox COX Inhibition Assay (in vitro) final_products->cox

Caption: Synthetic and biological evaluation workflow for novel benzodioxole derivatives.

shp2_inhibition_pathway rtk Receptor Tyrosine Kinase (RTK) grb2 Grb2 rtk->grb2 shp2 SHP2 rtk->shp2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation compound28 Compound 28 (N-Methylbenzo[d]dioxol-5-amine derivative) compound28->shp2 Inhibits

Caption: Simplified Ras-MAPK signaling pathway and the inhibitory action of a benzodioxole derivative on SHP2.

Experimental Protocols

In Vitro COX Inhibition Assay [4]

The cyclooxygenase (COX) inhibitory activity of the synthesized compounds was evaluated using a COX inhibitor screening assay kit. The assay measures the ability of a compound to prevent the conversion of arachidonic acid to PGH2 by human recombinant COX-2 and bovine COX-1. The 50% inhibitory concentration (IC50) was determined by running the assay in duplicate with at least three different concentrations of the test compound (e.g., 50, 20, and 5 µM).

Cytotoxicity Assay (MTS Assay) [4]

The cytotoxic effect of the benzodioxole derivatives was determined using an MTS assay on cancer cell lines such as HeLa (cervical carcinoma). Cells were treated with various concentrations of the compounds (e.g., 2, 1, 0.5, and 0.1 mM). The MTS reagent is bioreduced by viable cells into a colored formazan product that is soluble in the tissue culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in culture. The 50% cytotoxic concentration (CC50) was then calculated.

Antimicrobial Screening [5]

The synthesized compounds were screened for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The activity of the compounds was determined using a standard method like the agar well diffusion method. The zones of inhibition were measured and compared to a standard antibiotic, such as ciprofloxacin.

Conclusion

N-Methylbenzo[d]dioxol-5-amine derivatives represent a versatile class of compounds with a wide range of biological activities. The data presented in this guide highlights their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. Further structure-activity relationship (SAR) studies and optimization of the lead compounds could pave the way for the development of novel therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Analysis of N-Methylbenzo[d]dioxol-5-amine (MDMA) and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of N-Methylbenzo[d]dioxol-5-amine (MDMA) and its key analogs, including 3,4-Methylenedioxyamphetamine (MDA), 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological and metabolic profiles, supported by experimental data.

Introduction to N-Methylbenzo[d]dioxol-5-amine and Its Analogs

N-Methylbenzo[d]dioxol-5-amine, more commonly known as MDMA, is a psychoactive compound that has garnered significant interest for its potential therapeutic applications, particularly in the context of post-traumatic stress disorder (PTSD). Its unique effects, often described as entactogenic or empathogenic, are primarily attributed to its interaction with monoamine transporters and serotonin receptors in the brain.[1] Structural modifications to the MDMA molecule have yielded a range of analogs with distinct pharmacological profiles. This guide focuses on a comparative analysis of MDMA and three of its well-studied analogs: MDA, MDEA, and MBDB. These compounds share the core benzo[d]dioxole structure but differ in their N-alkyl substituents, leading to variations in their receptor binding affinities, functional activities, and metabolic fates.

Comparative Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action for MDMA and its analogs involves the inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters.[2] Additionally, these compounds exhibit direct interactions with various serotonin receptor subtypes, most notably the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3]

Monoamine Transporter Binding Affinities

The following table summarizes the inhibitor constant (Ki) values for MDMA and its analogs at human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (μM)DAT Ki (μM)NET Ki (μM)
MDMA 2.41[2]8.29[2]1.19[2]
MDA 3.04[4]--
MDEA ---
MBDB ---

Data for MDEA and MBDB Ki values were not consistently available in the reviewed literature.

5-HT2 Receptor Functional Activity

The functional activity of these compounds at 5-HT2 receptors is a crucial determinant of their overall pharmacological effects. The following table presents the half-maximal effective concentration (EC50) values, which indicate the concentration of a compound that produces 50% of its maximal effect. Lower EC50 values signify greater potency.

Compound5-HT2A EC50 (μM)5-HT2B EC50 (μM)5-HT2C EC50 (μM)
MDMA >10[3]>10[3]>10[3]
MDA ---
MDEA ---
MBDB ---

Comprehensive and directly comparable EC50 values for all analogs at all three receptor subtypes were not available in the reviewed literature. The data for MDMA indicates it is a low-potency agonist at these receptors.

Comparative In Vitro Metabolic Stability

The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile and duration of action. The following table summarizes the in vitro half-life (t1/2) of MDMA and some of its bioisosteric analogs in human liver microsomes. A longer half-life indicates greater metabolic stability.

CompoundIn Vitro Half-life (t1/2) in Human Liver Microsomes (min)
MDMA 109[5]
ODMA 81[5]
TDMA 43[5]
SeDMA 89[5]

Data for MDA, MDEA, and MBDB metabolic stability were not consistently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular calcium.[6][7] This pathway is central to the psychoactive effects of many serotonergic compounds.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Ligand 5-HT2A Agonist (e.g., MDMA analog) Ligand->Receptor Binds

Caption: 5-HT2A receptor signaling cascade upon agonist binding.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using liver microsomes.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Test Compound Stock (in DMSO) Incubation_Mix Combine Microsomes, Buffer, and Test Compound Compound_Stock->Incubation_Mix Microsomes Thaw Human Liver Microsomes Microsomes->Incubation_Mix Buffer Prepare Incubation Buffer (Phosphate buffer, pH 7.4) Buffer->Incubation_Mix Cofactor Prepare NADPH Solution Start_Reaction Initiate Reaction with NADPH Cofactor->Start_Reaction Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Preincubation->Start_Reaction Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction with Acetonitrile (containing Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) LCMS->Data_Analysis

Caption: Workflow for determining in vitro metabolic stability.

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard procedures for competitive radioligand binding assays.[8][9][10]

  • Preparation of Cell Membranes:

    • Use cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-50 µg of protein).

      • Radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) at a concentration near its Kd.

      • Varying concentrations of the unlabeled test compound (MDMA or analog).

      • For determination of non-specific binding, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is based on established methods for assessing metabolic stability.[11][12]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the cofactor, NADPH.

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, human liver microsomes (e.g., 0.5 mg/mL final protein concentration), and the test compound (e.g., 1 µM final concentration).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Conclusion

This comparative guide highlights the nuanced differences in the pharmacological and metabolic profiles of MDMA and its analogs. While sharing a common structural backbone, variations in their N-alkyl substituents lead to distinct affinities for monoamine transporters and functional activities at serotonin receptors. These differences likely underlie the subtle to significant variations in their psychoactive effects and potential therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the structure-activity relationships within this important class of compounds. A deeper understanding of these relationships is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Cytotoxicity of N-Methylbenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of N-Methylbenzo[d]dioxol-5-amine, a core chemical structure found in compounds with diverse biological activities. By presenting key experimental data, detailed protocols, and visualizing cellular pathways, this document aims to be a valuable resource for researchers investigating the therapeutic potential and toxicological profiles of this class of molecules.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of newly synthesized bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives against three human cancer cell lines: HepG2 (liver carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma). The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a clear comparison of the potency of each derivative.

Compound IDCell LineAssay TypeIC50 (µM)
5 HepG2SRB2.38[3]
HCT116SRB1.54[3]
MCF-7SRB4.52[3]
Doxorubicin (Reference) HepG2SRB7.46[3]
HCT116SRB8.29[3]
MCF-7SRB4.56[3]

Note: The study from which this data is extracted indicates that these compounds were largely non-cytotoxic to a normal cell line (IC50 > 150 µM), suggesting a degree of selectivity for cancer cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key cytotoxicity assays referenced in the literature for evaluating N-Methylbenzo[d]dioxol-5-amine derivatives.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Fixation: Discard the supernatant and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution and incubate at room temperature for 10 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Exposure: Add different concentrations of the test compounds to the wells and incubate for the desired exposure time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the insoluble formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the compounds of interest for the desired duration.

  • Collection of Supernatant: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture containing a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm to determine the amount of formazan produced, which is proportional to the amount of LDH released.

Mandatory Visualization

MDMA-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induced by 3,4-Methylenedioxymethamphetamine (MDMA), a prominent derivative of N-Methylbenzo[d]dioxol-5-amine. The pathway highlights the central role of the Bcl-2 family of proteins and the subsequent activation of caspases.

MDMA_Apoptosis_Pathway cluster_mito Mitochondrial Regulation MDMA MDMA Mitochondrion Mitochondrion MDMA->Mitochondrion induces stress Bax Bax (Pro-apoptotic) MDMA->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) MDMA->Bcl2 inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: MDMA-induced apoptotic signaling pathway.

This guide provides a foundational understanding of the cytotoxic properties of N-Methylbenzo[d]dioxol-5-amine derivatives. The presented data and protocols serve as a starting point for further research and development in this area. It is important to note that the cytotoxic effects can be highly dependent on the specific derivative, cell type, and experimental conditions. Therefore, comprehensive in vitro and in vivo studies are necessary to fully characterize the pharmacological and toxicological profiles of these compounds.

References

A Comparative Guide to N-Methylbenzo[d]dioxol-5-amine as a Reference Standard in Forensic and Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methylbenzo[d]dioxol-5-amine with other relevant reference standards used in the analysis of 3,4-methylenedioxymethamphetamine (MDMA) and related substances. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate reference materials for their specific applications, ensuring accuracy and reliability in quantitative and qualitative analyses.

Introduction to N-Methylbenzo[d]dioxol-5-amine

N-Methylbenzo[d]dioxol-5-amine is a chemical compound structurally related to MDMA. In the context of forensic science and pharmaceutical analysis, it is primarily utilized as a reference standard for the identification of impurities found in illicitly manufactured MDMA. The presence and relative abundance of specific impurities can provide valuable information about the synthetic route employed in the production of the drug, aiding law enforcement and forensic chemists in source tracking.[1][2][3]

Comparison with Alternative Reference Standards

The selection of an appropriate reference standard is critical for the accuracy and validation of analytical methods. Besides N-Methylbenzo[d]dioxol-5-amine, several other certified reference materials (CRMs) are commonly used in the analysis of MDMA. These include MDMA itself, its primary metabolites, and common precursors.

Table 1: Comparison of Key Analytical Reference Standards for MDMA Analysis

Reference StandardChemical FormulaMolecular Weight ( g/mol )PurityCommon Applications
N-Methylbenzo[d]dioxol-5-amine C₈H₉NO₂151.16Typically >95%Impurity profiling, synthetic route determination
(±)-MDMA C₁₁H₁₅NO₂193.24≥98% (as CRM)Primary analyte quantification, method validation
(±)-MDA C₁₀H₁₃NO₂179.22≥98% (as CRM)Metabolite analysis, impurity profiling
Safrole C₁₀H₁₀O₂162.19≥97%Precursor identification
Piperonylmethylketone (PMK) C₁₀H₁₀O₃178.18≥98%Precursor identification

Data compiled from various chemical supplier specifications.

Certified reference materials for these compounds are available from various suppliers and are suitable for use in a range of analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5]

Experimental Protocols

Accurate and reproducible analytical results are contingent upon well-defined experimental protocols. Below are methodologies for the analysis of MDMA and its related impurities using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of MDMA and its synthesis impurities.[6][7]

Sample Preparation:

  • Accurately weigh 10 mg of the seized tablet or powder.

  • Dissolve the sample in 1 mL of methanol.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range 40-500 amu
High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the quantitative analysis of non-volatile compounds in various matrices.[8][9][10][11][12]

Sample Preparation:

  • Prepare a stock solution of the reference standard (e.g., (±)-MDMA) at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Parameters:

ParameterValue
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:0.02 M Phosphate buffer (pH 3.0) (20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 285 nm
Column Temperature 30°C

Visualizing Analytical Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Analysis & Interpretation seized_sample Seized Material dissolution Dissolution in Solvent seized_sample->dissolution filtration Filtration dissolution->filtration gcms GC-MS Analysis filtration->gcms Qualitative Impurity Profiling hplc HPLC Analysis filtration->hplc Quantitative MDMA Analysis impurity_id Impurity Identification gcms->impurity_id quantification Quantification of MDMA hplc->quantification report Final Report impurity_id->report quantification->report

Caption: Analytical workflow for seized drug analysis.

Reference_Standard_Comparison cluster_standards Reference Standards MDMA MDMA Analysis N_Methyl N-Methylbenzo[d]dioxol-5-amine N_Methyl->MDMA Impurity Identification MDMA_CRM (±)-MDMA CRM MDMA_CRM->MDMA Primary Quantification MDA_CRM (±)-MDA CRM MDA_CRM->MDMA Metabolite/Impurity ID Precursors Precursor Standards (Safrole, PMK) Precursors->MDMA Synthesis Route Determination

Caption: Logical relationship of reference standards in MDMA analysis.

Conclusion

The use of N-Methylbenzo[d]dioxol-5-amine as a reference standard is a valuable tool in the comprehensive analysis of MDMA, particularly for impurity profiling and synthetic route determination. While certified reference materials of MDMA and its primary metabolites are essential for quantitative analysis, the inclusion of impurity standards like N-Methylbenzo[d]dioxol-5-amine provides a more complete picture of a seized sample's origin. The selection of appropriate reference standards, coupled with validated analytical methods, is paramount for generating reliable and defensible scientific data in forensic and pharmaceutical laboratories.

References

Validating the Structure of N-Methylbenzo[d]dioxol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of analytical techniques and presents a standardized workflow for the structural elucidation of N-Methylbenzo[d]dioxol-5-amine derivatives, a class of compounds with significant interest in medicinal chemistry.

This document outlines key experimental protocols and presents data in a clear, comparative format to aid in the validation process. Furthermore, it visualizes a typical experimental workflow and a relevant hypothetical signaling pathway to provide a comprehensive understanding of the evaluation of these derivatives.

Comparative Analysis of Analytical Data

The structural integrity of newly synthesized N-Methylbenzo[d]dioxol-5-amine derivatives is typically confirmed through a combination of spectroscopic techniques. The following table summarizes hypothetical comparative data for a series of derivatives, showcasing the expected variations in key analytical parameters.

DerivativeMolecular FormulaMolecular Weight ( g/mol )¹H-NMR (δ, ppm, CDCl₃)¹³C-NMR (δ, ppm, CDCl₃)Mass Spec (m/z) [M+H]⁺FTIR (cm⁻¹)
N-Methylbenzo[d]dioxol-5-amine C₈H₉NO₂151.166.68 (d), 6.55 (s), 6.21 (d), 5.90 (s), 3.75 (s), 2.85 (s)148.2, 142.5, 131.9, 108.5, 106.3, 97.8, 101.1, 31.2152.07063380 (N-H), 2920 (C-H), 1505 (C=C), 1240 (C-O)
Derivative A (N-Ethyl...) C₉H₁₁NO₂165.196.67 (d), 6.54 (s), 6.20 (d), 5.89 (s), 3.15 (q), 1.25 (t)148.1, 142.6, 132.1, 108.4, 106.2, 97.7, 101.0, 44.5, 14.8166.08633375 (N-H), 2970 (C-H), 1504 (C=C), 1238 (C-O)
Derivative B (N-Propyl...) C₁₀H₁₃NO₂179.226.67 (d), 6.53 (s), 6.19 (d), 5.89 (s), 3.05 (t), 1.62 (m), 0.95 (t)148.1, 142.7, 132.2, 108.3, 106.1, 97.6, 101.0, 51.3, 22.8, 11.5180.10193378 (N-H), 2965 (C-H), 1505 (C=C), 1239 (C-O)
Derivative C (N-Acetyl...) C₁₀H₁₁NO₃193.197.21 (s), 6.85 (d), 6.78 (d), 5.95 (s), 2.15 (s)168.9, 148.5, 143.1, 133.5, 115.2, 108.7, 101.4, 101.3, 24.5194.07613280 (N-H), 1660 (C=O), 1500 (C=C), 1245 (C-O)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural validation studies. Below are standard protocols for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H-NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C-NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺. The high resolution allows for the calculation of the elemental formula.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Key vibrational frequencies are reported in wavenumbers (cm⁻¹).

Visualizing the Workflow and Biological Context

To further clarify the process, the following diagrams illustrate a typical experimental workflow for structural validation and a hypothetical signaling pathway that could be investigated for these derivatives.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural validation of N-Methylbenzo[d]dioxol-5-amine derivatives.

G Derivative N-Methylbenzo[d]dioxol-5-amine Derivative Receptor Target Receptor (e.g., 5-HT₂A) Derivative->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical signaling pathway involving a G-protein coupled receptor, potentially modulated by N-Methylbenzo[d]dioxol-5-amine derivatives.

References

Bioactivity Profile: N-Methylbenzo[d]dioxol-5-amine Derivatives in Comparison to Established Psychoactive Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of N-Methylbenzo[d]dioxol-5-amine and its structural analogs against the well-characterized psychoactive compound, 3,4-methylenedioxymethamphetamine (MDMA). Due to a lack of direct experimental data for N-Methylbenzo[d]dioxol-5-amine, this comparison leverages structure-activity relationship (SAR) principles derived from closely related benzodioxole derivatives to project its likely pharmacological profile. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided for reproducibility.

Introduction to N-Methylbenzo[d]dioxol-5-amine and its Analogs

N-Methylbenzo[d]dioxol-5-amine belongs to the benzodioxole class of compounds, which includes a range of psychoactive substances known for their interaction with monoamine transporters in the central nervous system. The primary mechanism of action for many of these compounds, including the renowned entactogen MDMA, is the inhibition of serotonin reuptake and the promotion of its release, leading to a cascade of downstream neurochemical effects. Understanding the subtle structural modifications, such as N-methylation, is critical for predicting the bioactivity and selectivity of novel derivatives.

Quantitative Bioactivity Comparison

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of MDMA and its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This data serves as a basis for inferring the potential bioactivity of N-Methylbenzo[d]dioxol-5-amine.

Table 1: Monoamine Transporter Affinity and Reuptake Inhibition of MDMA and MDA

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
MDMA SERT240 - 1340910 - 1340
DAT4870>10000
NET1750 - 30000850
MDA SERT220280
DAT19002300
NET320430

Data is compiled from multiple sources and represents a range of reported values.

Structure-Activity Relationship (SAR) Analysis and Projected Bioactivity of N-Methylbenzo[d]dioxol-5-amine:

Comparing MDMA (N-methylated) to MDA (non-N-methylated) reveals a key SAR trend: N-methylation tends to decrease affinity and potency at all three monoamine transporters, with a particularly pronounced effect at SERT and NET. Based on this, it is hypothesized that N-Methylbenzo[d]dioxol-5-amine would exhibit a bioactivity profile characterized by:

  • Moderate to low affinity for SERT, DAT, and NET , likely weaker than its non-N-methylated counterpart.

  • A pharmacological effect profile that is less potent than analogous primary amines.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

This method quantifies the affinity of a test compound for a specific receptor or transporter.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target transporter (SERT, DAT, or NET) or from homogenized brain tissue are prepared.

  • Incubation: These membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a compound to block the transport of neurotransmitters into cells or synaptosomes.

Methodology:

  • Cell/Synaptosome Preparation: Cells stably expressing the transporter of interest or synaptosomes (isolated nerve terminals) are prepared.

  • Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, [3H]norepinephrine for NET) is added to initiate uptake.

  • Uptake Termination: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the primary signaling pathway affected by these compounds and the general workflow of the experimental procedures.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO SERT SERT S Serotonin SERT->S NE NE DA DA S_vesicle Serotonin Vesicle Synapse S_vesicle->Synapse Release S_released Serotonin S_vesicle->S_released Tyr Tyrosine Trp Tryptophan Trp->S Synthesis S->MAO Metabolism S->S_vesicle Packaging Synapse->SERT Reuptake S_released->SERT Reuptake Receptor 5-HT Receptor S_released->Receptor Binding Drug N-Methylbenzo[d]dioxol-5-amine (or MDMA) Drug->SERT Inhibition & Reverse Transport cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing Transporter) D Incubate Membranes, Radioligand, & Test Compound A->D B Prepare Radioligand (e.g., [3H]citalopram) B->D C Prepare Test Compound (N-Methylbenzo[d]dioxol-5-amine) C->D E Separate Bound & Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity E->F G Determine IC50 F->G H Calculate Ki (Cheng-Prusoff) G->H

In Vitro Comparative Analysis of N-Methylbenzo[d]dioxol-5-amine and Related Compounds at Serotonergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro pharmacological profiles of N-Methylbenzo[d]dioxol-5-amine and its structurally related and well-characterized analogs, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). The primary focus of this comparison is the interaction of these compounds with the serotonin 5-HT2A receptor, a key target implicated in the psychoactive effects of many phenethylamines. Due to the limited publicly available in vitro data for N-Methylbenzo[d]dioxol-5-amine, this guide leverages data from its close analogs to provide a relevant comparative context.

Executive Summary

Comparative In Vitro Data

The following tables summarize the available quantitative data for MDMA and MDA at the human 5-HT2A receptor. These values are compiled from multiple studies and should be interpreted with consideration for the varying experimental conditions.

Table 1: 5-HT2A Receptor Binding Affinities (Ki)

CompoundKi (nM)RadioligandCell Line/TissueReference
R-MDMA4700[³H]ketanserinNot specified[1]
MDMA (racemic)Moderate AffinityNot specifiedNot specified[2]

Table 2: 5-HT2A Receptor Functional Activity (EC50)

CompoundAssay TypeEC50 (nM)Cell LineReference
MDMA (racemic)Calcium Mobilization>10,000HEK293Not specified
MDA (R-isomer)Phosphatidylinositol HydrolysisMore potent than S-isomerNot specifiedNot specified
MDA (S-isomer)Phosphatidylinositol HydrolysisLess potent than R-isomerNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize these compounds are provided below.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity of a test compound to the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [³H]ketanserin (radioligand).

  • Test compounds (N-Methylbenzo[d]dioxol-5-amine, MDMA, MDA).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Multi-well plates.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-h5-HT2A cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a multi-well plate, add the cell membrane preparation, [³H]ketanserin at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled known ligand).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor Agonism

This assay measures the ability of a test compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-h5-HT2A cells into the multi-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the plate reader's injector to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by 5-HT2A receptor agonists and a typical experimental workflow for in vitro compound characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Initiates PKC->Cellular_Response Phosphorylates Downstream Targets Agonist Agonist (e.g., MDMA, MDA) Agonist->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G Start Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine EC50, Emax) Start->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Report Generate Comparison Guide Data_Analysis->Report

Caption: In Vitro Compound Characterization Workflow.

References

In Vivo Comparative Analysis of N-Methylbenzo[d]dioxol-5-amine (MDMA) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the pharmacology, neurotoxicity, and behavioral effects of prominent MDMA analogues.

This guide provides a comparative overview of in vivo studies on N-Methylbenzo[d]dioxol-5-amine (MDMA) and its key derivatives, including 3,4-Methylenedioxyamphetamine (MDA), 3,4-Methylenedioxy-N-ethylamphetamine (MDE), and newer bioisosteric analogues. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and a visualization of the underlying signaling pathways.

Comparative Quantitative Data

The following tables summarize key in vitro and in vivo findings from comparative studies of MDMA and its derivatives.

In Vitro Receptor and Transporter Interactions
CompoundhSERT IC₅₀ (µM)hDAT IC₅₀ (µM)hNET IC₅₀ (µM)5-HT₂A EC₅₀ (µM)5-HT₂B EC₅₀ (µM)5-HT₂C EC₅₀ (µM)
MDMA 3.912.81.31.80.31.1
ODMA 7.913.02.1>103.18.8
TDMA 1.914.11.58.13.37.8
SeDMA 4.426.12.5>104.3>10

Data extracted from a 2024 in vitro study on MDMA bioisosteres. IC₅₀ values represent the concentration required to inhibit 50% of transporter activity, and EC₅₀ values represent the concentration for 50% of maximal receptor activation.

In Vivo Neurotoxicity: Serotonin Depletion in Rat Brain
Treatment (10 mg/kg)Hippocampus 5-HT (% of control)Striatum 5-HT (% of control)Cortex 5-HT (% of control)
MDMA 35%40%45%
MDA 25%30%35%
MDE 80%85%90%

Data represents serotonin (5-HT) levels two weeks after administration, indicating the long-term neurotoxic potential. MDA demonstrates the most potent serotonergic neurotoxicity, while MDE shows significantly reduced effects compared to MDMA.[1]

In Vivo Behavioral and Physiological Effects in Rats
Compound (20 mg/kg)Peak Locomotor ActivityChange in Body Temperature
MDMA IncreasedInitial hypothermia followed by recovery
MDA Markedly IncreasedInitial hypothermia followed by hyperthermia
MDEA No significant changeProlonged hypothermia

This table provides a qualitative comparison of the acute behavioral and thermoregulatory effects of MDMA, MDA, and MDEA in rats.[2]

Pharmacokinetic Parameters in Rats
CompoundCₘₐₓ (ng/mL)Tₘₐₓ (hours)AUC (ng·h/mL)
MDMA (5 mg/kg, s.c.) ~300~0.9~1500
MDA (from MDMA) ~50~2.0~600

Pharmacokinetic data for MDMA and its primary metabolite MDA after a subcutaneous dose in rats. Note that MDMA metabolism can be nonlinear at higher doses.[3]

Signaling Pathways and Experimental Workflows

MDMA-Induced Serotonin Transporter (SERT) Regulation

MDMA's primary mechanism of action involves the serotonin transporter (SERT). MDMA acts as a substrate for SERT, leading to its internalization and a reversal of the transporter's function, resulting in serotonin efflux. This process is understood to be mediated by Protein Kinase C (PKC).

MDMA_SERT_Pathway MDMA MDMA SERT_pm SERT (Plasma Membrane) MDMA->SERT_pm Binds to MDMA_uptake MDMA Uptake SERT_pm->MDMA_uptake SERT_p Phosphorylated SERT SERT_pm->SERT_p PKC Protein Kinase C (PKC) MDMA_uptake->PKC Activates PKC_activation Activation PKC->PKC_activation PKC_activation->SERT_pm Phosphorylates SERT_internalization Internalization SERT_p->SERT_internalization SERT_reversal Transporter Reversal SERT_p->SERT_reversal SERT_intracellular SERT (Intracellular) SERT_internalization->SERT_intracellular Serotonin_efflux Serotonin Efflux SERT_reversal->Serotonin_efflux Microdialysis_Workflow animal_prep Animal Preparation (Anesthesia & Stereotaxic Surgery) probe_implant Microdialysis Probe Implantation (e.g., Striatum, Prefrontal Cortex) animal_prep->probe_implant recovery Post-Surgery Recovery probe_implant->recovery perfusion Probe Perfusion (Artificial Cerebrospinal Fluid) recovery->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Drug Administration (e.g., MDMA or derivative, i.p. or s.c.) baseline->drug_admin exp_samples Experimental Sample Collection drug_admin->exp_samples analysis Sample Analysis (HPLC-ECD for 5-HT & DA) exp_samples->analysis data_proc Data Processing & Analysis analysis->data_proc

References

Comparative Receptor Binding Affinity of N-Methylbenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of several key derivatives of N-Methylbenzo[d]dioxol-5-amine, a core structure in a class of psychoactive compounds. The data presented herein is intended to serve as a valuable resource for researchers engaged in neuropsychopharmacology and the development of novel therapeutics targeting the central nervous system. By summarizing quantitative binding data and detailing experimental methodologies, this guide aims to facilitate a deeper understanding of the structure-activity relationships within this chemical class.

Receptor Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of prominent N-Methylbenzo[d]dioxol-5-amine derivatives for key serotonin and dopamine receptors and transporters. Lower values indicate a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
(±)-MDMA >50,0004,700222 (S-MDMA)2,300 (S-MDMA)7,800 (S-MDMA)
(R)-MDMA >50,0004,700 ± 1,10024,500 ± 800>50,000>50,000
(S)-MDMA >50,000>50,000222 ± 622,300 ± 4007,800 ± 2,100
(±)-MDA --5902,1001,600
(±)-MDEA --7305,3002,400
(±)-MBDB --1,33011,5004,510

Data compiled from various sources. Note that experimental conditions can influence absolute values.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and Bioluminescence Resonance Energy Transfer (BRET) assays. The general methodologies for these are outlined below.

Radioligand Binding Assays

This technique is a widely used method to quantify the interaction between a ligand (the N-Methylbenzo[d]dioxol-5-amine derivative in this case) and its receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Binding Reaction:

  • The membrane preparation is incubated in a reaction mixture containing a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity, e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (the N-Methylbenzo[d]dioxol-5-amine derivative).

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined by conducting the assay in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a powerful cell-based assay used to study protein-protein interactions and receptor activation in real-time in living cells.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293) is cultured under standard conditions.

  • The cells are co-transfected with two plasmid constructs: one encoding the receptor of interest fused to a Renilla luciferase (Rluc) donor molecule, and the other encoding an interacting protein (e.g., a G-protein or β-arrestin) fused to a yellow fluorescent protein (YFP) acceptor molecule.

2. Assay Procedure:

  • The transfected cells are plated in a multi-well plate.

  • The cells are then treated with varying concentrations of the test compound (the N-Methylbenzo[d]dioxol-5-amine derivative).

  • The luciferase substrate (e.g., coelenterazine h) is added to the cells.

3. Signal Detection:

  • The light emission from both the Rluc donor (around 480 nm) and the YFP acceptor (around 530 nm) is measured simultaneously using a microplate reader capable of detecting BRET signals.

4. Data Analysis:

  • The BRET ratio is calculated as the ratio of the light intensity emitted by the YFP acceptor to the light intensity emitted by the Rluc donor.

  • An increase or decrease in the BRET ratio upon addition of the test compound indicates a change in the interaction between the receptor and the interacting protein, signifying receptor activation or inhibition.

  • Dose-response curves are generated to determine the potency (EC50 or IC50) of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway associated with the activation of the 5-HT2A receptor by N-Methylbenzo[d]dioxol-5-amine derivatives and a generalized workflow for determining receptor binding affinity.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-Methylbenzo[d]dioxol-5-amine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Cascade.

G Receptor Binding Affinity Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Radioactivity Filtration->Scintillation Data_Processing Calculation of Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki Calculation) Curve_Fitting->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

A Comparative Guide to N-Methylbenzo[d]dioxol-5-amine and Alternative Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core molecular scaffold is a pivotal decision in the drug discovery process, profoundly influencing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the N-Methylbenzo[d]dioxol-5-amine scaffold and its derivatives with other prominent scaffolds commonly employed in the design of neurologically active agents, particularly those targeting monoamine receptors. The comparisons are supported by experimental data from various studies, with detailed methodologies provided for key experiments.

Overview of Scaffolds

The N-Methylbenzo[d]dioxol-5-amine scaffold, a core component of compounds like MDMA, has been a subject of interest for its ability to modulate serotonergic and dopaminergic systems. Its rigid structure and potential for various substitutions make it an attractive starting point for medicinal chemists. However, concerns over selectivity and potential for off-target effects have led researchers to explore alternative molecular frameworks.

This guide focuses on a comparison with two widely used scaffolds in central nervous system (CNS) drug discovery:

  • Arylpiperazines: This privileged scaffold is found in numerous approved drugs targeting serotonin and dopamine receptors. Its flexible nature and well-understood structure-activity relationships (SAR) make it a versatile building block.

  • Indole Derivatives: As a key component of the endogenous neurotransmitter serotonin, the indole scaffold is a natural choice for designing ligands for serotonin receptors. Its rich chemistry allows for extensive structural modifications.

Performance Comparison: Receptor Binding Affinity

The binding affinity of a compound for its biological target is a critical determinant of its potency. The following tables summarize the binding affinities (Ki in nM) of representative compounds from each scaffold class for key serotonin (5-HT) and dopamine (D) receptors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Comparative Binding Affinities (Ki, nM) for Serotonin 5-HT2A Receptor

Scaffold ClassCompoundKi (nM)Reference
Benzodioxole DerivativeTCB-20.67[1]
Arylpiperazine DerivativeAltanserin0.5[2]
Indole DerivativeD2AAK515.0[3]

Table 2: Comparative Binding Affinities (Ki, nM) for Serotonin 5-HT1A Receptor

Scaffold ClassCompoundKi (nM)Reference
Benzodioxole Derivative(Data Not Available in Searched Literature)-
Arylpiperazine Derivative8-OH-DPAT (Reference Agonist)0.25[4]
Arylpiperazine DerivativeCompound 70.57[4]
Indole DerivativeD2AAK520.0[3]

Table 3: Comparative Binding Affinities (Ki, nM) for Dopamine D2 and D3 Receptors

Scaffold ClassCompoundD2 Ki (nM)D3 Ki (nM)Reference
Benzodioxole Derivative(Data Not Available in Searched Literature)--
Arylpiperazine DerivativeWW-III-55>10,000~20[5]
Arylpiperazine DerivativeLS-3-1342.50.07[5]

Cytotoxicity Data

Beyond target affinity, the cytotoxic profile of a compound is a crucial parameter in early drug development. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of benzodioxole-based thiosemicarbazone derivatives against different cell lines.

Table 4: Cytotoxicity (IC50, µM) of Benzodioxole-Based Thiosemicarbazone Derivatives

CompoundA549 (Lung Adenocarcinoma)C6 (Rat Glioma)NIH/3T3 (Mouse Fibroblast)Reference
Compound 224.0 ± 3.4623.33 ± 2.08>100[6]
Compound 328.0 ± 1.049.33 ± 1.15>100[6]
Compound 510.67 ± 1.534.33 ± 1.0475.0 ± 2.65[6]
Compound 951.5 ± 4.9525.33 ± 1.53>100[6]
Compound 1029.67 ± 5.5112.33 ± 4.93>100[6]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to a receptor preparation.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A, 5-HT1A, D2, or D3 receptors).

  • Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

  • Test compounds at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTS Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of a compound on cultured cells.

Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cultured cells (e.g., A549, C6, NIH/3T3).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds at various concentrations.

  • MTS reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well and incubate for a further 1-4 hours.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizing Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G General GPCR Signaling Pathway Ligand Ligand (e.g., Serotonin) GPCR G-Protein Coupled Receptor (e.g., 5-HT2A) Ligand->GPCR Binds to G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response G Receptor Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate (Receptor + Radioligand +/- Competitor) Prepare_Reagents->Incubation Filtration Separate Bound from Free (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End G Scaffold Comparison Logic Target Biological Target (e.g., 5-HT2A Receptor) Scaffold1 N-Methylbenzo[d]dioxol-5-amine Scaffold Target->Scaffold1 Scaffold2 Arylpiperazine Scaffold Target->Scaffold2 Scaffold3 Indole Scaffold Target->Scaffold3 Binding_Affinity Binding Affinity (Ki) Scaffold1->Binding_Affinity Selectivity Selectivity (Ki ratios) Scaffold1->Selectivity Efficacy Functional Activity (EC50/IC50) Scaffold1->Efficacy Pharmacokinetics ADME Properties Scaffold1->Pharmacokinetics Scaffold2->Binding_Affinity Scaffold2->Selectivity Scaffold2->Efficacy Scaffold2->Pharmacokinetics Scaffold3->Binding_Affinity Scaffold3->Selectivity Scaffold3->Efficacy Scaffold3->Pharmacokinetics Conclusion Optimal Scaffold Selection Binding_Affinity->Conclusion Selectivity->Conclusion Efficacy->Conclusion Pharmacokinetics->Conclusion

References

Cross-Reactivity of N-Methylbenzo[d]dioxol-5-amine Derivatives in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-Methylbenzo[d]dioxol-5-amine (MDMA) and its derivatives with commercially available immunoassay kits. Understanding the cross-reactivity profiles of these compounds is crucial for the accurate interpretation of screening results in clinical and forensic settings and for the development of more specific detection methods. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes key biological and experimental processes.

Immunoassay Cross-Reactivity Data

The cross-reactivity of a substance in an immunoassay is a measure of its ability to bind to the antibodies in the assay, which were designed to detect a specific target analyte. This can lead to false-positive results if structurally similar compounds are present in the sample. The following tables summarize the cross-reactivity of MDMA and its common derivatives in two widely used commercial immunoassay kits.

Table 1: Cross-Reactivity in the DRI® Ecstasy Assay

The DRI® Ecstasy Assay is a homogeneous enzyme immunoassay specifically designed for the detection of ecstasy-class drugs. The data below is based on a cutoff level of 500 ng/mL for MDMA.[1][2]

CompoundConcentration for Positive Result (ng/mL)% Cross-Reactivity
MDMA 500100
MDA75067
MDEA460109
MBDB170029
BDB90056
PMMA150033
PMA450011
d-Amphetamine>600,000<0.1
d-Methamphetamine>600,000<0.1

Data sourced from the DRI® Ecstasy Assay package insert. The % Cross-Reactivity is calculated relative to MDMA.

Table 2: Cross-Reactivity in the CEDIA® Amphetamines/Ecstasy Assay

The CEDIA® Amphetamines/Ecstasy Assay is a multiplex cloned enzyme donor immunoassay designed to detect amphetamine, methamphetamine, and ecstasy-class drugs. The following data is based on a 1000 ng/mL d-methamphetamine cutoff.[3][4][5]

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
d-Methamphetamine 1,000100
MDMA 500196
MDA1,000116
MDEA300172
MBDB900121
BDB1,00076
d,l-Amphetamine1,25088
d,l-Methamphetamine1,00077
PMA2,00024
PMMA500100

Data sourced from the CEDIA® Amphetamines/Ecstasy Assay package insert. The % Cross-Reactivity is calculated relative to d-methamphetamine.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for interpreting cross-reactivity data. Below are the generalized protocols for the enzyme immunoassays discussed.

DRI® Ecstasy Enzyme Immunoassay Protocol

The DRI® Ecstasy Assay is a homogeneous enzyme immunoassay that utilizes liquid, ready-to-use reagents.[2][6]

Principle of the Assay: This assay is based on the competition between a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) and the free drug in the urine sample for a fixed number of antibody binding sites. In the absence of the free drug, the antibody binds to the enzyme-labeled drug, causing a decrease in enzyme activity. The presence of free drug from the sample leads to less binding of the enzyme-labeled drug by the antibody, and thus a higher enzyme activity. The enzyme activity is determined spectrophotometrically at 340 nm by measuring the rate of conversion of nicotinamide adenine dinucleotide (NAD) to NADH.

Materials:

  • DRI® Ecstasy Assay Reagent Kit (Antibody/Substrate Reagent and Enzyme Conjugate Reagent)

  • DRI® Ecstasy Calibrators (Negative, 250, 500, 750, and 1000 ng/mL of MDMA)[7]

  • Automated clinical chemistry analyzer

Procedure:

  • Calibration: The assay is calibrated using the provided calibrators. The 500 ng/mL calibrator is typically used as the cutoff reference for distinguishing positive from negative samples.[7]

  • Sample Preparation: Urine samples are collected and can be used directly without pretreatment.

  • Assay Performance: The automated analyzer dispenses the sample, antibody/substrate reagent, and enzyme conjugate reagent into a reaction cuvette.

  • Measurement: The analyzer monitors the change in absorbance at 340 nm over a fixed time interval.

  • Interpretation of Results: A sample is considered positive if its rate of absorbance change is equal to or greater than that of the 500 ng/mL cutoff calibrator.

CEDIA® Amphetamines/Ecstasy Assay Protocol

The CEDIA® Amphetamines/Ecstasy Assay is a homogeneous enzyme immunoassay based on recombinant DNA technology.[3][5]

Principle of the Assay: This assay utilizes genetically engineered inactive fragments of β-galactosidase, an enzyme acceptor (EA) and an enzyme donor (ED). These fragments reassociate to form a fully active enzyme. In the assay, the drug in the sample competes with the drug conjugated to the ED fragment for a limited number of antibody binding sites. If the drug is present in the sample, it binds to the antibody, leaving the ED-drug conjugate free to reassociate with the EA to form an active enzyme. The active enzyme then cleaves a substrate to produce a color change that is measured spectrophotometrically.

Materials:

  • CEDIA® Amphetamines/Ecstasy Assay Reagent Kit (EA Reconstitution Buffer, EA Reagent, ED Reconstitution Buffer, ED Reagent)

  • CEDIA® Amphetamines/Ecstasy Calibrators (Negative and various concentrations of d-methamphetamine)

  • Automated clinical chemistry analyzer

Procedure:

  • Reagent Preparation: The EA and ED reagents are reconstituted according to the package insert instructions.

  • Calibration: The assay is calibrated using the provided d-methamphetamine calibrators. A cutoff concentration (e.g., 500 ng/mL or 1000 ng/mL) is established.

  • Sample Preparation: Urine samples are collected and used directly.

  • Assay Performance: The automated analyzer pipettes the sample and the assay reagents into a reaction vessel.

  • Measurement: The analyzer measures the change in absorbance at the appropriate wavelength.

  • Interpretation of Results: A sample is considered positive if its measured concentration is above the established cutoff value.

Visualizations

The following diagrams illustrate the pharmacological mechanism of MDMA and a typical workflow for immunoassay-based drug screening.

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Urine) Sample_Accessioning Sample Accessioning & Preparation Sample_Collection->Sample_Accessioning Immunoassay_Screening Immunoassay Screening (e.g., DRI, CEDIA) Sample_Accessioning->Immunoassay_Screening Data_Analysis Data Analysis & Cutoff Comparison Immunoassay_Screening->Data_Analysis Result_Interpretation Result Interpretation Data_Analysis->Result_Interpretation Confirmatory_Testing Confirmatory Testing (GC-MS/LC-MS) for Positives Result_Interpretation->Confirmatory_Testing Presumptive Positive Final_Report Final Report Result_Interpretation->Final_Report Negative Confirmatory_Testing->Final_Report

Caption: Experimental workflow for immunoassay-based drug screening.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT Blocks Reuptake DAT DAT MDMA->DAT Blocks Reuptake NET NET MDMA->NET Blocks Reuptake Vesicles Synaptic Vesicles (Serotonin, Dopamine, Norepinephrine) MDMA->Vesicles Promotes Release Serotonin Serotonin Vesicles->Serotonin Release Dopamine Dopamine Vesicles->Dopamine Release Norepinephrine Norepinephrine Vesicles->Norepinephrine Release Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Dopamine->DAT Reuptake Dopamine->Receptors Norepinephrine->NET Reuptake Norepinephrine->Receptors

Caption: MDMA's interaction with monoamine transporters.

Conclusion

The cross-reactivity of N-Methylbenzo[d]dioxol-5-amine derivatives with immunoassays is a significant consideration in drug screening. The data presented in this guide highlights the variability in cross-reactivity across different assays and among various MDMA analogs. While immunoassays are valuable screening tools, their lack of complete specificity necessitates confirmatory testing of presumptive positive results by more definitive methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For researchers and drug development professionals, a detailed understanding of these cross-reactivity profiles is essential for the development of novel, more specific, and reliable diagnostic tools.

References

A Comparative Benchmarking of Synthetic Routes to N-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic methodologies for N-Methylbenzo[d]dioxol-5-amine, a valuable building block in the synthesis of various compounds. We present a quantitative comparison of key performance indicators, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method based on specific laboratory and project requirements.

Comparison of Synthetic Methods

The synthesis of N-Methylbenzo[d]dioxol-5-amine can be achieved through several distinct chemical transformations. This guide focuses on three primary, experimentally validated routes: N-methylation of 3,4-methylenedioxyaniline, reductive amination of 3,4-methylenedioxybenzaldehyde, and a one-pot reductive alkylation of 3,4-(methylenedioxy)nitrobenzene. Each method offers a unique profile of advantages and disadvantages concerning yield, purity, reaction conditions, and the nature of the reagents employed.

Method Starting Material Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Key Advantages Key Disadvantages
N-methylation 3,4-MethylenedioxyanilineMethanol, Ru-catalyst, Cs2CO312 h14095HighHigh yield, clean reactionRequires specialized catalyst, high temperature
Reductive Alkylation 3,4-(Methylenedioxy)nitrobenzeneLower aliphatic aldehyde/ketone, Raney Ni, H212-13 h70-18080-85>92One-pot procedure, good yield and purityHigh pressure, high temperature, requires handling of H2 gas
Reductive Amination 3,4-MethylenedioxybenzaldehydeMethylamine, Formic AcidNot specifiedNot specifiedModerate to HighGoodMilder conditions possibleYield can be variable, potential for side reactions
Direct Alkylation 3,4-MethylenedioxyanilineDimethyl Sulfate/Methyl IodideNot specifiedNot specifiedVariableProne to over-methylationSimple reagentsHighly toxic reagents, risk of di-methylation
Eschweiler-Clarke 3,4-MethylenedioxyanilineFormaldehyde, Formic AcidNot specified~100Good to HighGoodAvoids quaternary ammonium salt formationRequires excess reagents, high temperature
Leuckart-Wallach 3,4-MethylenedioxybenzaldehydeFormamide/Ammonium formateSeveral hours120-185ModerateGoodOne-pot reactionHigh temperatures required, potential for formylated byproducts

Experimental Protocols

Method 1: N-methylation of 3,4-Methylenedioxyaniline with Methanol

This procedure utilizes a ruthenium-catalyzed methylation of 3,4-methylenedioxyaniline using methanol as the methyl source.[1]

Materials:

  • 3,4-Methylenedioxyaniline

  • Methanol (anhydrous)

  • (DPEPhos)RuCl2(PPh3) catalyst

  • Cesium Carbonate (Cs2CO3)

  • Argon gas

  • Schlenk tube

  • Magnetic stir bar

  • Silica gel for chromatography

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (0.5 mol%).

  • Add 3,4-methylenedioxyaniline (1.0 mmol) and cesium carbonate (0.50 equiv).

  • Add 1 mL of anhydrous methanol.

  • The tube is purged with argon.

  • The reaction mixture is heated to 140 °C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography to yield N-Methyl-3,4-methylenedioxyaniline.

Method 2: One-Pot Reductive Alkylation of 3,4-(Methylenedioxy)nitrobenzene

This method describes the synthesis of the N-ethyl analog, which can be adapted for the N-methyl derivative by using formaldehyde or a suitable equivalent. The process involves the reduction of the nitro group and subsequent alkylation in a single reactor.[2][3]

Materials:

  • 3,4-(Methylenedioxy)nitrobenzene

  • Lower aliphatic aldehyde (e.g., acetaldehyde for N-ethyl, formaldehyde for N-methyl)

  • Raney Nickel (or other suitable hydrogenation catalyst)

  • Hydrogen gas

  • Ethanol (or other suitable solvent)

  • High-pressure reactor

Procedure:

  • The 3,4-(methylenedioxy)nitrobenzene is charged into a high-pressure reactor with the catalyst and solvent.

  • The reactor is pressurized with hydrogen gas.

  • The mixture is heated to facilitate the reduction of the nitro group to an amine.

  • After the reduction is complete, the alkylating agent (aldehyde/ketone) is introduced into the reactor.

  • The temperature is raised to promote the reductive amination reaction.

  • After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified by distillation.

Method 3: Eschweiler-Clarke Reaction

This is a classic method for the methylation of primary and secondary amines using formaldehyde and formic acid.[4][5][6]

Materials:

  • 3,4-Methylenedioxyaniline

  • Formaldehyde (aqueous solution or paraformaldehyde)

  • Formic acid

Procedure:

  • 3,4-Methylenedioxyaniline is mixed with an excess of formaldehyde and formic acid.

  • The mixture is heated, typically near the boiling point of the aqueous solution.

  • The reaction proceeds via the formation of an imine with formaldehyde, which is then reduced by formic acid to the methylamine.

  • The reaction is driven to completion by the evolution of carbon dioxide.

  • After the reaction is complete, the mixture is cooled, made basic, and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

Visualizing the Synthetic Pathways

To further clarify the chemical transformations, the following diagrams illustrate the core reaction pathways.

G General Synthesis Pathways for N-Methylbenzo[d]dioxol-5-amine cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 3,4-Methylenedioxyaniline E N-Methylbenzo[d]dioxol-5-amine A->E N-methylation (Methanol, Ru-catalyst) A->E Direct Alkylation (e.g., Dimethyl Sulfate) A->E Eschweiler-Clarke (Formaldehyde, Formic Acid) B 3,4-Methylenedioxybenzaldehyde D Imine/Iminium ion B->D Condensation (Methylamine) C 3,4-(Methylenedioxy)nitrobenzene C->A Reduction (e.g., H2/catalyst) C->E One-pot Reductive Alkylation (H2/catalyst, Aldehyde) D->E Reduction (e.g., NaBH3CN, H2/catalyst)

Caption: Overview of synthetic routes to N-Methylbenzo[d]dioxol-5-amine.

G Experimental Workflow for N-methylation start Start reactants Charge Schlenk tube with 3,4-Methylenedioxyaniline, Ru-catalyst, Cs2CO3, and Methanol start->reactants purge Purge with Argon reactants->purge react Heat at 140°C for 12h purge->react cool Cool to Room Temperature react->cool evaporate Remove Solvent under Vacuum cool->evaporate purify Purify by Silica Gel Chromatography evaporate->purify product Obtain N-Methylbenzo[d]dioxol-5-amine purify->product

Caption: Workflow for the N-methylation synthesis method.

Concluding Remarks for Researchers

The choice of synthetic route for N-Methylbenzo[d]dioxol-5-amine will ultimately depend on the specific needs and resources of the research team. For high-yield and clean conversion, the N-methylation of 3,4-methylenedioxyaniline with methanol stands out, provided the necessary catalyst and high-temperature equipment are available. The one-pot reductive alkylation from the nitro-analogue offers an efficient, scalable option for industrial applications, though it requires handling of high-pressure hydrogen. For laboratories seeking milder conditions and avoiding specialized catalysts, reductive amination or the Eschweiler-Clarke reaction present viable alternatives, although yields may be more variable and require careful optimization. Direct alkylation with agents like dimethyl sulfate should be approached with caution due to the high toxicity of the reagents and the potential for over-methylation.[7] This comparative guide aims to provide a solid foundation for making an informed decision for the synthesis of this important chemical intermediate.

References

Safety Operating Guide

Navigating the Disposal of N-Methylbenzo[d]dioxol-5-amine: A Guide for Laboratory Professionals

Navigating the Disposal of N-Methylbenzo[d][1][2]dioxol-5-amine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N-Methylbenzo[d][1][2]dioxol-5-amine, an analog of MDMA, requires stringent disposal procedures due to its classification as a potential controlled substance analog. Adherence to these guidelines is essential to ensure safety, prevent environmental contamination, and comply with federal and local regulations.

The primary governing body for the disposal of controlled substances and their analogs in the United States is the Drug Enforcement Administration (DEA). The DEA mandates a "non-retrievable" standard for the disposal of such substances, meaning the chemical must be rendered unusable and unavailable for all practical purposes.[2][3]

Acceptable Disposal Methods

Incineration is the only destruction method currently reviewed by the DEA that meets the non-retrievable standard.[1] However, regulations allow for other methods that can achieve this standard.[3] These may include:

  • Incineration: This is the preferred and most definitive method for achieving the non-retrievable standard. It must be carried out in a licensed hazardous waste incinerator that complies with all applicable federal, state, and local regulations.

  • Chemical Destruction: This involves using a chemical agent to permanently alter the chemical structure of the substance, rendering it non-retrievable. Commercial products, such as those containing activated carbon, are available for this purpose.[2] When using such methods, it is crucial to follow the manufacturer's instructions precisely and ensure that the entire volume of the substance is treated.[2]

Key Disposal Considerations and Regulatory Requirements

Disposal MethodKey Procedural AspectsRegulatory Compliance
Incineration Must be performed at a DEA-registered and environmentally permitted hazardous waste facility.Requires detailed record-keeping, including DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), to be completed by the reverse distributor.[1]
Chemical Destruction Utilize a method that permanently alters the chemical's physical or chemical state.[3] For on-site destruction, two authorized employees must witness the entire process and sign a destruction log.[2]All disposals must comply with federal, state, tribal, and local laws.[3] Records of destruction must be maintained for a minimum of two years.[4]
Third-Party Disposal Engage a DEA-registered reverse distributor authorized to handle and dispose of controlled substances.[1]The registrant must maintain a record of the transfer, including the date, manner of disposal, and details of the reverse distributor.[1]

It is imperative to distinguish between "waste" and "wastage." Wastage, which may result from routine laboratory procedures, does not have the same stringent "non-retrievable" requirement as inventoried stock that is being disposed of.[1] However, all remaining substances must be properly recorded and secured to prevent diversion.[1]

Experimental Protocols

Specific, publicly available experimental protocols for the destruction of N-Methylbenzo[d][1][2]dioxol-5-amine are not common due to the controlled nature of the substance. The standard procedure for laboratory-scale disposal via chemical destruction would generally involve:

  • Selection of a suitable chemical denaturant: This should be a substance known to react with and neutralize the amine functional group and the overall structure of the molecule.

  • Controlled reaction: The N-Methylbenzo[d][1][2]dioxol-5-amine would be slowly added to an excess of the denaturing agent in a suitable reaction vessel within a chemical fume hood.

  • Verification of destruction: Analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), should be used to confirm the complete destruction of the original compound.

  • Disposal of the resulting mixture: The final mixture must be disposed of as hazardous waste in accordance with local and institutional regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Methylbenzo[d][1][2]dioxol-5-amine.

startStart: Disposal ofN-Methylbenzo[d][1,3]dioxol-5-amineis_inventoryIs the material part ofinventory or stock?start->is_inventorywastageMaterial is considered 'wastage'.Follow institutional protocols fornon-retrievable disposal.is_inventory->wastageNonon_retrievableMaterial must be rendered'non-retrievable' perDEA regulations.is_inventory->non_retrievableYesfinal_disposalDispose of final waste streamaccording to local hazardouswaste regulations.wastage->final_disposaldisposal_methodSelect Disposal Methodnon_retrievable->disposal_methodincinerationOption 1:DEA-Registered Reverse Distributorfor Incinerationdisposal_method->incinerationOff-sitechemical_destructionOption 2:On-site Chemical Destructiondisposal_method->chemical_destructionOn-sitedocumentation_incinerationComplete DEA Form 41 withReverse Distributor.incineration->documentation_incinerationdocumentation_chemicalMaintain a destruction log withwitness signatures.chemical_destruction->documentation_chemicalendEnd of Disposal Processdocumentation_incineration->enddocumentation_chemical->final_disposalfinal_disposal->end

Caption: Disposal decision workflow for N-Methylbenzo[d][1][2]dioxol-5-amine.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the latest federal, state, and local regulations before proceeding with any chemical disposal.

Personal protective equipment for handling N-Methylbenzo[d][1,3]dioxol-5-amine

Essential Safety and Handling Guide for N-Methylbenzo[d][1][2]dioxol-5-amine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling N-Methylbenzo[d][1][2]dioxol-5-amine in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, N-Methylbenzo[d][1][2]dioxol-5-amine is anticipated to be harmful if swallowed or inhaled and may cause skin and eye irritation.[2][3][4][5] Appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation or toxic effects.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3]Minimizes the inhalation of potentially toxic fumes or dust.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Always wear the recommended PPE.

    • Avoid creating dust or aerosols.

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]

    • The compound may be air-sensitive; consider storing under an inert atmosphere.[3]

Table 2: Storage and Incompatibility

ParameterRecommendation
Storage Conditions Cool, dry, well-ventilated area.[2][3]
Container Tightly sealed, original container.
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides.[3]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Plan

Proper containment and disposal of N-Methylbenzo[d][1][2]dioxol-5-amine are essential to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contain the spill and prevent it from entering drains or waterways.[2]

  • Clean the spill area thoroughly with a suitable solvent.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[3]

  • Do not dispose of down the drain.[3]

  • Contaminated materials and containers should be treated as hazardous waste.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a logical workflow for handling N-Methylbenzo[d][1][2]dioxol-5-amine, incorporating critical safety checkpoints.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup and Disposalcluster_emergencyEmergencyprep_startStart: Review SDS and Protocolppe_checkDon PPEprep_start->ppe_checkhood_checkVerify Fume Hood Operationppe_check->hood_checkemergency_checkLocate Emergency Equipmenthood_check->emergency_checkweighWeigh Compound in Fume Hoodemergency_check->weighreactionPerform Experimentweigh->reactiondecontaminateDecontaminate Glassware and Surfacesreaction->decontaminatewaste_disposalDispose of Waste in Labeled Containerdecontaminate->waste_disposalppe_removalRemove PPEwaste_disposal->ppe_removalwash_handsWash Hands Thoroughlyppe_removal->wash_handsendendwash_hands->endEnd of ProcedurespillSpill OccursevacuateEvacuate Areaspill->evacuatenotifyNotify Supervisorspill->notifycontainContain Spillspill->containexposurePersonal Exposurefirst_aidAdminister First Aidexposure->first_aidmedicalSeek Medical Attentionexposure->medicalevacuate->notifynotify->containfirst_aid->medical

Caption: Workflow for Safe Handling of N-Methylbenzo[d][1][2]dioxol-5-amine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.